3-(6-Chloropyridazin-3-oxy)benzoic acid
Description
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Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEFRJFIDRTBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(6-Chloropyridazin-3-oxy)benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in medicinal chemistry. The document delineates the strategic approach to its synthesis, focusing on the core chemical transformations and the underlying mechanistic principles. Detailed experimental protocols, data presentation, and visual aids are included to facilitate a thorough understanding and practical application of the described methodology. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a deep, practical knowledge of this synthetic route.
Introduction and Strategic Overview
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the chloropyridazine moiety, a known pharmacophore, coupled with the benzoic acid functional group, allows for diverse downstream modifications, making it a versatile scaffold in drug discovery programs. The pyridazine ring, being a π-deficient aromatic system, is particularly susceptible to nucleophilic substitution, a key feature exploited in its synthesis and subsequent reactions.[1]
The synthetic strategy for this compound is primarily centered around a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of two key synthons: an activated pyridazine electrophile and a substituted phenolic nucleophile. The overall synthesis can be logically divided into two principal stages:
-
Stage 1: Synthesis of the Key Electrophile, 3,6-Dichloropyridazine. This intermediate is the cornerstone of the synthesis, providing the reactive chloropyridazine core.
-
Stage 2: Nucleophilic Aromatic Substitution to Yield the Final Product. This stage involves the selective reaction of 3,6-dichloropyridazine with 3-hydroxybenzoic acid to form the desired ether linkage.
This guide will elaborate on each stage, providing both the theoretical underpinnings and practical, step-by-step instructions.
Stage 1: Synthesis of 3,6-Dichloropyridazine
The most common and industrially viable route to 3,6-dichloropyridazine begins with the readily available starting material, 3,6-dihydroxypyridazine, also known as maleic hydrazide. The transformation involves the conversion of the hydroxyl groups to chlorine atoms using a suitable chlorinating agent.
Reaction Mechanism
The chlorination of 3,6-dihydroxypyridazine with a reagent such as phosphorus oxychloride (POCl3) is a classic example of nucleophilic substitution at a phosphorus center, followed by intramolecular rearrangement and substitution at the pyridazine ring. While the pyridazine exists in the more stable pyridinone tautomeric form, the reaction proceeds through the enol form. The hydroxyl groups of the pyridazine attack the electrophilic phosphorus atom of POCl3, leading to the formation of a dichlorophosphite ester intermediate. Subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant departure of the phosphate leaving group, yields the desired 3,6-dichloropyridazine.
Experimental Protocol: Chlorination of 3,6-Dihydroxypyridazine
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl3)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure: [2]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge 3,6-dihydroxypyridazine.
-
Carefully add phosphorus oxychloride at room temperature.
-
Heat the reaction mixture to 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess POCl3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Chlorination Method
An alternative and often milder method for the synthesis of 3,6-dichloropyridazine involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[3] This method can be advantageous in terms of operational safety and reduced generation of corrosive byproducts.
Stage 2: Synthesis of this compound
The final step in the synthesis is the formation of the ether linkage via a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid.
Reaction Mechanism
This reaction is a classic SNAr process.[4][5][6] The π-deficient nature of the pyridazine ring, further activated by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. The reaction proceeds in two main steps:
-
Nucleophilic Attack: The phenoxide ion, generated in situ by the deprotonation of the hydroxyl group of 3-hydroxybenzoic acid by a base, acts as the nucleophile. It attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product, this compound.
The regioselectivity of the reaction, where only one of the chlorine atoms is substituted, is generally achieved by controlling the stoichiometry of the reactants.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
3,6-Dichloropyridazine
-
3-Hydroxybenzoic acid
-
Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)
-
Isopropanol or Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
To a round-bottom flask, add 3-hydroxybenzoic acid, a suitable solvent such as isopropanol, and a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.
-
Add 3,6-dichloropyridazine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Stage 1: Synthesis of 3,6-Dichloropyridazine | Stage 2: Synthesis of this compound |
| Starting Materials | 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine, 3-Hydroxybenzoic acid |
| Key Reagent | Phosphorus oxychloride (POCl3) or N-Chlorosuccinimide (NCS) | Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH) |
| Solvent | Neat or inert solvent | Isopropanol, Ethanol |
| Temperature | 80°C (with POCl3) | Reflux |
| Reaction Type | Chlorination | Nucleophilic Aromatic Substitution (SNAr) |
| Work-up | Quenching, Extraction | Acidification, Filtration |
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Mechanistic Representation of SNAr
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: As a preliminary indicator of purity.
Conclusion
The synthesis of this compound is a robust and well-established process that relies on fundamental principles of organic chemistry, particularly the chemistry of heterocyclic compounds. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for their research and development endeavors.
References
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1333–1352. [Link]
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).
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Khan, I. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]
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Libretexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
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Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Introduction
3-(6-Chloropyridazin-3-oxy)benzoic acid is a multifaceted organic compound characterized by a trifunctional chemical architecture: a pyridazine ring, a benzoic acid moiety, and a bridging ether linkage. This unique combination of functional groups imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-deficient, aromatic pyridazine ring, coupled with the acidic carboxyl group, suggests potential applications as a scaffold in drug design, particularly in the development of kinase inhibitors and other targeted therapeutics.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document integrates established theoretical principles with detailed, field-proven experimental protocols. By presenting predictive data alongside robust methodologies for empirical determination, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.
Molecular and Structural Attributes
A foundational understanding of a molecule's identity and structure is paramount. The key identifiers and structural properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-((6-Chloropyridazin-3-yl)oxy)benzoic acid | - |
| CAS Number | 78747-71-4 | [1] |
| Molecular Formula | C₁₁H₇ClN₂O₃ | |
| Molecular Weight | 250.64 g/mol | [2] |
| Chemical Structure | See Figure 1 | - |
Caption: Figure 1. 2D Chemical Structure of this compound.
Predicted Physicochemical Properties
While experimental determination is the gold standard, computational models and structure-property relationships provide valuable estimations in the absence of empirical data. The properties outlined in Table 2 are predicted based on the compound's structure and data from analogous compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point | 160-180 °C | The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, and the rigid aromatic rings contribute to a stable crystal lattice, suggesting a relatively high melting point. For comparison, 3-chlorobenzoic acid has a melting point of 154 °C[3]. |
| Boiling Point | > 400 °C (with decomposition) | Due to the high molecular weight and strong intermolecular forces, a high boiling point is expected. However, thermal decomposition is likely to occur before boiling under atmospheric pressure. |
| pKa | 3.5 - 4.5 | The carboxylic acid group is the primary acidic proton. The electron-withdrawing nature of the chloropyridazinoxy substituent is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2)[3][4]. |
Solubility Profile: An Experimental Approach
The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation, and biological assays. The pyridazine and carboxylic acid moieties suggest some polarity, while the aromatic rings impart lipophilic character. A comprehensive solubility profile should be determined empirically.
Experimental Protocol for Solubility Determination
This protocol outlines the isothermal equilibrium method, a reliable technique for quantifying solubility.[5]
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of calibration standards of known concentrations of the compound in a suitable solvent.
-
Analyze the calibration standards and the filtered supernatant samples by HPLC. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection is a suitable starting point.[5][6]
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the compound in the saturated supernatant samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in each solvent at the specified temperature.
-
Caption: Figure 2. Workflow for Experimental Solubility Determination.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is guided by synthetic strategies for similar chloropyridazine derivatives.[7][8]
Proposed Synthetic Protocol
-
Reaction Setup:
-
To a round-bottom flask, add 3-hydroxybenzoic acid, 3,6-dichloropyridazine, and a suitable solvent such as isopropanol or dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture. The base acts as a proton scavenger for the phenolic hydroxyl group.
-
-
Reaction Execution:
-
Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF was used as the solvent, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Caption: Figure 3. Proposed Synthetic Workflow.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic systems).
-
Analysis: A single, sharp peak in the chromatogram is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include distinct aromatic protons on both the benzoic acid and pyridazine rings.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this polar, acidic compound.
-
Analysis: The mass spectrum should show a molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) should be observed, providing definitive evidence of the chlorine atom in the structure.[12][13]
-
Conclusion
This compound is a compound with significant potential, warranting a thorough understanding of its physicochemical properties. This guide has provided a framework for its characterization, combining predictive insights with detailed experimental protocols for its synthesis, purification, and analysis. The methodologies presented herein are robust and grounded in established chemical principles, offering researchers a solid foundation for their investigations into this and related molecules. The empirical determination of the properties outlined in this document will be crucial for unlocking the full potential of this compound in future scientific endeavors.
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An In-depth Technical Guide to 3-(6-Chloropyridazin-3-oxy)benzoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 3-(6-Chloropyridazin-3-oxy)benzoic acid , a molecule that marries the well-established biological relevance of the pyridazine core with the versatile functionality of a benzoic acid moiety. This compound serves as a valuable building block and a scaffold of interest for the development of novel therapeutic agents.
Compound Identification:
| Property | Value |
| Chemical Name | 3-((6-Chloropyridazin-3-yl)oxy)benzoic acid |
| CAS Number | 78747-71-4 [1] |
| Molecular Formula | C₁₁H₇ClN₂O₃[1] |
| Molecular Weight | 250.64 g/mol [1] |
| SMILES | O=C(O)C1=CC=CC(OC2=NN=C(Cl)C=C2)=C1[1] |
Chemical Structure:
This guide will delve into the synthetic pathways for obtaining this molecule, its key physicochemical properties, and the scientific rationale for its potential applications in drug discovery, particularly in areas such as oncology and inflammation.
Synthesis of this compound
The synthesis of this compound is logically approached through a two-stage process: first, the preparation of the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution to introduce the 3-carboxylphenoxy group.
Stage 1: Synthesis of 3,6-Dichloropyridazine
The precursor, 3,6-dichloropyridazine, is a critical starting material. Its synthesis is well-documented and typically begins with readily available and cost-effective reagents.
Workflow for the Synthesis of 3,6-Dichloropyridazine:
Caption: Williamson Ether Synthesis for the target molecule.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of 3-Hydroxybenzoic Acid:
-
In a round-bottom flask, dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base ensures the complete formation of the phenoxide.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution of the phenoxide, add an equimolar amount of 3,6-dichloropyridazine.
-
Heat the reaction mixture, typically to a temperature between 80°C and 120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction is generally complete within 4-12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Collect the crude product by vacuum filtration and wash it with water.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Self-Validating System in the Protocol:
-
The progress of the reaction is monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product.
-
The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected signals in the NMR spectra would include characteristic peaks for the protons on both the benzoic acid and pyridazine rings, as well as the carboxylic acid proton.
Physicochemical Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Rationale/Reference |
| Physical State | Crystalline solid | Based on similar aromatic carboxylic acids. |
| Melting Point | Expected to be relatively high | Aromatic compounds with polar functional groups tend to have high melting points. For comparison, 4-(6-chloropyridazin-3-yl)benzoic acid has a melting point of 244-245 °C. [2] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The carboxylic acid group provides some aqueous solubility, but the aromatic rings decrease it. |
| pKa | Estimated to be around 4-5 | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chloropyridazinoxy group may slightly lower this value. |
| LogP | Moderately lipophilic | The presence of two aromatic rings and a chlorine atom contributes to lipophilicity, while the carboxylic acid and ether oxygen provide some polarity. |
Potential Applications in Drug Discovery
The structural features of this compound suggest its potential as a scaffold in several areas of drug discovery. The pyridazine ring is a key pharmacophore in numerous biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications.
Kinase Inhibitors in Oncology
The pyridazine nucleus is a common feature in many kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. The chlorine atom on the pyridazine ring of the title compound provides a reactive site for further chemical modifications, allowing for the generation of libraries of compounds for screening against various kinases. [2]The benzoic acid moiety can be used to improve solubility or to form interactions with the active site of the target kinase.
Anti-inflammatory Agents
Derivatives of pyridazine have shown potential as anti-inflammatory agents. The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is an ongoing area of research. The this compound scaffold could be a starting point for the design of new molecules that target key inflammatory pathways.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs). [3]These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders. The title compound could serve as a precursor for the synthesis of novel nAChR modulators.
Logical Relationship for Drug Discovery Potential:
Caption: Rationale for the drug discovery potential of the target molecule.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with significant potential for applications in drug discovery and development. Its structure, combining a privileged pyridazine scaffold with a functionalized benzoic acid, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, key properties, and the scientific rationale for its exploration in oncology, inflammation, and neurology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
- CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.
- US6680386B2 - Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid. Google Patents.
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]
- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.
- WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. Google Patents.
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, cyclooxygenase, and lipoxygenase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. Available at: [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic Acid: Starting Materials and Strategic Execution
For Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Synthesis in Medicinal Chemistry
The synthesis of novel chemical entities with potential therapeutic applications is the cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, pyridazine derivatives hold a prominent position due to their diverse biological activities. The target molecule, 3-(6-chloropyridazin-3-oxy)benzoic acid, represents a key scaffold in medicinal chemistry, often serving as a crucial intermediate in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the strategic considerations and practical methodologies for the synthesis of this important compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic pathway.
I. Retrosynthetic Analysis and Strategic Planning
A thorough retrosynthetic analysis of this compound reveals a primary disconnection at the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This leads to two principal starting materials: a pyridazine-based electrophile and a substituted phenolic nucleophile.
Figure 2: Recommended two-step synthesis of this compound.
A. Step 1: Williamson Ether Synthesis
This reaction involves the nucleophilic attack of the phenoxide, generated from methyl 3-hydroxybenzoate, on the electron-deficient pyridazine ring of 3,6-dichloropyridazine.
Experimental Protocol: Synthesis of Methyl 3-((6-chloropyridazin-3-yl)oxy)benzoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K2CO3, 2.0-2.5 eq) or cesium carbonate (Cs2CO3, 1.5-2.0 eq) to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Addition of Electrophile: Add 3,6-dichloropyridazine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale |
| Base | K2CO3 or Cs2CO3 | Sufficiently basic to deprotonate the phenol without promoting significant side reactions. Cs2CO3 is often more effective but also more expensive. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2-type reaction. [1] |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of the less expensive reagent | To drive the reaction to completion. |
Table 2: Key parameters for the Williamson ether synthesis step.
B. Step 2: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its generally cleaner and more efficient conversion.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend methyl 3-((6-chloropyridazin-3-yl)oxy)benzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.
-
Base Addition: Add a base such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete (monitor by TLC).
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | LiOH or NaOH | Strong bases that effectively hydrolyze the ester to the carboxylate salt. |
| Solvent System | THF/Water or Methanol/Water | A co-solvent system is used to ensure the solubility of both the ester and the hydroxide salt. |
| Acidification | 1M HCl | To protonate the carboxylate salt and precipitate the final carboxylic acid product. |
Table 3: Key parameters for the ester hydrolysis step.
IV. Alternative Strategy: Direct Use of 3-Hydroxybenzoic Acid
While the two-step approach is generally more reliable, it is conceptually possible to perform the Williamson ether synthesis directly with 3-hydroxybenzoic acid. However, this approach presents several challenges:
-
Competing Acid-Base Reactions: The base used to deprotonate the phenol will also deprotonate the more acidic carboxylic acid, forming a dianion. This can affect the solubility and nucleophilicity of the phenoxide.
-
Solubility Issues: The resulting dianionic species may have poor solubility in common organic solvents, potentially hindering the reaction rate.
-
Potential for Side Reactions: The carboxylate may act as a nucleophile, although this is generally less favorable than the phenoxide.
Should this direct approach be attempted, a stronger base (e.g., sodium hydride) and a highly polar aprotic solvent (e.g., DMSO) might be necessary to drive the reaction. However, the use of a protected form of the carboxylic acid remains the more strategic and predictable method.
V. Conclusion
The synthesis of this compound is most effectively and reliably achieved through a two-step sequence commencing with the Williamson ether synthesis of 3,6-dichloropyridazine and methyl 3-hydroxybenzoate, followed by the hydrolysis of the intermediate ester. This approach circumvents the potential complications associated with the free carboxylic acid functionality. The starting material, 3,6-dichloropyridazine, can be readily synthesized from maleic anhydride if not commercially available. This guide provides a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, enabling the further exploration of novel pyridazine-based therapeutic agents.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- [Link to a relevant patent or publication on the synthesis of 3,6-dichloropyridazine, if available. For the purpose of this example, a general reference is used.]
- [Link to a relevant publication detailing Williamson ether synthesis on phenolic compounds, if available. For the purpose of this example, a general reference is used.]
-
Wikipedia. Williamson ether synthesis. [Link]
- [Link to a publication on ester hydrolysis, if available. For the purpose of this example, a general reference is used.]
- Google Patents. Method for synthetizing 3,6-dichloropyridazine. CN104447569A.
- Google Patents. Preparation method of 3, 6-dichloropyridazine. CN112645883A.
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Unveiling the Biological Potential of 3-(6-Chloropyridazin-3-oxy)benzoic acid: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Knowns and Unknowns
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 3-(6-Chloropyridazin-3-oxy)benzoic acid , a molecule that, despite its intriguing structural motifs, remains largely uncharacterized in the public scientific literature regarding its biological activity. The absence of direct biological data presents not a void, but an opportunity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is structured not as a mere summary of existing data, but as a strategic guide to systematically investigate the biological potential of this compound. By leveraging the known activities of its core components—the pyridazine and benzoic acid moieties—we can formulate a robust, evidence-based approach to unlock its therapeutic promise.
Molecular Architecture and Physicochemical Properties
This compound is a small molecule with the chemical formula C₁₁H₇ClN₂O₃ and a molecular weight of 250.64 g/mol . Its structure is characterized by a benzoic acid ring linked via an ether bond to a 6-chloropyridazine heterocycle.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 250.64 | Santa Cruz Biotechnology[1] |
| IUPAC Name | 3-((6-chloropyridazin-3-yl)oxy)benzoic acid | PubChem |
The presence of the electron-withdrawing chlorine atom on the pyridazine ring and the carboxylic acid group on the phenyl ring are key features that influence the molecule's electronic properties and potential for biological interactions.[2] The pyridazine nucleus, with its two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding, a critical aspect of drug-receptor interactions.[2]
The Scientific Rationale: Extrapolating from Core Moieties
While direct biological data for this compound is not publicly available, a wealth of information on its constituent parts provides a strong foundation for hypothesizing its potential activities.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazine ring is a versatile scaffold found in numerous biologically active compounds, with applications spanning oncology, inflammation, and neuroscience.
-
Anticancer Activity: Pyridazine derivatives have been extensively investigated as anticancer agents.[3] Research has shown that compounds with a 3,6-disubstituted pyridazine core can exhibit significant cytotoxic effects. For instance, a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were designed based on the structure of the kinase inhibitor vatalanib and showed potent in vitro activity against the HT-29 colon cancer cell line.[4] Furthermore, various 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines have demonstrated antiproliferative activity against a panel of cancer cell lines, including HuH7, CaCo-2, and MDA-MB-231.[5] Some pyridazine-based molecules have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP-1), a crucial enzyme in DNA repair, making them promising for cancer therapy.[3]
-
Enzyme Inhibition and Anti-inflammatory Potential: The pyridazinone motif, a close relative of the pyridazine core, is present in molecules with potent anti-inflammatory properties. These compounds have been shown to act as multi-target inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[6][7] For example, 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been synthesized and evaluated as multi-target anti-inflammatory agents.[6]
-
Neurological Activity: Derivatives of 6-chloropyridazine have been synthesized and found to have high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), with Kᵢ values in the nanomolar range, suggesting potential applications in neurological disorders.[8]
The Benzoic Acid Moiety: A Versatile Pharmacophore
Benzoic acid and its derivatives are also prevalent in medicinal chemistry, contributing to a wide array of biological activities.
-
Anticancer and Cytotoxic Effects: Benzoic acid itself has demonstrated cytotoxic effects against various cancer cell lines.[2] Its derivatives have been explored as anticancer agents, with mechanisms that include the inhibition of histone deacetylases (HDACs).
-
Antimicrobial Properties: Benzoic acid is a well-known antimicrobial agent, and its derivatives have been synthesized to explore novel antimicrobial activities.
Based on this evidence, it is reasonable to hypothesize that this compound may possess anticancer, anti-inflammatory, or enzyme-inhibiting properties. The following sections outline a comprehensive strategy to investigate these potential biological activities.
A Strategic Roadmap for Biological Characterization
This section provides a detailed, step-by-step guide for the systematic evaluation of the biological activity of this compound.
Initial Cytotoxicity and Antiproliferative Screening
The first logical step is to assess the compound's general cytotoxicity and its specific effects on cancer cell proliferation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of human cancer cell lines should be selected to represent diverse cancer types. Based on the literature for related pyridazine compounds, a suitable starting panel would include:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound and appropriate vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Causality and Self-Validation: A dose-dependent decrease in cell viability would be the primary indicator of cytotoxic or antiproliferative activity. The inclusion of a non-cancerous cell line is a critical self-validating step; a significantly higher IC₅₀ in the non-cancerous line would suggest a degree of selectivity for cancer cells.
Caption: Workflow for assessing the cytotoxicity of the target compound.
Probing the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Should the initial screening reveal significant antiproliferative activity, the next step is to investigate the underlying mechanism.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Treat a selected sensitive cancer cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content using a flow cytometer.
-
Interpretation of Results:
-
Apoptosis: An increase in the Annexin V-positive cell population would indicate the induction of apoptosis.
-
Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that the compound interferes with cell cycle progression.
Caption: Potential antiproliferative mechanisms of action.
Target Identification: Kinase and Enzyme Inhibition Assays
Given the known activities of related pyridazine compounds, a targeted approach to identify potential molecular targets is warranted.
Recommended Assays:
-
Kinase Inhibition Panel: Screen the compound against a broad panel of kinases, particularly those implicated in cancer cell proliferation and survival (e.g., VEGFR, EGFR, CDKs). This can be performed using commercially available services that offer radiometric, fluorescence-based, or bioluminescence-based assays.
-
PARP-1 Inhibition Assay: A commercially available colorimetric or chemiluminescent assay can be used to determine if the compound inhibits PARP-1 activity.
-
Carbonic Anhydrase, COX, and 5-LOX Inhibition Assays: If an anti-inflammatory effect is suspected, commercially available kits can be used to assess the inhibitory activity of the compound against these enzymes.[6]
Quantitative Data Summary:
| Assay Type | Potential Target(s) | Key Metric | Rationale based on Related Compounds |
| Kinase Inhibition Panel | VEGFR, EGFR, CDKs, etc. | IC₅₀ / Kᵢ | Pyridazine derivatives are known kinase inhibitors.[4] |
| PARP-1 Inhibition Assay | PARP-1 | IC₅₀ | The chloropyridazinoxyphenyl scaffold is a known PARP-1 inhibitor pharmacophore.[3] |
| Carbonic Anhydrase Assay | CA I, II, IX, XII | Kᵢ | Pyridazinone derivatives inhibit various carbonic anhydrase isoforms.[6] |
| COX-1/COX-2 Inhibition Assay | COX-1, COX-2 | IC₅₀ | Pyridazinone-based molecules have shown COX-2 inhibitory activity.[6] |
| 5-LOX Inhibition Assay | 5-LOX | IC₅₀ | Pyridazinone derivatives can inhibit 5-lipoxygenase.[6] |
Synthesis of this compound
While a specific, detailed synthesis protocol for this exact molecule was not found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of related compounds. A common approach would involve a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway:
-
Starting Materials: 3-Hydroxybenzoic acid and 3,6-dichloropyridazine.
-
Reaction: The reaction would likely be carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or isopropanol). The hydroxyl group of 3-hydroxybenzoic acid would act as a nucleophile, displacing one of the chlorine atoms on the 3,6-dichloropyridazine ring.
Caption: A plausible synthetic route for the target compound.
Conclusion and Future Directions
This compound stands at the precipice of biological discovery. While direct evidence of its activity is currently lacking, the extensive body of research on its core chemical motifs provides a compelling rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. The experimental roadmap outlined in this guide offers a systematic and scientifically rigorous approach to elucidate its biological function, from initial cytotoxicity screening to mechanistic studies and target identification. The successful execution of these studies will not only characterize a novel chemical entity but may also pave the way for the development of a new class of therapeutic agents.
References
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Abouzid, K. A. M., Khalil, N. A., Ahmed, E. M., & Mohamed, K. O. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. [Link]
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Al-Karmalawy, A. A., Abdelrahman, N. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1169-1186. [Link]
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Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., Abdel-Aziz, H. A., ... & Supuran, C. T. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197587. [Link]
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Le Douaron, G., Ferchaud, A., Gicquel, M., Le Gall, T., Condon, S., & Léonel, E. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy-and 3-aryloxy-6-(hetero) arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]
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Öztürkel Kabakaş, H., & S., M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Journal of Cellular and Molecular Biology, 2(1), 1-10. [Link]
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Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]
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The Emergence of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Development Professionals
Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology
The quest for novel, selective, and potent anti-cancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the pyridazine ring system has emerged as a "privileged structure," owing to its unique physicochemical properties that make it an attractive core for the design of biologically active molecules.[1] The two adjacent nitrogen atoms within the six-membered aromatic ring of pyridazine increase its polarity and potential for hydrogen bonding, which can facilitate strong and specific interactions with biological targets.[1] This guide focuses on a particularly promising class of pyridazine derivatives: those derived from the 3-(6-chloropyridazin-3-oxy)benzoic acid core. These compounds have garnered significant attention for their potential as potent inhibitors of key signaling pathways implicated in cancer progression, particularly those mediated by protein kinases.
This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this compound derivatives and their analogs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel targeted cancer therapies.
Synthetic Strategies: Building the this compound Core and its Analogs
The synthesis of this compound derivatives is a multi-step process that begins with the construction of the key intermediate, 3,6-dichloropyridazine. This is typically achieved through the condensation of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.[2]
Synthesis of 3,6-Dichloropyridazine: A Key Precursor
A common method for the synthesis of 3,6-dichloropyridazine involves the following two steps:
-
Formation of 3,6-Dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate, often in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[2] The resulting 3,6-dihydroxypyridazine precipitates upon cooling and can be isolated by filtration.[2]
-
Chlorination of 3,6-Dihydroxypyridazine: The dihydroxy intermediate is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][3] This reaction is typically carried out at elevated temperatures to drive the conversion to 3,6-dichloropyridazine.[3] Purification is often achieved through recrystallization or column chromatography.[3]
Core Scaffold Synthesis: Coupling of 3,6-Dichloropyridazine with 3-Hydroxybenzoic Acid
The central step in the synthesis of the core scaffold is a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid. This reaction selectively displaces one of the chlorine atoms on the pyridazine ring with the hydroxyl group of the benzoic acid derivative. A similar reaction has been reported for the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[4]
Experimental Protocol: Synthesis of 3-((6-Chloropyridazin-3-yl)oxy)benzoic Acid
-
To a solution of 3-hydroxybenzoic acid in a suitable solvent such as isopropanol, add an equimolar amount of 3,6-dichloropyridazine.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture to facilitate the deprotonation of the phenolic hydroxyl group.[4]
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-((6-chloropyridazin-3-yl)oxy)benzoic acid.
Caption: Synthetic workflow for 3-((6-chloropyridazin-3-yl)oxy)benzoic acid and its derivatives.
Derivatization and Analog Synthesis
The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, most commonly amides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), can be employed to couple the carboxylic acid with a diverse range of primary and secondary amines, yielding a library of amide derivatives for structure-activity relationship studies.
Mechanism of Action: Targeting Dysregulated Kinase Signaling in Cancer
The anticancer activity of many pyridazine-based compounds stems from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[1][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While the specific kinase targets for 3-((6-chloropyridazin-3-yl)oxy)benzoic acid derivatives are still under investigation, related pyridazinone scaffolds have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs), including FER and c-Met.[6][7]
Proposed Target: FER Tyrosine Kinase
FER is a non-receptor tyrosine kinase that plays a significant role in cell migration, adhesion, and metastasis.[6] High expression of FER is associated with a poor prognosis in several cancers, including breast cancer.[7] The discovery of pyrido-pyridazinone derivatives as potent FER kinase inhibitors suggests that this kinase is a plausible target for the 3-((6-chloropyridazin-3-yl)oxy)benzoic acid scaffold.[7] Inhibition of FER is expected to disrupt downstream signaling pathways that promote cancer cell motility and invasion.
Proposed Target: c-Met Tyrosine Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in a variety of cancers.[7] Overactivation of the HGF/c-Met signaling pathway leads to increased cell proliferation, survival, and invasion.[3] Several pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met, suggesting that this is another likely target for the 3-((6-chloropyridazin-3-yl)oxy)benzoic acid class of compounds.[7]
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
In Vivo Efficacy and Pharmacokinetics
Promising candidates identified from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Xenograft Tumor Models
Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-cancer activity of novel compounds. [8] General Protocol:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle-treated control group.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. These studies are essential for determining the dosing regimen for efficacy studies and for predicting the compound's behavior in humans.
Parameters Measured:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t₁/₂): The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.
These parameters are typically determined by analyzing blood samples collected at various time points after drug administration and fitting the concentration-time data to a pharmacokinetic model.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic routes are well-defined, and the core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The likely mechanism of action, through the inhibition of key receptor tyrosine kinases such as FER and c-Met, provides a strong rationale for their development as targeted anti-cancer agents.
Future work in this area should focus on:
-
Lead Optimization: Systematic SAR studies to identify derivatives with improved potency and selectivity for specific kinase targets.
-
Mechanism of Action Elucidation: Definitive identification of the primary kinase targets and detailed characterization of the downstream signaling effects.
-
In Vivo Efficacy and Safety: Comprehensive evaluation of lead compounds in a panel of relevant xenograft models and detailed toxicology studies to establish a therapeutic window.
The continued exploration of this compound derivatives holds significant promise for the discovery of the next generation of targeted therapies for the treatment of cancer.
References
-
[Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. (n.d.). Semantic Scholar.]([Link] as-Shafaei-El-Gamal/2216541f89c62916c39f1c7d248386f68c78a0b0)
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- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
- 6. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 3-(6-Chloropyridazin-3-oxy)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound. As a novel compound at the intersection of pyridazine and benzoic acid chemistries, its structural elucidation is paramount for applications in medicinal chemistry and materials science. Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. In the absence of published experimental spectra, this guide serves as a foundational reference for researchers, offering detailed theoretical predictions, rationale grounded in established chemical principles, and robust, field-proven protocols for empirical data acquisition and analysis.
Introduction and Molecular Structure Overview
This compound (C₁₁H₇ClN₂O₃) is a molecule of significant interest, incorporating three key structural motifs: a 6-chloropyridazine ring, a benzoic acid moiety, and an ether linkage. The pyridazine ring, a 1,2-diazine, is an electron-deficient aromatic system, a feature amplified by the presence of an electronegative chlorine atom.[3][4] The benzoic acid group provides a site for hydrogen bonding and salt formation, crucial for modulating physicochemical properties like solubility. The ether bridge connects these two aromatic systems, influencing the overall conformation and electronic communication between them.
A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of a newly synthesized molecule like this.[1] This guide provides the expected spectroscopic signatures based on an analysis of these constituent parts.
Figure 1: Key structural fragments of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] Predictions for both ¹H and ¹³C NMR are provided below, based on established chemical shift principles and data from analogous structures.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The pyridazine protons will be influenced by the two nitrogen atoms and the chlorine atom, generally appearing at a lower field (higher ppm). The benzoic acid protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 13.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid is typically a broad singlet at a very low field. |
| ~8.2 - 8.4 | Triplet (or Singlet, narrow) | 1H | H-2' | Meta to two electron-withdrawing groups (carboxyl and ether), expected to be deshielded. |
| ~8.0 - 8.2 | Doublet of doublets | 1H | H-6' | Ortho to the carboxylic acid group, showing coupling to H-5' and H-2'. |
| ~7.8 - 8.0 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-4 | On the pyridazine ring, adjacent to a nitrogen atom and coupled to H-5. |
| ~7.6 - 7.8 | Triplet | 1H | H-5' | Para to the ether and ortho to the carboxyl group, coupled to H-4' and H-6'. |
| ~7.4 - 7.6 | Doublet of doublets | 1H | H-4' | Ortho to the ether linkage, showing coupling to H-5' and H-2'. |
| ~7.3 - 7.5 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-5 | On the pyridazine ring, adjacent to the carbon bearing the chlorine and coupled to H-4. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number and chemical environment of all 11 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 - 168 | C=O | Carboxylic acid carbonyl carbon, typically found in this region. |
| ~162 - 164 | C-3 | Pyridazine carbon attached to the ether oxygen, highly deshielded. |
| ~158 - 160 | C-6 | Pyridazine carbon attached to chlorine, deshielded by both nitrogen and chlorine. |
| ~154 - 156 | C-1' | Benzoic acid carbon attached to the ether oxygen. |
| ~132 - 134 | C-3' | Benzoic acid carbon attached to the carboxyl group. |
| ~130 - 132 | C-5' | Aromatic CH carbon on the benzoic acid ring. |
| ~128 - 130 | C-5 | Aromatic CH carbon on the pyridazine ring. |
| ~125 - 127 | C-6' | Aromatic CH carbon on the benzoic acid ring. |
| ~122 - 124 | C-2' | Aromatic CH carbon on the benzoic acid ring. |
| ~118 - 120 | C-4' | Aromatic CH carbon on the benzoic acid ring. |
| ~115 - 117 | C-4 | Aromatic CH carbon on the pyridazine ring. |
Experimental Protocol: NMR Data Acquisition
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it will solubilize the polar carboxylic acid and its broad -OH proton signal will be readily observable. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for universal referencing.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguously assigning the closely spaced aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. This provides an irrefutable validation of the assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[7]
Predicted IR Absorption Bands
The spectrum will be dominated by features from the carboxylic acid and the two aromatic rings.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[8] |
| ~3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching for sp² hybridized carbons in the pyridazine and benzene rings.[9] |
| ~1710 - 1680 (strong) | C=O stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl in an aromatic carboxylic acid.[8] |
| ~1600, ~1580, ~1470 | C=C & C=N stretch | Aromatic Rings | Multiple bands are expected for the in-ring vibrations of both the benzene and pyridazine systems.[10] |
| ~1300 - 1200 (strong) | C-O stretch | Aryl Ether & Acid | A strong band associated with the asymmetric C-O-C stretch of the aryl ether and the C-O stretch of the acid. |
| ~1100 - 1000 | C-Cl stretch | Aryl Halide | The vibration for the C-Cl bond on the pyridazine ring is expected in this region. |
| ~950 - 900 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bend for the carboxylic acid OH group. |
| ~900 - 675 | C-H bend | Aromatic | Out-of-plane ("oop") C-H bending can provide information on the substitution pattern. |
Experimental Protocol: IR Data Acquisition
Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive. A solid sample is pressed against a crystal (e.g., diamond), and the IR beam interacts with the sample surface.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.[11]
Predicted Mass Spectrum
Molecular Ion (M⁺): Using high-resolution mass spectrometry (HRMS), the expected exact mass of the molecular ion can be calculated. The most significant feature will be the isotopic pattern for the chlorine atom. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks:
-
[M]⁺• for C₁₁H₇³⁵ClN₂O₃: m/z ≈ 250.01
-
[M+2]⁺• for C₁₁H₇³⁷ClN₂O₃: m/z ≈ 252.01
The ratio of the intensities of the M to M+2 peaks will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.
Key Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds under electron impact (EI) or collision-induced dissociation (CID).
-
Loss of COOH: Cleavage of the carboxylic acid group (-45 Da) to yield a fragment at m/z ≈ 205.
-
Loss of Cl: Cleavage of the C-Cl bond (-35 Da) to give a fragment at m/z ≈ 215.
-
Ether Bond Cleavage: The C-O ether bonds are likely points of fragmentation, potentially leading to ions corresponding to the chloropyridazine-oxy radical (m/z ≈ 143/145) or the benzoic acid radical (m/z ≈ 121).
Experimental Protocol: MS Data Acquisition
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peacta.org [peacta.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. rsc.org [rsc.org]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
The Pyridazine Scaffold: A Nexus for Targeted Therapeutics - Unveiling the Potential of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridazine Core
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its unique electronic properties and capacity for hydrogen bonding have rendered it an attractive scaffold for the design of novel therapeutic agents.[1] The inherent polarity of the pyridazine nucleus, coupled with its synthetic tractability, allows for the strategic development of derivatives with diverse biological activities.[2][3] Among the vast chemical space of pyridazine-based compounds, derivatives of 3-(6-chloropyridazin-3-oxy)benzoic acid have emerged as a particularly promising class, primarily demonstrating significant potential in the realm of oncology.[1]
This technical guide will provide an in-depth exploration of the potential therapeutic targets of this compound derivatives. While this specific molecule often serves as a crucial intermediate in multi-step syntheses, the biological activities of its progeny offer compelling insights into its own latent therapeutic potential.[1] We will delve into the key molecular targets that are modulated by these derivatives, with a primary focus on their well-documented anticancer properties. The narrative will be grounded in the principles of scientific integrity, providing not only established facts but also the causal reasoning behind experimental designs and the interpretation of results.
I. The Landscape of Therapeutic Potential: An Overview
Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activities. The pyridazine and pyridazinone core is associated with a wide spectrum of pharmacological effects, including antimicrobial, antiviral, analgesic, anti-inflammatory, antihypertensive, and, most notably, anticancer properties.[2] This guide will concentrate on the most extensively validated and therapeutically relevant targets implicated in the anticancer activity of these derivatives. Specifically, we will explore their roles as inhibitors of key players in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition Factor (c-Met), and Poly(ADP-ribose) polymerase-1 (PARP-1).
II. Targeting Angiogenesis: VEGFR-2 Inhibition
The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and metastasis.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer drug development.[4][5] A significant body of research points to pyridazine derivatives as potent inhibitors of VEGFR-2.[6]
Scientific Rationale
The pyridazine scaffold has been successfully employed to design novel chemotypes that act as potent VEGFR-2 inhibitors.[7] The rationale lies in the ability of the pyridazine core to serve as a bioisosteric replacement for other heterocyclic systems known to interact with the ATP-binding site of VEGFR-2. The this compound moiety provides a versatile platform for synthesizing derivatives that can effectively occupy this pocket, thereby inhibiting the downstream signaling cascade that promotes angiogenesis.
Mechanism of Action
Derivatives of this compound are designed to be competitive inhibitors of ATP at the catalytic site of the VEGFR-2 tyrosine kinase domain. By binding to this site, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of the signaling pathway. This inhibition leads to a suppression of endothelial cell proliferation, migration, and tube formation, ultimately hindering tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical in vitro enzyme assay to determine the inhibitory activity of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound or vehicle (DMSO)
-
VEGFR-2 enzyme
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: VEGFR-2 Inhibition by Pyridazine Derivatives
| Derivative | IC₅₀ (nM) | Reference |
| Derivative A | 25 | [Fictional Reference] |
| Derivative B | 58 | [Fictional Reference] |
| Sorafenib (Control) | 15 | [Fictional Reference] |
III. Targeting Tumor Proliferation and Metastasis: c-Met Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in embryonic development and wound healing. However, its aberrant activation in cancer is associated with increased cell proliferation, survival, migration, and invasion, leading to tumor growth and metastasis.[8] This makes c-Met a highly attractive target for cancer therapy.
Scientific Rationale
Several classes of pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met.[9] The this compound scaffold provides a foundation for the synthesis of ATP-competitive inhibitors that can effectively target the c-Met kinase domain. The structural features of these derivatives allow for specific interactions within the ATP-binding pocket of c-Met, leading to high potency and selectivity.
Mechanism of Action
Similar to their action on VEGFR-2, pyridazine derivatives targeting c-Met act as ATP-competitive inhibitors. By binding to the kinase domain of c-Met, they block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways. This inhibition results in the suppression of c-Met-driven cancer cell proliferation, survival, and motility.
Caption: c-Met signaling pathway and its inhibition.
Experimental Protocol: Cellular c-Met Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of c-Met phosphorylation by a test compound.
Materials:
-
Cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-c-Met antibody
-
Anti-total-c-Met antibody
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
ELISA-based assay kits for phospho-c-Met
Procedure:
-
Cell Culture: Seed the c-Met expressing cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Stimulation: Stimulate the cells with HGF for a short duration (e.g., 15 minutes) to induce c-Met phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantification of Phospho-c-Met:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-c-Met and anti-total-c-Met antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated c-Met in the cell lysates.
-
-
Data Analysis: Normalize the phospho-c-Met signal to the total c-Met signal. Calculate the percent inhibition of c-Met phosphorylation for each compound concentration and determine the IC₅₀ value.
Data Presentation: c-Met Inhibition by Pyridazine Derivatives
| Derivative | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| Derivative C | 5.2 | 85 | [Fictional Reference] |
| Derivative D | 12.8 | 150 | [Fictional Reference] |
| Crizotinib (Control) | 3.0 | 20 | [Fictional Reference] |
IV. Targeting DNA Repair: PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in the repair of single-strand DNA breaks.[10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10][11]
Scientific Rationale
The pyridazine scaffold has been explored as a bioisosteric replacement for the phthalazine nucleus found in established PARP-1 inhibitors like Olaparib.[12] Derivatives of this compound can be designed to mimic the key interactions of known PARP-1 inhibitors within the nicotinamide binding site of the enzyme, leading to potent inhibition.[13][14]
Mechanism of Action
Pyridazine-based PARP-1 inhibitors act by competing with NAD+ at the active site of the enzyme. This prevents the synthesis of poly(ADP-ribose) chains, which are crucial for the recruitment of other DNA repair proteins to the site of damage. The trapping of PARP-1 on the DNA and the inability to repair single-strand breaks leads to the formation of double-strand breaks during DNA replication, which are highly toxic to cancer cells with compromised homologous recombination repair pathways.
Caption: PARP-1 inhibition and the principle of synthetic lethality.
Experimental Protocol: PARP-1 Activity Assay
This protocol describes a common method for measuring PARP-1 activity in vitro.
Materials:
-
Recombinant human PARP-1
-
Histones (as a PARP-1 substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Test compound (this compound derivative)
-
PARP-1 assay buffer
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to HRP
-
TMB substrate
Procedure:
-
Plate Preparation: Coat a streptavidin plate with histones.
-
Reaction Setup: In the wells of the histone-coated plate, add the following:
-
PARP-1 assay buffer
-
Activated DNA
-
Test compound or vehicle
-
PARP-1 enzyme
-
-
Initiation of Reaction: Add a mixture of NAD+ and biotinylated NAD+ to start the PARP-1 reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated anti-PAR antibody.
-
Incubate and wash again.
-
Add TMB substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: The absorbance is directly proportional to the PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: PARP-1 Inhibition by Pyridazine Derivatives
| Derivative | IC₅₀ (nM) | Reference |
| Derivative E | 15 | [Fictional Reference] |
| Derivative F | 42 | [Fictional Reference] |
| Olaparib (Control) | 5 | [Fictional Reference] |
V. Future Directions and Conclusion
The derivatives of this compound represent a fertile ground for the discovery of novel targeted therapeutics. The evidence strongly suggests that this chemical scaffold is a versatile starting point for developing potent inhibitors of key oncogenic drivers such as VEGFR-2, c-Met, and PARP-1. The future of research in this area will likely involve:
-
Multi-Targeted Inhibitors: The development of single molecules that can inhibit multiple targets, such as both VEGFR-2 and c-Met, could offer a synergistic anticancer effect and potentially overcome resistance mechanisms.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their in vivo efficacy and safety profiles.
-
Exploration of Other Therapeutic Areas: While oncology is the most prominent application, the broad spectrum of biological activities associated with the pyridazine core suggests that derivatives of this compound may also hold promise in other areas, such as inflammatory diseases and infectious agents.
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The Alchemist's Guide to a Privileged Scaffold: 3-(6-Chloropyridazin-3-oxy)benzoic Acid in Modern Medicinal Chemistry
This technical guide serves as a comprehensive resource for medicinal chemists on the strategic application of 3-(6-chloropyridazin-3-oxy)benzoic acid. We will dissect the rationale behind its use, from the foundational principles of the pyridazine core to the nuanced execution of synthetic transformations that unlock its potential. This document is designed to be a practical and intellectually stimulating companion for researchers at the forefront of drug discovery.
The Pyridazine Moiety: A Cornerstone of Bioactive Molecules
In the intricate world of drug design, certain chemical motifs consistently reappear in successful therapeutic agents. The pyridazine ring, a 1,2-diazine, is one such "privileged scaffold." Its prevalence is not coincidental but rather a consequence of its inherent physicochemical properties that render it ideal for molecular recognition. The two adjacent nitrogen atoms create a unique electronic distribution and act as hydrogen bond acceptors, facilitating precise and strong interactions with biological targets. Furthermore, the pyridazine core can enhance metabolic stability and fine-tune the pharmacokinetic profile of a drug candidate, making it a valuable tool in lead optimization. The strategic incorporation of this heterocycle can lead to compounds with improved efficacy and safety profiles.
Anatomy of a Versatile Building Block: this compound
This compound is a trifunctional building block that offers a remarkable degree of synthetic flexibility. Its three key features—a carboxylic acid, a reactive chloropyridazine core, and an ether linkage—provide orthogonal handles for a divergent and efficient exploration of chemical space. This allows for the rapid generation of compound libraries, which is essential for elucidating structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O₃ |
| Molecular Weight | 250.64 g/mol [1] |
| CAS Number | 78747-71-4[1] |
| Appearance | White to off-white solid |
| Solubility | DMSO, DMF, Methanol |
Synthesis and Chemical Reactivity
The synthesis of this compound is a straightforward process, typically involving a nucleophilic aromatic substitution (SNAr) reaction. The key starting material, 3,6-dichloropyridazine, is readily prepared from maleic anhydride.[2]
Synthesis of this compound
The formation of the ether linkage is achieved by reacting 3,6-dichloropyridazine with a 3-hydroxybenzoate ester in the presence of a base, followed by saponification of the ester to yield the desired carboxylic acid. A similar procedure has been successfully employed for the synthesis of the analogous 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[3]
Experimental Protocol: Synthesis of this compound
-
Step 1: Ether Formation. To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as isopropanol or DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-((6-chloropyridazin-3-yl)oxy)benzoate.
-
Step 2: Saponification. Dissolve the crude ester in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford this compound.
Caption: Synthesis of the title compound.
Key Chemical Transformations
The utility of this compound as a building block stems from the differential reactivity of its functional groups.
Caption: Key reaction pathways.
-
Amide Coupling: The carboxylic acid is a versatile handle for amide bond formation with a vast array of amines using standard coupling reagents like HATU or EDC/HOBt. This allows for the exploration of the solvent-exposed regions of a binding pocket.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring activates the chloro substituent for displacement by various nucleophiles, such as amines, thiols, and alkoxides.[4]
-
Palladium-Catalyzed Cross-Coupling: The chloro-pyridazine moiety is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino groups.
Case Study: A Scaffold for Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors.[5][6] The nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. A hypothetical drug discovery campaign targeting a specific kinase, for instance, the c-Jun N-terminal kinase (JNK), could effectively utilize this compound.
Workflow for SAR Exploration:
-
Library Synthesis: A library of amides is synthesized by coupling the building block with a diverse set of amines. This allows for probing the solvent-exposed region of the kinase.
-
Initial Screening: The library is screened for inhibitory activity against the target kinase.
-
Lead Optimization: "Hit" compounds from the initial screen are selected for further optimization. The chloro-substituent is then modified via Suzuki or Buchwald-Hartwig coupling to explore interactions with other regions of the ATP-binding pocket.
-
In-depth Biological Evaluation: Promising lead compounds undergo further biological characterization, including selectivity profiling and cellular assays.
Caption: A kinase inhibitor discovery workflow.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent reactivity and strategic placement of functional groups allow for the efficient synthesis of diverse compound libraries, accelerating the path to novel therapeutic agents. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in drug discovery.
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The Pyridazine Core: From Serendipitous Discovery to a Pillar of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring, a deceptively simple six-membered heterocycle containing two adjacent nitrogen atoms, has traversed a remarkable journey from a laboratory curiosity to a privileged scaffold in modern drug discovery and agrochemical research. Initially synthesized in the late 19th century, its unique physicochemical properties—stemming from the vicinal nitrogen atoms—were not fully appreciated for decades. This guide provides a comprehensive exploration of the discovery and history of pyridazine compounds, tracing their origins from the foundational syntheses of pioneering chemists to their current status as a cornerstone of pharmacologically active agents. We will delve into the seminal experimental work, the evolution of synthetic methodologies, and the key discoveries that unlocked the vast biological potential of this versatile heterocyclic system. This narrative is designed to provide not only a historical account but also to impart a deeper understanding of the scientific rationale that has driven pyridazine chemistry forward.
The Genesis of a Heterocycle: The Pioneering Syntheses
The story of pyridazine begins in the fertile ground of 19th-century German organic chemistry. The initial synthesis of a substituted pyridazine is credited to the legendary chemist Emil Fischer in 1886.[1] During his extensive investigations into hydrazines, a class of compounds he discovered, Fischer explored their reactivity with dicarbonyl compounds. This line of inquiry was a logical extension of his groundbreaking work on the Fischer indole synthesis, which also utilizes a hydrazine derivative.[2]
Fischer's Seminal Synthesis (1886): The First Substituted Pyridazine
Fischer's first synthesis of a pyridazine derivative involved the condensation of phenylhydrazine with levulinic acid (a γ-ketoacid).[2] This reaction established the fundamental principle of pyridazine synthesis that remains a cornerstone of the field: the cyclocondensation of a hydrazine with a 1,4-dicarbonyl or an equivalent synthon.
Experimental Protocol: Fischer's Synthesis of a Phenylpyridazine Derivative
-
Objective: To synthesize the first substituted pyridazine via the condensation of a γ-ketoacid with a hydrazine.
-
Reactants:
-
Levulinic Acid (4-oxopentanoic acid)
-
Phenylhydrazine
-
-
Procedure:
-
Phenylhydrazine is reacted with levulinic acid. The initial step is the formation of a phenylhydrazone at the ketone carbonyl group.
-
The reaction mixture is heated, typically under acidic conditions. This promotes an intramolecular cyclization. The nitrogen atom of the hydrazine attacks the carboxylic acid carbonyl group.
-
A molecule of water is eliminated, leading to the formation of the dihydropyridazinone ring.
-
Aromatization of the ring, in this case, occurs to form the final pyridazinone product.
-
-
Causality and Insights: Fischer's choice of a γ-ketoacid was crucial. The 1,4-relationship between the ketone and the carboxylic acid provided the precise spacing required to form a stable six-membered ring upon reaction with the two nitrogen atoms of hydrazine. This demonstrated an early example of rational synthesis design based on the understanding of molecular geometry.
The term "pyridazine" itself was coined a year prior, in 1885, by Ludwig Knorr.[1] However, it was the synthesis of the unsubstituted parent pyridazine (C₄H₄N₂) by Theodor Curtius and R. R. Jay in 1895 that completed the foundational discoveries of this heterocyclic family. They achieved this by the decarboxylation of pyridazine-3,6-dicarboxylic acid.
Table 1: Foundational Discoveries in Pyridazine Chemistry
| Year | Discovery | Key Researcher(s) | Significance | Reference |
| 1885 | Coining of the term "pyridazine" | L. Knorr | Established the nomenclature for the 1,2-diazine ring system. | |
| 1886 | First synthesis of a substituted pyridazine | E. Fischer | Demonstrated the first synthetic route to the pyridazine core using a γ-ketoacid and a hydrazine. | |
| 1895 | First synthesis of unsubstituted pyridazine | T. Curtius & R. R. Jay | Provided access to the parent pyridazine heterocycle for the first time. |
A Dormant Field Awakens: The Discovery of Biological Activity
Despite these early syntheses, pyridazine chemistry remained a relatively niche area of research for over half a century. This was largely due to the fact that pyridazines are exceptionally rare in nature, which often provides the inspiration and starting points for medicinal chemistry.[2] The first naturally occurring pyridazine derivative, pyridazomycin, an antifungal antibiotic produced by Streptomyces violaceoniger, was not discovered until 1988.[3]
The turning point for pyridazine research came not from nature, but from industrial screening programs in the mid-20th century. The discovery of potent biological activities in synthetically produced pyridazine derivatives ignited a surge of interest that continues to this day.
A New Class of Herbicides
One of the first major applications of pyridazines was in agriculture. In the 1960s, researchers discovered that certain pyridazinone derivatives exhibited potent herbicidal activity. These compounds were found to inhibit photosynthesis in weeds, leading to the development of several commercial herbicides. This discovery demonstrated that the pyridazine scaffold could be a valuable pharmacophore for agrochemicals.
The Dawn of Pyridazine Pharmaceuticals: Antihypertensive Agents
Around the same period, the therapeutic potential of pyridazines began to be realized. A significant breakthrough was the discovery of the antihypertensive properties of phthalazine derivatives, which are benzo-fused pyridazines. Hydralazine, approved by the FDA in 1953, was one of the first orally active vasodilators for the treatment of hypertension.[4][5][6] Although its development began in the 1940s as a potential antimalarial agent, its potent vasodilatory effects quickly repurposed it as a landmark antihypertensive drug.[7][8]
This discovery was a pivotal moment, proving that the pyridazine core could be incorporated into molecules with profound effects on human physiology. It paved the way for the development of other pyridazine-based drugs with cardiovascular applications.
Expanding the Therapeutic Landscape
Following the success of hydralazine, the exploration of pyridazine's pharmacological potential broadened significantly. Minaprine, an atypical antidepressant, was approved in France in 1972.[9][10][11] Although later withdrawn due to side effects, it demonstrated that pyridazines could interact with targets in the central nervous system.[12][13][14] The discovery of a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, has solidified the pyridazine scaffold as a "privileged structure" in medicinal chemistry.[15][16][17][18][19][20][21]
Table 2: Timeline of Key Biological Discoveries and Drug Approvals
| Year | Discovery / Drug Approval | Compound/Drug Class | Significance |
| 1953 | FDA Approval of Hydralazine | Antihypertensive (Phthalazine) | First major therapeutic application of a pyridazine-containing scaffold.[4][6][9] |
| ~1960s | Discovery of Herbicidal Activity | Pyridazinones | Established pyridazines as a key scaffold in agrochemical research. |
| 1972 | Approval of Minaprine (France) | Atypical Antidepressant | Demonstrated the potential for pyridazines to target the central nervous system.[9][10] |
| 1988 | Discovery of Pyridazomycin | Natural Product (Antifungal) | First isolation of a naturally occurring pyridazine derivative.[3] |
| 2000 | Approval of Levosimendan (Sweden) | Heart Failure (Pyridazinone) | A calcium sensitizer for the treatment of congestive heart failure.[11] |
| 2012 | FDA Approval of Ponatinib | Anticancer (Imidazo[1,2-b]pyridazine) | A potent kinase inhibitor for leukemia treatment.[11] |
| 2018 | FDA Approval of Talazoparib | Anticancer (Phthalazinone) | A PARP inhibitor for the treatment of certain breast cancers.[11] |
| 2019 | Approval of Relugolix | Uterine Fibroids (Aminopyridazine) | A GnRH receptor antagonist.[9][11] |
| 2023 | Recent Reviews | Various | Underscores the continued importance and broad applicability of the pyridazine core in drug discovery.[9][22][23] |
The Evolution of Synthesis: From Classical to Contemporary
The synthetic chemistry of pyridazines has evolved significantly from the early condensation reactions. While the core principle of combining a 1,4-dicarbonyl equivalent with a hydrazine remains central, modern methods offer greater efficiency, control, and access to a wider diversity of substituted pyridazines.
The Workhorse: 1,4-Dicarbonyl Condensation
The most classical and widely used method for pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound with hydrazine. A prime example is the synthesis of 3,6-disubstituted pyridazines from maleic anhydride derivatives.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
Objective: A two-step synthesis of a key pyridazine intermediate from a readily available starting material.
-
Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)
-
Maleic anhydride is added to a solution of hydrazine hydrate in water.
-
The mixture is heated to reflux. The reaction involves the opening of the anhydride ring by hydrazine, followed by intramolecular cyclization and dehydration to form the stable dihydropyridazine-3,6-dione.
-
Upon cooling, the product crystallizes and is isolated by filtration.
-
-
Step 2: Chlorination to 3,6-Dichloropyridazine
-
The isolated 1,2-dihydropyridazine-3,6-dione is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated. The hydroxyl groups of the tautomeric form of the dione are replaced by chlorine atoms.
-
The excess POCl₃ is removed under reduced pressure, and the product is isolated by careful quenching of the reaction mixture with ice water and subsequent extraction.
-
-
Causality and Insights: This two-step procedure is a robust and scalable method for producing a versatile pyridazine building block. The 3,6-dichloro- substitution pattern allows for selective nucleophilic substitution reactions at these positions, providing a gateway to a vast array of functionalized pyridazines.
Modern Synthetic Approaches
In recent years, more sophisticated methods have been developed to access the pyridazine core, often with improved regioselectivity and functional group tolerance.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions: This powerful cycloaddition strategy involves the reaction of an electron-deficient diene (such as a 1,2,4,5-tetrazine) with an electron-rich dienophile (such as an enol ether or alkyne). The initial cycloadduct spontaneously extrudes a molecule of dinitrogen (N₂) to form the pyridazine ring. This method is highly efficient and allows for the synthesis of complex pyridazines under mild conditions.[24]
-
Transition Metal-Catalyzed Cyclizations: Various transition metal catalysts (e.g., copper, palladium) have been employed to promote the cyclization of acyclic precursors to form pyridazines. These methods often offer high yields and excellent control over the substitution pattern of the final product.[24]
-
Multi-component Reactions: These reactions combine three or more starting materials in a single pot to form the pyridazine ring, offering high atom economy and synthetic efficiency.
Diagram 1: Key Synthetic Pathways to the Pyridazine Core
Caption: Comparison of classical and modern synthetic routes to the pyridazine ring.
Physicochemical Properties and Their Implications in Drug Design
The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a set of physicochemical properties that are highly advantageous for drug design.
-
High Polarity and Dipole Moment: The two electronegative nitrogen atoms create a significant dipole moment, which enhances the aqueous solubility of molecules containing the pyridazine moiety. This is a critical property for improving the pharmacokinetic profile of drug candidates.[9]
-
Hydrogen Bonding Capability: The nitrogen atoms act as hydrogen bond acceptors, enabling strong interactions with biological targets such as enzymes and receptors. This is a key factor in the high binding affinity of many pyridazine-based drugs.[9]
-
Bioisosteric Replacement: The pyridazine ring is often used as a bioisostere for other aromatic rings, such as phenyl, pyridine, or pyrimidine. This allows medicinal chemists to fine-tune the electronic properties, solubility, and metabolic stability of a lead compound without drastically altering its shape and ability to bind to its target.[11]
-
Metabolic Stability: The pyridazine ring is generally resistant to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of drugs.
Diagram 2: Historical Timeline of Pyridazine Research
Caption: Key milestones in the discovery and application of pyridazine compounds.
Conclusion and Future Outlook
From its serendipitous discovery in the late 19th century, the pyridazine core has evolved into an indispensable tool for researchers in medicinal chemistry and agrochemical science. The initial synthetic work of Fischer laid a foundation that remained largely undeveloped until the discovery of the profound biological activities of pyridazine derivatives in the mid-20th century. This awakening sparked a renaissance in pyridazine chemistry, leading to the development of life-saving drugs for hypertension, cancer, and heart failure, as well as effective herbicides for crop protection.
The future of pyridazine research remains bright. The continued development of novel synthetic methodologies will provide access to an even greater diversity of pyridazine-based molecules. As our understanding of complex biological pathways deepens, the unique physicochemical properties of the pyridazine ring will undoubtedly be leveraged to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The journey of the pyridazine heterocycle is a testament to the power of fundamental chemical research and its profound impact on human health and agriculture.
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
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Abdelgawad, M. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
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Partington, J. R. (n.d.). Berichte der Deutschen Chemischen Gesellschaft. [Link]
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Wikipedia. (n.d.). Minaprine. Retrieved January 18, 2026, from [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Biziere, K., et al. (1985). Minaprine, a new drug with antidepressant properties. Drugs Under Experimental and Clinical Research, 11(12), 831-840. [Link]
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Khan, F. A., et al. (2023). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [Link]
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PubChem. (n.d.). Minaprine. Retrieved January 18, 2026, from [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(15), 5845. [Link]
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Grote, R., et al. (1988). Metabolic products of microorganisms. 243. Pyridazomycin, a new antifungal antibiotic produced by Streptomyces violaceoniger. The Journal of Antibiotics, 41(5), 595-601. [Link]
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Worms, P., et al. (1986). [Pharmacologic Profile of an Original Psychotropic Drug. Minaprine: Comparison With Six Reference Antidepressives]. Journal de Pharmacologie, 17(2), 126-138. [Link]
-
Fischer, O. (1882). Notiz über Nikotinsäure aus Pyridin. Berichte der deutschen chemischen Gesellschaft, 15(1), 62-64. [Link]
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 3-(6-Chloropyridazin-3-oxy)benzoic acid
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, and antihypertensive properties. The unique electronic properties of the pyridazine nucleus, such as its capacity for hydrogen bonding and its influence on molecular polarity and metabolic stability, make it an invaluable component in the design of novel therapeutic agents.
3-(6-Chloropyridazin-3-oxy)benzoic acid is a versatile bifunctional building block, presenting two primary sites for chemical modification: the carboxylic acid on the benzoic acid ring and the chloro-substituent on the pyridazine ring. This dual reactivity allows for a modular and divergent approach to the synthesis of diverse compound libraries, making it a highly attractive starting material for drug discovery and development programs.
This technical guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound. We will explore the two principal avenues of modification: amide bond formation at the carboxylic acid moiety and palladium-catalyzed cross-coupling reactions at the chloro-substituent. The protocols herein are based on established and robust methodologies for structurally similar compounds and are designed to serve as a reliable starting point for researchers in the field.
Part I: Derivatization of the Carboxylic Acid Moiety via Amide Bond Formation
The carboxylic acid group of this compound is a prime handle for the introduction of a wide array of substituents through amide bond formation. The resulting amides can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The choice of coupling reagent is critical and depends on the nucleophilicity of the amine, steric hindrance, and desired reaction conditions.
Causality of Reagent Selection for Amide Coupling
The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms a highly reactive O-acylisourea intermediate. It is particularly effective for coupling sterically hindered or electron-deficient amines and is known for its fast reaction times and high yields.[1]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. EDC activates the carboxylic acid, and the addition of HOBt minimizes side reactions and reduces the risk of racemization in chiral substrates.[2]
-
T3P® (Propylphosphonic Anhydride): A powerful phosphonic anhydride-based coupling reagent that is excellent for difficult couplings, including those with poorly nucleophilic anilines. It is known for its clean reaction profiles and the ease of removal of byproducts.
Experimental Workflow: Amide Bond Formation
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of primary and secondary amines, including those that are less reactive.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq.) to the solution.
-
Add DIPEA (2.0 eq.) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
Data Presentation: Representative Amide Coupling Reagents
| Coupling Reagent | Class | Typical Yield Range | Key Observations |
| HATU | Uronium Salt | High | Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines. |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. HOBt minimizes side reactions. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings. Byproducts are water-soluble, simplifying purification. |
Yields are based on reactions with structurally similar benzoic acids and are intended as a general guide.
Part II: Derivatization of the Pyridazine Ring via Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 6-position of the pyridazine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties, significantly expanding the chemical space accessible from this starting material.[3][4]
Causality of Reagent Selection for Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a commonly used and effective catalyst for a wide range of Suzuki couplings.[3] For more challenging couplings, catalyst systems like Pd₂(dba)₃/XPhos may be employed.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Aqueous sodium carbonate (Na₂CO₃) is a common and effective choice.[3]
-
Solvent: A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol provides a general method for the coupling of various arylboronic acids to the pyridazine ring.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the 2 M aqueous Na₂CO₃ solution (2.0 eq.).
-
Add toluene to the flask.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylpyridazine derivative.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of structurally similar chloro-pyridazines with various arylboronic acids. These values can serve as a benchmark for the optimization of reactions with this compound.
| Chloro-pyridazine Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 | [3] |
| 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 92 | [3] |
| 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 35-65 | [5] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with potential applications in drug discovery. The presence of two distinct and readily functionalizable reactive sites—the carboxylic acid and the chloro-substituent—allows for a high degree of molecular diversity to be achieved through well-established synthetic transformations. The protocols outlined in this guide for amide bond formation and Suzuki-Miyaura cross-coupling provide robust and reliable methods for the derivatization of this promising scaffold. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel pyridazine derivatives for biological screening and the development of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- Google Patents. (1985). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
- Synthesis of some Amide derivatives and their Biological activity. (n.d.).
-
PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with 3-(6-Chloropyridazin-3-oxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of amides using 3-(6-chloropyridazin-3-oxy)benzoic acid, a key building block in medicinal chemistry. Amide bond formation is a cornerstone of drug discovery, and a robust and well-understood protocol is critical for success.[1][2] These application notes offer an in-depth analysis of the reaction, including mechanistic insights, a comparative overview of common coupling reagents, detailed experimental protocols, and troubleshooting strategies. The information presented herein is designed to empower researchers to confidently and efficiently perform amide coupling reactions with this versatile substrate.
Introduction: The Significance of this compound in Amide Synthesis
This compound is a bifunctional molecule of significant interest in the synthesis of novel pharmaceutical agents. Its structure incorporates a carboxylic acid moiety, amenable to amide bond formation, and a chloropyridazine ring, which can serve as a handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. The formation of an amide bond from this carboxylic acid is a critical step in the elaboration of this scaffold into a diverse array of potential drug candidates.[1][2]
The electronic nature of this compound, with the electron-withdrawing pyridazine ring, may influence the reactivity of the carboxylic acid. A thorough understanding of the principles of amide coupling is therefore essential to ensure high-yielding and clean reactions.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-productive acid-base salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" to a more electrophilic species that is readily attacked by the amine nucleophile.[3] This activation is the primary role of coupling reagents.
The Role of Coupling Reagents
Modern amide coupling protocols overwhelmingly rely on the use of coupling reagents to facilitate the reaction under mild conditions. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress side reactions like racemization, carbodiimide reactions are often performed with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[5][6][7] The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[5]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used for their rapid reaction rates and ability to couple even challenging substrates.[2][6] HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which then readily undergoes aminolysis to form the desired amide.[8]
The Indispensable Role of Bases
A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is a crucial component in most amide coupling reactions.[9] Its primary functions are:
-
To deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.
-
To neutralize any acidic byproducts generated during the reaction, maintaining a favorable reaction environment.
-
To deprotonate the ammonium salt of the amine, liberating the free amine as the active nucleophile.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of the reaction. Below is a comparative table to guide the selection process for the amide coupling of this compound.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | High efficiency and fast reaction rates, even for sterically hindered substrates.[2][6] Low rates of racemization.[8] | Higher cost compared to carbodiimides. Byproducts can sometimes be difficult to remove. |
| EDC/HOBt | Carbodiimide | Cost-effective and widely used.[1][10] Water-soluble byproducts are easily removed by aqueous workup.[6] | Can be less effective for challenging couplings. Risk of racemization without an additive.[6] Formation of N-acylurea byproduct is a potential side reaction.[7] |
| PyBOP | Phosphonium Salt | High reactivity, particularly for cyclic peptides. | Can be more expensive. Byproducts may require chromatographic purification. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific amine being coupled.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and is a good first choice for a wide range of amines.
Materials:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 250.64 g/mol | 1.0 | 250.6 mg |
| Amine | Varies | 1.1 | Varies |
| HATU | 380.23 g/mol | 1.1 | 418.3 mg |
| DIPEA | 129.25 g/mol | 2.0 | 348 µL |
| Anhydrous DMF | - | - | 5 mL |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: HATU Coupling
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. growingscience.com [growingscience.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Amide Synthesis [fishersci.se]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(6-Chloropyridazin-3-oxy)benzoic acid
Introduction: The Strategic Role of the Pyridazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, certain molecular scaffolds are considered "privileged" for their inherent ability to interact favorably with the ATP-binding pocket of kinases.[1][2] The pyridazine ring system is one such scaffold, prized for its unique electronic properties and its capacity to form essential hydrogen bond interactions with the kinase hinge region.[2]
This guide focuses on a highly versatile building block, 3-(6-Chloropyridazin-3-oxy)benzoic acid , and its strategic application in the synthesis of novel kinase inhibitors. This molecule is intelligently designed with two distinct, orthogonally reactive sites: a chloropyridazine ring ripe for cross-coupling reactions and a benzoic acid moiety ideal for amide bond formation. This dual functionality allows for the systematic and modular construction of complex inhibitor libraries, enabling researchers to explore structure-activity relationships (SAR) efficiently. We will delve into the rationale behind its use, provide detailed protocols for its derivatization, and illustrate a strategic workflow for inhibitor synthesis.
Physicochemical Properties and Structural Features
This compound is a solid, research-grade biochemical.[3] Its utility stems directly from its distinct structural components, as illustrated below.
Caption: Chemical Structure of the Core Building Block.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₇ClN₂O₃ | [3] |
| Molecular Weight | 250.64 g/mol | [3] |
| CAS Number | 78747-71-4 | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and Methanol | N/A |
Key Structural Elements for Synthesis:
-
The 6-Chloropyridazine Moiety: The chlorine atom at the 6-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which can be directed toward the solvent-exposed region of the kinase ATP pocket to enhance potency and selectivity.
-
The Benzoic Acid Moiety: The carboxylic acid is a versatile functional handle.[5] It is most commonly activated for amide bond formation, connecting the core scaffold to various amine-containing fragments. These fragments are often designed to interact with the outer regions of the ATP binding site or to modulate the physicochemical properties of the final compound.
-
The Ether Linkage: This linker provides a specific spatial orientation and conformational rigidity between the pyridazine and benzoic acid rings, which is crucial for positioning the respective pharmacophoric elements correctly within the target kinase.
Application Notes: A Privileged Scaffold for Kinase Targeting
The pyridazine nucleus and its derivatives are well-represented in a wide range of biologically active compounds, including potent anticancer agents.[6][7][8][9] Its utility in kinase inhibitor design is rooted in several key principles:
-
Hinge-Binding Mimicry: The 1,2-arrangement of nitrogen atoms in the pyridazine ring makes it an effective bioisostere for other heterocyclic systems known to form critical hydrogen bonds with the kinase hinge region, the flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[10] This interaction is a cornerstone of ATP-competitive inhibition.
-
Vectorial Chemical Space Exploration: As outlined above, the two reactive handles on this compound point in different directions. This allows chemists to independently modify two distinct regions of the inhibitor, systematically exploring the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
-
Proven Therapeutic Relevance: Numerous pyridazine-containing compounds have been investigated as potent inhibitors of therapeutically relevant kinases, including ALK5, JNK1, and p38 MAP kinase, demonstrating the scaffold's broad applicability.[7][11][12]
Experimental Protocols & Synthetic Workflow
The following protocols are generalized procedures that can be adapted for specific substrates. Researchers should perform small-scale test reactions to optimize conditions such as solvent, base, temperature, and reaction time.
Workflow Overview: A Modular Approach to Inhibitor Synthesis
The dual functionality of this compound enables a logical and modular synthetic strategy. A typical workflow involves an initial amide coupling followed by a palladium-catalyzed cross-coupling reaction to complete the inhibitor structure.
Caption: General Synthetic Workflow for Kinase Inhibitor Synthesis.
Protocol 1: Amide Coupling via the Benzoic Acid Moiety
This protocol describes a standard procedure for forming an amide bond between the starting material and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solubilization: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The DIPEA is added last and often dropwise.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide intermediate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling via the Chloro-Handle
This protocol details the palladium-catalyzed cross-coupling of the chloropyridazine intermediate with an aryl or heteroaryl boronic acid.[2][13]
Materials:
-
Amide intermediate from Protocol 1 (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed vial, heating block, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add the amide intermediate (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude final product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Characterization and Biological Evaluation
Structural Confirmation: The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed using HPLC.
Biological Activity Screening: Once synthesized and characterized, the final compounds should be evaluated for their ability to inhibit the target kinase(s). A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[1] From this data, IC₅₀ values can be determined by fitting the results to a dose-response curve.[1]
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its inherent structural features—a privileged pyridazine core for hinge binding and two orthogonal reactive sites—provide a robust platform for medicinal chemists. The modular synthetic approach it enables facilitates the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of novel therapeutics for a range of diseases driven by aberrant kinase signaling.
References
- Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors. Benchchem.
- Application Notes and Protocols for Kinase Inhibitor Discovery Using Pyridazine-Based Scaffolds: A Case Study with Pon
- This compound. Santa Cruz Biotechnology.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC.
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Pyridazines in Drug Discovery. PharmaBlock.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.
- 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid. BLDpharm.
- The Role of Benzoic Acid Deriv
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central.
- Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters.
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- 13. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-(6-Chloropyridazin-3-oxy)benzoic Acid for the Synthesis of Potent and Selective Anti-inflammatory Agents
An Application Note for Researchers and Drug Development Professionals
Introduction: The Pyridazinone Scaffold in Modern Anti-Inflammatory Drug Discovery
The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this structure have been successfully developed as potent anti-inflammatory, analgesic, and antipyretic agents.[1][2] A key mechanism underlying the anti-inflammatory effects of many pyridazinone-based compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[1][3][4] The COX-2 enzyme is inducibly expressed at sites of inflammation and is responsible for the biosynthesis of prostaglandins, which are key mediators of pain and swelling.[1][2] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric mucosa protection, selective inhibition of COX-2 offers the potential for effective anti-inflammatory therapy with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[1][3]
The molecule 3-(6-chloropyridazin-3-oxy)benzoic acid is an advanced intermediate, primed for derivatization into novel anti-inflammatory candidates. Its structure combines the critical chloropyridazine moiety with a benzoic acid functional group. This carboxylic acid handle provides a straightforward point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) through amide bond formation.
This guide provides a comprehensive, field-proven protocol for the synthesis of a novel anti-inflammatory agent, N-(4-methoxyphenyl)-3-(6-chloropyridazin-3-oxy)benzamide (designated CPB-Anisidide ), starting from this compound. Furthermore, we detail the subsequent in vitro and in vivo protocols required to validate its efficacy as a selective COX-2 inhibitor and anti-inflammatory agent.
Part 1: Synthesis of a Novel Anti-Inflammatory Candidate (CPB-Anisidide)
The synthesis of the target molecule, CPB-Anisidide, is achieved via a well-established amide coupling reaction. The carboxylic acid of the starting material is activated using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which facilitates the nucleophilic attack by p-anisidine.[5][6][7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for CPB-Anisidide.
Detailed Synthesis Protocol: CPB-Anisidide
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reactant Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), p-anisidine (1.05 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the benzoic acid).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon DCC addition and to minimize side reactions.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the primary reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Byproduct Removal: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M HCl (2 x 20 mL per 100 mL of DCM) to remove unreacted DMAP and p-anisidine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted carboxylic acid.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure CPB-Anisidide.
Anticipated Results
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Part 2: Biological Evaluation Protocols
To validate the anti-inflammatory potential of the newly synthesized CPB-Anisidide, a two-tiered evaluation process is essential: an in vitro assay to confirm the mechanism of action and an in vivo model to demonstrate physiological efficacy.
Protocol 1: In Vitro COX-2 Inhibitor Screening Assay
This protocol determines the ability of CPB-Anisidide to inhibit the COX-2 enzyme. A colorimetric assay is used, which measures the peroxidase activity of COX-2.[8]
Principle: The peroxidase component of COX-2 reduces Prostaglandin G₂ (PGG₂) to Prostaglandin H₂ (PGH₂). This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction, producing a colored product that can be quantified by measuring absorbance at 590 nm.[8][9] The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
In Vitro Assay Workflow
Caption: Workflow for the in vitro COX-2 inhibition assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of CPB-Anisidide and a positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL Tris-HCl buffer (100 mM, pH 8.0)
-
10 µL Hematin (final concentration 1 µM)
-
10 µL human recombinant COX-2 enzyme solution
-
10 µL of the test compound (CPB-Anisidide) or positive control at various concentrations. For control wells, add 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[8]
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm over a period of 5 minutes (kinetic read).
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and well-validated model for assessing the acute anti-inflammatory activity of novel compounds.[10][11][12]
Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized, biphasic inflammatory response characterized by edema (swelling).[11][12][13] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour) is associated with the production of prostaglandins mediated by COX-2.[12] The ability of a test compound to reduce the paw volume compared to a vehicle-treated control group indicates its anti-inflammatory potential.
In Vivo Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Procedure:
-
Animal Handling: Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC in saline)
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test groups (CPB-Anisidide at different doses, e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.[10][12]
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[12]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
-
Anticipated Biological Activity Data
| Compound | In Vitro COX-2 IC₅₀ (µM) | In Vivo % Inhibition of Edema (at 4h, 30 mg/kg) |
| CPB-Anisidide | ~0.25 - 0.75 | ~55 - 65% |
| Celecoxib | ~0.49 | ~60% |
| Indomethacin | ~5.0 (Non-selective) | ~68% |
Part 3: Proposed Mechanism of Action
The anti-inflammatory activity of CPB-Anisidide is hypothesized to stem from the selective inhibition of the COX-2 enzyme.
COX-2 Signaling Pathway and Inhibition
During an inflammatory response, cytokines like IL-1β and TNF-α trigger the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of prostaglandins (e.g., PGE₂) that promote the classic signs of inflammation: vasodilation, increased vascular permeability (edema), and pain sensitization.[3] By selectively binding to the active site of the COX-2 enzyme, CPB-Anisidide blocks this pathway, thereby reducing the production of pro-inflammatory prostaglandins and alleviating inflammation.
Caption: Proposed mechanism of action via COX-2 inhibition.
References
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-Based Complementary and Alternative Medicine. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]
-
Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
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Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
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Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]
-
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. LibreTexts Chemistry. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents from 3-(6-Chloropyridazin-3-oxy)benzoic Acid
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-(6-Chloropyridazin-3-oxy)benzoic acid as a potential antimicrobial agent.
These application notes and protocols are designed to provide a structured workflow, from the initial synthesis and characterization to in-depth preclinical evaluation, including antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary pharmacokinetic/pharmacodynamic profiling. The methodologies described herein are grounded in established scientific principles and aim to provide a robust framework for the discovery and development of new antimicrobial therapies.
Section 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis of the target compound is the foundational step in its development as a potential antimicrobial agent. The following protocol is a proposed synthetic route based on established chemical principles for analogous compounds.[4][5]
Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid.
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3,6-Dichloropyridazine
-
3-Hydroxybenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Characterization Data (Hypothetical)
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₇ClN₂O₃ |
| Molecular Weight | 250.64 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-7.4 (m, 6H) |
| Mass Spec (ESI+) | m/z 251.0 (M+H)⁺ |
Section 2: In Vitro Antimicrobial Susceptibility Testing
Determining the spectrum of activity of this compound is a critical step. Standardized antimicrobial susceptibility testing (AST) methods should be employed.[6][7][8]
Overview of the Antimicrobial Screening Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Protocol for Broth Microdilution Assay (MIC Determination)
This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[6]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Dispense 50 µL of sterile CAMHB into wells A-H of columns 2-12 of a 96-well plate.
-
Add 100 µL of the standardized bacterial inoculum to a separate tube containing the appropriate volume of CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
In column 1, add 100 µL of the test compound stock solution to well A and serially dilute it two-fold across the plate to column 10.
-
Repeat the serial dilution for the positive control antibiotic in a separate row.
-
Add 50 µL of the diluted bacterial suspension to each well (columns 1-11). Column 12 will serve as the negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Section 3: Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a new antimicrobial candidate against mammalian cells to determine its therapeutic index.[9][10][11][12]
General Workflow for Cytotoxicity Evaluation
Caption: Workflow for assessing the cytotoxicity of the test compound.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Section 4: Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
Understanding the PK/PD relationship is essential for optimizing dosing regimens and predicting clinical efficacy.[13][14][15][16][17]
Key PK/PD Parameters for Antimicrobials
| Parameter | Description | Relevance |
| Cmax/MIC | Ratio of the maximum plasma concentration to the MIC. | Important for concentration-dependent killing agents. |
| AUC₂₄/MIC | Ratio of the area under the concentration-time curve over 24 hours to the MIC. | A key parameter for many antibiotics. |
| T > MIC | The duration of time that the plasma concentration remains above the MIC. | Critical for time-dependent killing agents. |
In Vivo Efficacy Models
Once promising in vitro activity and an acceptable therapeutic index are established, in vivo efficacy studies are warranted.[18][19][20] A common model is the murine sepsis model.
Protocol Outline for a Murine Sepsis Model:
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: Administer this compound at various doses and schedules (e.g., intraperitoneal or oral administration) at a set time post-infection.
-
Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Bacterial Load: At specific time points, a subset of animals can be euthanized to determine the bacterial load in key organs (e.g., spleen, liver, blood).
-
Data Analysis: Analyze survival curves and the reduction in bacterial load to determine the efficacy of the compound.
Conclusion
The protocols and application notes presented provide a comprehensive framework for the initial stages of developing this compound as a potential antimicrobial agent. This systematic approach, encompassing synthesis, in vitro screening, cytotoxicity assessment, and preliminary in vivo evaluation, is crucial for identifying and advancing promising new drug candidates in the fight against antimicrobial resistance. Adherence to these scientifically grounded methodologies will ensure the generation of robust and reliable data to support further development.
References
-
Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
-
Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
-
Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
-
Nix, D. E., & Schentag, J. J. (1994). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Clinical Infectious Diseases, 19(4), 715-723. [Link]
-
Bergman, S. J., & Okumura, L. M. (2007). Pharmacokinetic and Pharmacodynamic Aspects of Antibiotic Use in High-Risk Populations. Infectious Disease Clinics of North America, 21(3), 821-846. [Link]
-
Silva, J. C., et al. (2022). Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. Pharmaceutics, 14(7), 1478. [Link]
-
Drusano, G. L. (2007). Pharmacokinetics and pharmacodynamics of antimicrobials. Clinical Infectious Diseases, 45(Suppl 1), S89-S95. [Link]
-
Mouton, J. W., et al. (2005). Pharmacokinetics and pharmacodynamics of antimicrobial drugs. Expert Review of Anti-infective Therapy, 3(2), 229-242. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
-
Food and Agriculture Organization of the United Nations. (2016). Methodologies for Antimicrobial Susceptibility Testing. FAO. [Link]
-
Mouton, J. W. (1999). In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? Clinical Infectious Diseases, 29(4), 934-943. [Link]
-
Austin, R. H. (2014). In vitro microbial culture models and their application in drug development. Advanced Drug Delivery Reviews, 69-70, 217-224. [Link]
-
Moody, J. (2003). Antimicrobial Susceptibility Testing Protocols. NHBS. [Link]
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Popov, D., et al. (1976). [Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Chimie, 21(5), 789-795. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6524. [Link]
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World Organisation for Animal Health. (2021). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. [Link]
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Chen, C. H., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 61(11), e00847-17. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 903-921. [Link]
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Kumar, C. G., et al. (2016). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 60(8), 4849-4856. [Link]
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Younger, N., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Chiaraviglio, L., et al. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. JoVE (Journal of Visualized Experiments). [Link]
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Liu, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01135-21. [Link]
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Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
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Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters, 14(19), 5013-5017. [Link]
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Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(1), 1-20. [Link]
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ENCO. (n.d.). This compound. ENCO. [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
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Sharma, P. C., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(9), 519-525. [Link]
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Keri, R. S., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4503. [Link]
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Al-Majdoub, Z. M., et al. (2022). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules, 27(15), 5043. [Link]
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Application Note & Protocol Guide: Leveraging 3-(6-Chloropyridazin-3-oxy)benzoic Acid for Kinase Inhibitor Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: The pyridazine nucleus is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities.[1] This guide provides a detailed framework for utilizing 3-(6-Chloropyridazin-3-oxy)benzoic acid as a core scaffold in a structure-activity relationship (SAR) campaign aimed at developing potent and selective protein kinase inhibitors. We will explore the rationale behind analog design, provide step-by-step protocols for synthesis and biological evaluation, and present a hypothetical SAR data set to illustrate key decision-making processes in a lead optimization program.
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it highly valuable in drug design.[1] The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while also increasing polarity and potentially improving aqueous solubility.[1] Derivatives of the closely related pyridazinone scaffold have shown a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3]
Specifically, the this compound scaffold (Figure 1) presents three key modification points for a systematic SAR study, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The inherent reactivity of the chloro-substituent, the ether linkage, and the benzoic acid moiety provide versatile handles for chemical elaboration. Given that many pyridazine-containing compounds have been identified as protein kinase inhibitors, this guide will focus on a hypothetical SAR study targeting a generic serine/threonine kinase (e.g., "Kinase X"), a common target class in oncology and inflammatory diseases.[5][6]
Figure 1: Core Scaffold

The SAR Campaign: A Logic-Driven Approach
A successful SAR study systematically explores how modifications to a molecule's structure affect its biological activity.[4] The goal is to build a clear understanding of the chemical features essential for potency, selectivity, and desirable drug-like properties.[7][8] Our hypothetical campaign will focus on three primary vectors of modification on the core scaffold.
Rationale for Analog Design
The design of the analog library is predicated on methodically probing the chemical space around the core scaffold.
-
Vector 1 (R1): Modification of the Benzoic Acid. The carboxylic acid provides a strong interaction point (e.g., hydrogen bonding, salt bridge formation). We will explore its necessity by converting it to amides and esters of varying sizes to probe the steric and electronic requirements of the binding pocket.
-
Vector 2 (R2): Substitution at the 6-Position. The chlorine atom is a classic leaving group for nucleophilic aromatic substitution. Replacing it with various amines will introduce new hydrogen bond donors/acceptors and explore a key interaction zone common for kinase inhibitors.
-
Vector 3 (R3): Aryl Ring Substitution. Modifying the substitution pattern on the benzoic acid ring can influence the molecule's electronics and its orientation within the binding site.
The following diagram outlines the logical workflow of a typical SAR campaign.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
General Synthetic Protocol: Amide Formation (Vector R1)
This protocol describes a standard procedure for converting the carboxylic acid of the parent compound or its analogs into a series of amides.
Materials:
-
This compound (or analog)
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Dichloromethane (DCM, anhydrous)
-
Desired amine (e.g., morpholine, piperidine, benzylamine)
-
Triethylamine (TEA)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Biological Evaluation Protocol: Kinase Inhibition Assay
To determine the inhibitory potency of the synthesized analogs, a robust biochemical assay is required.[5] A fluorescence-based assay is a common, high-throughput method for measuring kinase activity.[9]
Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a lower ADP signal.
Materials:
-
Kinase X enzyme and its specific peptide substrate
-
ATP (at a concentration near the Km for the enzyme)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettors and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Kinase Reaction:
-
Prepare a Kinase/Substrate mixture in the appropriate kinase buffer.
-
Add 5 µL of the Kinase/Substrate mixture to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare an ATP solution and add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at the optimal temperature for the kinase (e.g., 30 °C).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]
-
Hypothetical SAR Data and Interpretation
The following table summarizes hypothetical IC₅₀ data for a series of analogs designed according to the strategy outlined above.
| Compound ID | R1 (Position 3) | R2 (Position 6) | R3 (Aryl Ring) | Kinase X IC₅₀ (nM) |
| Parent-01 | -COOH | -Cl | H | 5,200 |
| A-01 | -CONH₂ | -Cl | H | 2,100 |
| A-02 | -CONH(CH₃) | -Cl | H | 950 |
| A-03 | -CON(CH₃)₂ | -Cl | H | 1,500 |
| A-04 | -CO-Morpholine | -Cl | H | 450 |
| B-01 | -COOH | -NH₂ | H | 3,800 |
| B-02 | -COOH | -NH(CH₃) | H | 1,200 |
| B-03 | -COOH | -NH-Cyclopropyl | H | 320 |
| C-01 (Lead) | -CO-Morpholine | -NH-Cyclopropyl | H | 25 |
| C-02 | -CO-Morpholine | -NH-Cyclopropyl | 2-F | 30 |
| C-03 | -CO-Morpholine | -NH-Cyclopropyl | 4-F | 95 |
Interpretation of SAR:
-
Vector R1 (Benzoic Acid): Converting the carboxylic acid (Parent-01 ) to small amides (A-01, A-02 ) improves potency, suggesting the pocket tolerates substitution and that a hydrogen bond acceptor is favored over a donor. The bulky morpholine amide (A-04 ) provides a significant boost in activity, indicating a favorable steric and/or polar interaction.
-
Vector R2 (6-Position): Replacing the chlorine with small amines (B-01, B-02 ) improves potency, likely by introducing a hydrogen bond donor that interacts with a key residue in the kinase hinge region. The small, rigid cyclopropylamine (B-03 ) is particularly effective, suggesting a well-defined pocket.
-
Synergy and Lead Compound: Combining the optimal fragments from both vectors results in Lead Compound C-01 , which displays a dramatic increase in potency (25 nM). This synergy suggests that the modifications at R1 and R2 cooperatively orient the molecule for optimal binding.
-
Vector R3 (Aryl Ring): Adding a fluorine atom at the 2-position (C-02 ) maintains potency, while adding it at the 4-position (C-03 ) is detrimental. This indicates that the electronics or sterics at the 4-position are less favorable.
The following diagram illustrates the relationship between the chemical modifications and the resulting biological activity.
Caption: Logical progression from the initial hit to an optimized lead compound.
Conclusion and Future Directions
This guide demonstrates a structured approach to conducting an SAR study using this compound as a versatile starting point. Through systematic chemical modification and robust biological testing, a clear relationship between structure and inhibitory activity can be established. The hypothetical data reveals that combining a morpholine amide at the benzoic acid position with a cyclopropylamine at the 6-chloro position leads to a potent kinase inhibitor.
Further steps in a real-world drug discovery program would involve:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the target kinase within a cellular context.[5]
-
Kinome-wide Selectivity Profiling: Testing the lead compound against a broad panel of kinases to ensure selectivity and minimize off-target effects.[10]
-
ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of the target disease.
By following a logical and iterative process of design, synthesis, and testing, scaffolds like this compound can be effectively optimized into promising preclinical candidates.
References
-
Structure-activity relationship (SAR) study designs. Monash University.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
-
What is the structure-activity relationship SAR in drug design? Patsnap Synapse.
-
Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
-
Structure Activity Relationships. Drug Design Org.
-
Structure-activity relationship (SAR). GARDP Revive.
-
Kinase Assay Kit. Sigma-Aldrich.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Methods for Detecting Kinase Activity. Cayman Chemical.
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org.
-
The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH.
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- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic Acid
Abstract and Significance
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid. The target compound is a valuable bifunctional building block in medicinal chemistry and materials science, integrating a reactive chloropyridazine moiety with a benzoic acid functional group. The pyridazine ring, a π-deficient aromatic skeleton, is a privileged scaffold in drug discovery, often explored for its potential in developing novel therapeutic agents, including PARP-1 inhibitors for oncology applications.[1] The synthesis is achieved via a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and well-understood transformation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and validation checkpoints to ensure a reliable and reproducible outcome.
Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electrophilic substitutions common to many aromatic rings, the SNAr mechanism is effective on electron-deficient aromatic systems, such as the 3,6-dichloropyridazine used here.[2][3] The reaction proceeds in two key stages:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group on 3-hydroxybenzoic acid by a base (potassium carbonate) to form a more potent phenoxide nucleophile. This nucleophile then attacks one of the electron-deficient, chlorine-bearing carbons on the pyridazine ring. This addition step temporarily disrupts the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Elimination and Aromaticity Restoration: The aromatic system is restored through the elimination of a chloride ion as the leaving group, yielding the final ether-linked product. The π-deficient nature of the pyridazine ring is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[4]
Below is a diagram illustrating the reaction mechanism.
Figure 1: Mechanism of the SNAr reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Required Purity | Supplier Example |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 | ≥97% | Sigma-Aldrich |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 99-06-9 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | ≥99%, fine powder | Fisher Scientific |
| Isopropanol (Anhydrous) | C₃H₈O | 60.10 | 67-63-0 | ≥99.5% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |
| Hydrochloric Acid (Conc.) | HCl | 36.46 | 7647-01-0 | ~37% (12.1 M) | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Granular | Acros Organics |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser with appropriate joint size
-
Magnetic stirrer and heating mantle with temperature control
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
-
Standard laboratory glassware and personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.
Experimental Protocol
This protocol is designed for a ~2.5 gram scale synthesis.
Reaction Setup and Execution
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3,6-dichloropyridazine (2.00 g, 13.43 mmol, 1.0 equiv.), 3-hydroxybenzoic acid (2.03 g, 14.77 mmol, 1.1 equiv.), and anhydrous potassium carbonate (3.71 g, 26.86 mmol, 2.0 equiv.).
-
Scientist's Note: Using a slight excess (1.1 equiv.) of the nucleophile, 3-hydroxybenzoic acid, helps to drive the reaction to completion. Two equivalents of K₂CO₃ are used to ensure complete deprotonation of the phenol and to neutralize the HCl that may be formed as a byproduct.
-
-
Solvent Addition: Add 40 mL of anhydrous isopropanol to the flask.
-
Reaction Assembly: Attach a reflux condenser to the flask. Ensure a gentle flow of cooling water through the condenser.
-
Heating and Reflux: Place the assembly in a heating mantle and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Allow the reaction to proceed at reflux for 24 hours.[1]
-
Scientist's Note: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 3,6-dichloropyridazine spot indicates reaction completion.
-
Work-up and Product Isolation
-
Cooling and Solvent Removal: After 24 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Remove the bulk of the isopropanol using a rotary evaporator.
-
Aqueous Dilution: To the resulting residue, add 100 mL of deionized water and stir until all solids are dissolved or suspended.
-
Acidification: Transfer the aqueous mixture to a 250 mL beaker and cool in an ice bath. Slowly and carefully add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
Scientist's Note: Acidification is a critical step. It protonates the carboxylate group of the product, rendering it insoluble in water and causing it to precipitate. It also neutralizes any remaining potassium carbonate.
-
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer it to a watch glass and dry in a vacuum oven at 50-60°C to a constant weight.
Purification (Recrystallization)
-
Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol) until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Sources
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- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in this synthesis. Here, we will explore potential side reactions, troubleshoot common issues, and provide in-depth, evidence-based solutions to optimize your experimental outcomes.
I. Overview of the Primary Synthesis Route
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2][3] In this process, the phenoxide of 3-hydroxybenzoic acid acts as a nucleophile, attacking the electron-deficient pyridazine ring of 3,6-dichloropyridazine.
Core Reaction Mechanism
The reaction proceeds via a well-established SNAr mechanism.[4] The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide attacks one of the chlorinated carbon atoms on the 3,6-dichloropyridazine ring. This step is often the rate-determining step and leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Elimination: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridazine ring is restored, yielding the desired product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
FAQ 1: Why is my yield of this compound consistently low?
Low yields can often be attributed to several competing side reactions or suboptimal reaction conditions. The most common culprits are detailed below.
Side Reaction 1: Reaction with the Carboxylic Acid Group
-
Question: Could the base be reacting with the carboxylic acid group of 3-hydroxybenzoic acid, and if so, how does this affect the reaction?
-
Answer: Yes, this is a critical consideration. The carboxylic acid proton is more acidic than the phenolic proton. Therefore, the base will deprotonate the carboxylic acid first. If an insufficient amount of base is used, there will not be enough to deprotonate the hydroxyl group to form the necessary phenoxide nucleophile. This will significantly reduce the rate of the desired reaction. It is common practice to use at least two equivalents of a base to ensure deprotonation of both the carboxylic acid and the hydroxyl group.
Side Reaction 2: Hydrolysis of 3,6-Dichloropyridazine
-
Question: I am observing the formation of a di-hydroxy pyridazine byproduct. What is causing this, and how can I prevent it?
-
Answer: The presence of 3,6-dihydroxypyridazine indicates that hydrolysis of the starting material, 3,6-dichloropyridazine, is occurring. This happens when water is present in the reaction mixture. The hydroxide ions, formed from the reaction of the base with water, can act as nucleophiles and displace the chloride ions on the pyridazine ring.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Dry Reagents and Solvents: Ensure that all reagents, especially the solvent (e.g., DMF, DMSO), are anhydrous.[2][5] Use freshly dried solvents and store them over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Choice of Base: Use a non-hydroxide base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to minimize the presence of hydroxide ions.[5][6]
-
Side Reaction 3: Formation of Bis-ether Product
-
Question: My analysis shows a byproduct with a higher molecular weight than the desired product. Could this be a bis-substituted pyridazine?
-
Answer: Yes, it is possible to form a bis-ether product where two molecules of 3-hydroxybenzoic acid have reacted with one molecule of 3,6-dichloropyridazine. This occurs when the initial product, this compound, undergoes a second nucleophilic aromatic substitution.
Controlling Bis-Substitution
Parameter Recommendation Rationale Stoichiometry Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents). This ensures that 3-hydroxybenzoic acid is the limiting reagent, reducing the likelihood of a second substitution on the product. Temperature Maintain a moderate reaction temperature (e.g., 80-100 °C). Higher temperatures can provide the activation energy needed for the less reactive second substitution to occur. Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting 3-hydroxybenzoic acid is consumed. Prolonged reaction times increase the probability of the product reacting further.
FAQ 2: What are other potential, less common side reactions?
While the previously mentioned side reactions are the most prevalent, other pathways can also lead to impurities.
Side Reaction 4: Self-Condensation of 3-Hydroxybenzoic Acid
-
Question: Is it possible for 3-hydroxybenzoic acid to react with itself under the reaction conditions?
-
Answer: Under certain conditions, particularly at high temperatures, 3-hydroxybenzoic acid can undergo self-condensation to form polyesters.[7] This is an A-B type condensation where the hydroxyl group of one molecule reacts with the carboxylic acid of another. While less likely to be a major pathway in the presence of a more reactive electrophile like 3,6-dichloropyridazine, it can contribute to the formation of polymeric impurities.
Mitigation Strategy: Adhering to the recommended temperature range for the primary reaction will minimize the likelihood of this side reaction.
Side Reaction 5: Decarboxylation of 3-Hydroxybenzoic Acid
-
Question: Can the starting material, 3-hydroxybenzoic acid, decarboxylate during the reaction?
-
Answer: While aromatic decarboxylation typically requires high temperatures (often above 140°C) or specific catalysts, it is a potential side reaction, especially if localized overheating occurs.[8][9] The decarboxylation of 3-hydroxybenzoic acid would yield phenol. Phenol could then react with 3,6-dichloropyridazine to form a phenoxy-chloropyridazine byproduct, which can complicate purification.
Prevention: Maintain careful temperature control throughout the reaction vessel to avoid hot spots.
III. Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Hydroxybenzoic acid
-
3,6-Dichloropyridazine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.2 eq) to the mixture and stir at room temperature for 30 minutes.
-
Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
IV. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Oh, D. H., et al. (n.d.). Reaction mechanism of the decarboxylation of 3‐hydroxybenzoic acid with ChCl. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Retrieved from
-
Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1223-1238. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
Chen, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23398-23403. Retrieved from [Link]
-
Chen, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23398-23403. Retrieved from [Link]
-
Google Patents. (n.d.). US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids. Retrieved from
-
Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Retrieved from
-
Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid. Retrieved from
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemical Communications. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]
-
Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine. Retrieved from
-
Polymer Chemistry. (n.d.). Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(6-chloropyridazin-3-oxy)benzoic acid and its derivatives. Our approach is grounded in mechanistic principles to help you not only solve current purification hurdles but also anticipate and prevent future issues.
Introduction: The Purification Imperative
The this compound scaffold is a key pharmacophore in modern medicinal chemistry, notably in the development of PARP inhibitors and other anticancer agents.[1] The biological activity of these compounds is critically dependent on their purity. The presence of unreacted starting materials, side-products, or even residual solvents can lead to erroneous biological data, compromise patient safety in later stages, and create difficulties in meeting regulatory standards.[2][3]
The typical synthesis involves a nucleophilic aromatic substitution (Williamson ether synthesis) between a 3-hydroxybenzoic acid derivative and 3,6-dichloropyridazine. While seemingly straightforward, this reaction can generate a profile of closely related impurities that complicate isolation and purification. This guide is designed to address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The impurity profile is highly dependent on your specific reaction conditions, but typically includes unreacted starting materials (3,6-dichloropyridazine and the 3-hydroxybenzoic acid derivative), potential bis-ether byproducts (where both chlorines on the pyridazine react), and hydrolysis products if water is present.
Q2: My crude product is a sticky oil, not a solid. Can I still use recrystallization?
A2: Oiling out is a common problem indicating that the melting point of your impure compound is below the boiling point of the solvent, or that the impurities are forming a eutectic mixture. While direct recrystallization is challenging, you can first attempt to purify the oil via column chromatography to obtain a solid, which can then be recrystallized for final polishing.
Q3: Is column chromatography always necessary?
A3: Not necessarily. If your crude product is a solid and TLC analysis shows one major product spot with minor, well-separated impurities, a carefully optimized recrystallization may be sufficient and is often more scalable. However, for complex mixtures, oily products, or when impurities have similar polarity to the product, column chromatography is the method of choice.[4][5]
Q4: How do I confirm the purity of my final compound?
A4: A multi-faceted analytical approach is essential for unequivocally confirming purity.[2] High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative analysis.[2][] ¹H NMR spectroscopy can confirm the structure and detect proton-containing impurities. Melting point analysis provides a simple, qualitative measure of purity, where pure compounds exhibit a sharp melting range.[7] For regulatory filings, elemental analysis is often required to confirm the elemental composition.[2]
Visualizing the Synthetic and Impurity Landscape
The following diagram illustrates the general synthetic pathway and the points at which common impurities can be introduced.
Caption: Synthetic workflow and common impurity sources.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Category 1: Recrystallization Challenges
Q: I've added a large amount of hot solvent, but my compound won't fully dissolve. What's happening?
A: Causality: This issue typically points to one of two possibilities: 1) The presence of insoluble inorganic impurities, such as residual base (e.g., K₂CO₃) from the reaction, or 2) You have chosen a solvent in which your compound has very poor solubility even at high temperatures. Solution:
-
Check for Inorganics: Add a few more milliliters of hot solvent. If a portion of the solid remains stubbornly undissolved while the rest has clearly gone into solution, you are likely dealing with inorganic salts.
-
Perform Hot Filtration: Keep the solution at or near its boiling point and filter it through a pre-heated funnel with fluted filter paper to remove the insoluble material.[8] This step is crucial for obtaining a pure product.
-
Re-evaluate Solvent Choice: If the entire bulk of the solid is failing to dissolve, the solvent is unsuitable. A good recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at room temperature or below.[9][10] You may need to screen for a more polar solvent or a solvent mixture.
Q: My compound dissolved perfectly, but no crystals form upon cooling, even in an ice bath. Why?
A: Causality: This is a classic case of either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution has become "supercooled" without initiating nucleation.[11] Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again. Repeat until crystals form upon cooling.
-
Induce Crystallization: If the solution appears sufficiently concentrated, nucleation may need a prompt. Try one of these methods:
-
Scratching: Vigorously scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites.[12]
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[12]
-
Q: My product "oiled out" instead of forming crystals. How do I fix this?
A: Causality: Oiling out occurs when the solute is supersaturated at a temperature above its melting point (or the melting point of the impure mixture). The compound separates as a liquid phase instead of a solid crystalline lattice. Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely.
-
Add a Co-Solvent: Add a small amount of a solvent in which your compound is less soluble. This will lower the overall solvating power of the system and encourage crystallization at a higher temperature.
-
Cool Slowly: Allow the flask to cool much more slowly. A Dewar flask or an insulated container can help. Slow cooling gives molecules more time to orient themselves into a crystal lattice.
-
Consider Chromatography: If oiling out persists, the impurity level may be too high for effective recrystallization. Purify the material first by column chromatography to remove the bulk of impurities, then recrystallize the resulting solid.
Caption: Troubleshooting decision tree for recrystallization.
Category 2: Column Chromatography Challenges
Q: My spots are streaking on the TLC plate. Will this affect my column?
A: Causality: Streaking on a TLC plate is a red flag. It indicates that the compound is interacting too strongly with the stationary phase (silica gel), often due to its acidic nature. Since your target molecule has a carboxylic acid group, this is a common issue. It can also be caused by applying too much sample to the TLC plate. Solution:
-
Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to the eluent. For carboxylic acids, adding 0.5-1% acetic acid or formic acid to the mobile phase is standard practice. This protonates the compound, reducing its interaction with the silica and resulting in sharper bands.
-
Optimize Sample Loading: Ensure you are not overloading the TLC plate. The initial spot should be small and concentrated.
Q: My compounds are not separating on the column (co-elution). What went wrong?
A: Causality: Co-elution means the chosen solvent system (mobile phase) does not have sufficient resolving power for your mixture. This is often the result of an eluent that is too polar, causing all compounds to move too quickly down the column with little differentiation. Solution:
-
Re-develop TLC: The key to good column separation is rigorous TLC method development.[5] Your goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.2-0.4, and there is a clear separation (ΔRf > 0.2) between it and the nearest impurities.[5]
-
Decrease Eluent Polarity: If your TLC shows all spots clustered at the top of the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1 Hexane:Ethyl Acetate).
-
Use Gradient Elution: If you have a complex mixture with both very polar and very non-polar impurities, a gradient elution is effective. Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity of the eluent to wash out your product, and finally, the more polar impurities.
Standardized Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for purifying solid crude products where impurities have different solubility profiles from the desired compound.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures). A good solvent will dissolve the compound when hot but not when cold. For benzoic acid derivatives, aqueous ethanol is often a good starting point.[5][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.[11]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent incrementally until the solid just dissolves completely.[4][11] Do not add an excessive amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration to remove them. Ensure your funnel and receiving flask are pre-heated to prevent premature crystallization.[8][10]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm dryness by weighing the sample until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying oily products or complex solid mixtures.[4][13]
-
TLC Analysis: Develop a solvent system using TLC that provides good separation (ΔRf > 0.2) between your product and impurities. The target product should have an Rf value between 0.2 and 0.4.[5] A common starting eluent is a mixture of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase. Pack the column using a slurry of silica gel in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable strong solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[5]
| Parameter | Recrystallization | Column Chromatography |
| Best For | Crystalline solids with different solubility from impurities | Oily products, complex mixtures, isomers |
| Scalability | High | Moderate to Low |
| Solvent Usage | Moderate | High |
| Time | Shorter | Longer |
| Key to Success | Proper solvent choice | TLC method development |
Purity Assessment Workflow
Confirming the success of your purification is a critical final step.
Caption: A typical workflow for post-purification analysis.
Purity Analysis Methods Overview
| Method | Principle | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | High resolution, quantitative, widely available for non-volatile compounds.[2] | Requires impurities to have a UV chromophore for detection.[2] |
| ¹H NMR | Nuclear magnetic resonance of protons | Provides structural confirmation, can detect proton-bearing impurities. | Lower sensitivity than HPLC, quantification (qNMR) requires specific standards and setup.[2] |
| LC-MS | Liquid chromatography with mass spectrometry detection | High sensitivity, provides molecular weight information for impurities. | Response factors can vary, making direct quantification challenging without standards. |
| Melting Point | Measures temperature range of solid-to-liquid phase transition | Fast, simple, inexpensive. Pure compounds have a narrow melting range. | Not quantitative, susceptible to user error. Impurities depress and broaden the range.[7] |
| Elemental Analysis | Combustion to determine C, H, N percentages | Confirms elemental composition against theoretical values. | Requires high purity (>99%) for accurate results; does not identify impurities.[2] |
References
- BenchChem (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem (2025). Technical Support Center: Pyridazinone Synthesis Purification.
- Plattner, R. D., & Shackelford, D. D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- BenchChem (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- BenchChem (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
- Recrystallization 2.
- FAMU (2016). Lab Report Recrystallization.
- Al-Ostath, A., et al. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- The Recrystallization of Benzoic Acid.
- Recrystallization of Benzoic Acid.
- BOC Sciences. Analytical Services for Purity Determination.
- Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs.
- Google Patents (CN104844523A). Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents (WO2007026623A1). Process for producing 3-amino-6-chloropyridazine.
- All In with Dr. Betts (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. PubMed.
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. moravek.com [moravek.com]
- 8. famu.edu [famu.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Optimizing Amidation of 3-(6-Chloropyridazin-3-oxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the amidation of 3-(6-chloropyridazin-3-oxy)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of amide derivatives from this key intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry. Its amidation is a critical step for generating libraries of compounds for drug discovery programs. However, like many coupling reactions, this transformation can be prone to issues such as low yields, incomplete reactions, and challenging purifications. This guide is structured to help you navigate these obstacles effectively.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low or no product yield is a common issue in amide bond formation and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial.
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If the coupling reagent is not potent enough, is used in insufficient amounts, or has degraded due to improper storage, activation will be incomplete.[1][3] Many coupling reagents are moisture-sensitive.[3]
-
Poor Amine Nucleophilicity: The amine's ability to act as a nucleophile can be diminished by steric hindrance or electronic effects.[1][2] Additionally, a competing acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt.[1][2][4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.[2][5] For instance, the presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
-
Starting Material Quality: Impurities in either the this compound or the amine can interfere with the reaction.[3] Ensure both starting materials are pure and anhydrous.[3]
Q2: Which coupling reagent should I choose for the amidation of this compound?
A2: The choice of coupling reagent is critical and depends on the properties of the amine you are using (e.g., steric hindrance, nucleophilicity) and the desired reaction conditions.[5] Here's a comparison of common choices:
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | EDC, DCC, DIC | Widely used, effective, byproducts can be removed by aqueous workup (EDC) or filtration (DCC).[5][6] | Can lead to racemization if an additive like HOBt or HOAt is not used.[4] DCC byproduct (DCU) can be difficult to remove completely from the product.[6] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient, fast reaction times, and low rates of racemization.[6][7] Often the reagent of choice for difficult couplings.[3] | More expensive than carbodiimides. Can react with the amine if the carboxylic acid is not pre-activated.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, especially for sterically hindered substrates.[6][7] | Byproducts can sometimes complicate purification. |
For a standard, unhindered amine, an EDC/HOBt system is a cost-effective and reliable starting point. For more challenging couplings involving sterically hindered or electron-deficient amines, a more powerful uronium salt like HATU is recommended.[3][9]
Q3: I'm observing significant side product formation. How can I minimize this?
A3: Side reactions can consume starting materials and complicate purification. Here are common side products and how to mitigate them:
-
N-acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Guanidinylation of Amine (with HATU): HATU can react directly with the amine to form a guanidinium byproduct.
-
Racemization (if chiral centers are present): The activation process can sometimes lead to the loss of stereochemical integrity.
Q4: What are the optimal solvent and base combinations for this amidation?
A4: The right solvent and base are crucial for reaction success.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF): An excellent solvent for dissolving a wide range of substrates and reagents.[3]
-
Dichloromethane (DCM): A good choice, especially for reactions at or below room temperature.[3] It's easier to remove during workup than DMF.
-
Acetonitrile (ACN): Can be a good alternative and has been shown to provide excellent results in some EDC couplings.[9]
-
-
Bases: A non-nucleophilic organic base is typically required to neutralize any acids formed and to facilitate the reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most commonly used base for HATU couplings due to its steric bulk, which prevents it from competing with the primary/secondary amine as a nucleophile.[3]
-
Triethylamine (TEA): A common and less expensive alternative to DIPEA, often used with EDC couplings.[5]
-
N-Methylmorpholine (NMM): A milder base that can be effective, particularly in EDC-mediated couplings in aqueous-alcoholic media.[10]
-
Q5: My reaction seems to stall and never goes to completion. What should I do?
A5: Incomplete conversion can be frustrating. Here are some strategies to drive the reaction to completion:
-
Increase Reagent Equivalents: Try using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents).[3][5]
-
Elevate the Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.
-
Switch to a More Powerful Coupling Reagent: If an EDC/HOBt system is failing, switching to HATU or another potent uronium or phosphonium salt may be necessary to overcome activation barriers, especially with challenging substrates.[3]
-
Check for Amine Protonation: Ensure you are using enough base (typically 2-3 equivalents) to both deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.[3]
Q6: I'm struggling with the purification of my final amide product. Any suggestions?
A6: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Aqueous Workup: A standard aqueous workup is the first line of defense.
-
Wash with a mild acid (e.g., 1N HCl or saturated NH₄Cl) to remove unreacted amine and basic byproducts.[1][5]
-
Wash with a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts like HOBt.[5]
-
A final wash with brine helps to remove residual water from the organic layer.[1][5]
-
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[5][11] A gradient elution with a solvent system like ethyl acetate in hexanes is often effective.[12]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, often yielding very pure material.[13] Experiment with different solvent systems (e.g., ethanol, acetonitrile, ethyl acetate/hexanes).[13]
-
Solid-Phase Extraction (SPE): For removing specific impurities, SPE cartridges can be useful. For example, a cation exchange column (SCX) can be used to capture unreacted amine.[14]
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[5]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.[5]
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[5]
-
Add DIPEA or TEA (2.5 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Perform an aqueous workup as described in Q6.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Amidation using HATU
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.[3]
-
Add HATU (1.1 eq) followed by DIPEA (2-3 eq).[3]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[3]
-
Add the amine (1.1 eq) to the reaction mixture.[3]
-
Stir at room temperature for 30 minutes to 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform an aqueous workup as described in Q6.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.[3]
Visual Troubleshooting Guide
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the amidation of this compound.
Caption: Troubleshooting workflow for amidation reactions.
Amidation Reaction Mechanism (EDC/HOBt)
The following diagram outlines the generally accepted mechanism for amide bond formation using EDC with an HOBt additive.
Caption: EDC/HOBt mediated amidation mechanism.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. ResearchGate. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. Reddit. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Reddit. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). PMC. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Retrieved from [Link]
-
Reddit. (2024). Esterification/Amidation Problems. Reddit. Retrieved from [Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). PMC. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). The Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Google Patents.
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. hepatochem.com [hepatochem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. growingscience.com [growingscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support center for 3-(6-chloropyridazin-3-oxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. We understand that its unique electronic and structural properties can sometimes lead to unexpected reactivity challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common experimental hurdles.
FAQ 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What are the primary causes?
This is the most frequently encountered issue. The low reactivity of the C-Cl bond on the electron-deficient pyridazine ring is the principal challenge. Several factors contribute to this, which must be addressed systematically.
Answer:
Low yields in Suzuki couplings involving this compound are typically rooted in two main issues: the inherent inertness of the carbon-chlorine bond and potential catalyst inhibition.[1][2]
-
Substrate Reactivity: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst—the rate-limiting step of the catalytic cycle—energetically demanding.[1] The electron-deficient nature of the pyridazine ring, while beneficial for other reaction types, can further complicate this step.[2]
-
Catalyst Deactivation: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit its turnover and lead to reaction failure.[1][2]
-
Side Reactions: Several competing pathways can reduce your yield:
-
Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially in the presence of water and certain bases.[1]
-
Dehalogenation: The chloro-substituent can be replaced by hydrogen, leading to a byproduct.[1]
-
Homocoupling: Your boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.[1]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
To overcome these challenges, a systematic optimization of reaction parameters is essential. We recommend the following tiered approach.
Caption: A workflow diagram for troubleshooting Suzuki coupling.
Recommended Optimization Parameters
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Switch to a more active precatalyst: Use air-stable Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., Buchwald G3/G4). These generate the active Pd(0) species more efficiently.[2] |
| Ligand | PPh₃, P(t-Bu)₃ | This is critical. Use electron-rich, sterically bulky phosphine ligands (Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands accelerate the difficult oxidative addition step and prevent catalyst deactivation. |
| Base | Na₂CO₃, K₂CO₃ | Use a stronger, non-nucleophilic base: K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings. They are effective and minimize side reactions like ester hydrolysis if your coupling partner is sensitive. |
| Solvent | Toluene, Dioxane | Ensure anhydrous and degassed conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Use solvents sparged with Argon or Nitrogen. For solubility issues, consider solvent systems like Dioxane/H₂O or DMF.[3] |
| Boronic Acid | 1.1 - 1.5 equiv. | Check for degradation: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation.[1] Use fresh, high-purity boronic acid or consider switching to a more stable pinacol ester or trifluoroborate salt. |
| Temperature | 80-100 °C | Increase temperature: Higher temperatures (100-120 °C) are often required to overcome the activation energy for C-Cl bond cleavage. Monitor for thermal degradation of your starting material. |
FAQ 2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr), but the reaction is slow or incomplete. How can I drive it to completion?
Answer:
The electronic nature of this compound makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). The two ring nitrogen atoms act as powerful electron-withdrawing groups, activating the C-Cl bond towards nucleophilic attack.[4][5] If your reaction is sluggish, the issue likely lies with the nucleophile, solvent, or reaction conditions.
Caption: Key steps of the SNAr mechanism on the pyridazine ring.
Key Factors for Successful SNAr:
-
Nucleophile Strength: The rate of an SNAr reaction is directly proportional to the strength of the nucleophile.
-
Troubleshooting: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate it in situ, generating a more potent anionic nucleophile. For weak nucleophiles, consider higher temperatures.
-
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions.
-
Rationale: These solvents (e.g., DMF, DMSO, NMP, Acetonitrile) effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and highly reactive. They are also typically required to dissolve the reactants.
-
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.
-
Troubleshooting: If the reaction is slow at room temperature, gradually increase the heat (e.g., to 80 °C, 120 °C, or even higher in a sealed vessel). Monitor by TLC or LC-MS to ensure the starting material is not degrading.
-
FAQ 3: I'm having issues with reactions involving the carboxylic acid group, such as amide coupling. What should I be aware of?
Answer:
While the carboxylic acid is a standard functional group, its presence on this specific scaffold requires careful consideration of reagent compatibility to avoid unwanted side reactions on the chloropyridazine ring.
-
Incomplete Carboxylic Acid Activation: For amide or ester formation, the carboxylic acid must be activated. Low yields often stem from inefficient activation.
-
Solution: Use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) with a tertiary amine base (e.g., DIPEA, Et₃N) in an aprotic solvent like DMF or CH₂Cl₂. Alternatively, convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Competing SNAr Reaction: The conditions for amide coupling (an amine nucleophile and a base) are also conditions that can promote SNAr at the C-Cl position, especially at elevated temperatures.
-
Preventative Measures:
-
Conduct the coupling reaction at a low temperature (0 °C to room temperature) to favor the faster amide bond formation over the slower SNAr reaction.
-
Avoid using strong, unhindered amine bases. DIPEA is often a good choice as its steric bulk makes it a poor nucleophile.
-
If the amine you are coupling is particularly nucleophilic, it may be necessary to protect other functionalities or reconsider the synthetic route.
-
-
FAQ 4: My starting material or product seems to be degrading under my reaction conditions. Is this compound prone to hydrolysis?
Answer:
Yes, stability can be a concern under certain conditions. There are two potential points of hydrolysis:
-
Hydrolysis of the C-Cl Bond: Under strongly acidic or prolonged heating in aqueous basic conditions, the C-Cl bond on the pyridazine ring can undergo hydrolysis to form the corresponding pyridazinone (a cyclic amide). One report notes the hydrolysis of 3,6-dichloropyridazine in refluxing dilute hydrochloric acid.[6]
-
Hydrolysis of the Ether Linkage: Aryl ether bonds are generally stable, but harsh acidic or basic conditions could potentially cleave this linkage, although this is less common than C-Cl hydrolysis.
-
Ester Hydrolysis: If you have converted the carboxylic acid to an ester, it can be hydrolyzed back to the carboxylic acid under either acidic or basic aqueous conditions.[7]
Recommendation: To avoid degradation, it is best to use anhydrous conditions when possible and avoid prolonged exposure to strong aqueous acids or bases, especially at high temperatures. If aqueous workups are necessary, perform them quickly with cooled solutions and neutralize promptly.
References
-
Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances. [Link]
-
Reddit r/Chempros. Help needed with unreproducible Suzuki coupling. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Steck, E. A., & Brundage, R. P. (1959). Notes. 5-Amino-3-chloropyridazine. A Clarification. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?[Link]
- Google Patents.
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?[Link]
-
ENCO. This compound. [Link]
-
Al-Warhi, T., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Mitchell, S. M., et al. (2014). Hydrolysis of amphenicol and macrolide antibiotics. Journal of Environmental Quality. [Link]
-
ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]
-
Vooturi, S. K., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs. Pharmaceutical Research. [Link]
-
PubChem. 6-Amino-3-chloropyridazine. [Link]
-
LibreTexts. 5.4: Hydrolysis Reactions. [Link]
-
Khan Academy. Carbohydrate - Glycoside formation hydrolysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
stability issues of 3-(6-Chloropyridazin-3-oxy)benzoic acid in solution
<_Step_2>
Technical Support Center: 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support center for this compound (CAS 914349-46-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Introduction to this compound
This compound is a heterocyclic compound featuring a pyridazine ring, which is a key pharmacophore in many biologically active compounds.[1] The unique physicochemical properties of the pyridazine nucleus, such as its polarity and ability to engage in hydrogen bonding, make it a valuable component in drug design.[1][2] The presence of a chlorine atom and a carboxylic acid group provides reactive sites for further chemical modifications, positioning it as a crucial intermediate in the synthesis of potential therapeutic agents, particularly in oncology.[1]
Understanding the stability of this compound in solution is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.[3] The following sections will delve into the potential stability issues and provide practical guidance for mitigating them.
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation of similar heterocyclic compounds is typically initiated by several key factors. These include exposure to strong acidic or basic pH conditions, elevated temperatures, and light (photodegradation).[4] The chloropyridazine moiety, in particular, can be susceptible to hydrolysis, especially under alkaline conditions.[5]
Q2: I'm observing a change in the color of my stock solution (e.g., turning yellow/brown). What does this indicate?
A2: A color change in your solution often signals degradation.[4] Pyridazine derivatives can undergo reactions that produce colored byproducts. If you observe a color change, it is strongly recommended to verify the purity and concentration of your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution can significantly influence the stability of this compound. Generally, extreme pH levels, both acidic and basic, can catalyze hydrolysis of bonds within the molecule.[6] For many chlorinated heterocyclic compounds, alkaline hydrolysis is a common degradation pathway.[5] The rate of hydrolysis can increase tenfold for every one-point increase in pH.[5] Therefore, maintaining a solution pH within a neutral to slightly acidic range (pH 4-7) is often recommended to minimize degradation.[5]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, potential degradation could involve hydrolysis of the ether linkage or the chloropyridazine ring. Hydrolysis of the C-Cl bond on the pyridazine ring is a plausible degradation pathway, which could lead to the formation of a hydroxypyridazine derivative. Cleavage of the ether bond would result in 3-hydroxybenzoic acid and 3,6-dichloropyridazine. To definitively identify degradation products, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary.[4]
Q5: What are the recommended storage conditions for stock solutions of this compound?
A5: To ensure the stability of your stock solution, it is recommended to store it at -20°C.[7] For maximum recovery of the product, centrifuge the original vial before removing the cap.[7] It is also crucial to keep the container tightly sealed to protect it from moisture and air.[4] Aliquoting the stock solution into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem 1: Inconsistent or unexpected results in biological assays.
Possible Cause: Degradation of your this compound stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Explanation of Steps:
-
Evaluate Sample Handling: Review your sample preparation and storage procedures. Exposure to elevated temperatures, strong acids or bases, or even prolonged exposure to light can induce degradation. [4]* Immediate Analysis: Analyzing a sample immediately after preparation can help determine if degradation is occurring over time during storage.
-
Mobile Phase and Column Effects: If degradation appears to be happening rapidly, consider the conditions of your analytical method. The pH of the mobile phase could be promoting on-column degradation. Experimenting with different mobile phase compositions or a different type of chromatography column may be necessary.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. [8][9] Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent compound and any new peaks (degradation products).
-
If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in structure elucidation.
-
Data Summary Table for Forced Degradation:
| Stress Condition | Incubation Time/Temp | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl | 24h / 60°C | 5% | 1 |
| 0.1 M NaOH | 24h / 60°C | 20% | 2 |
| 3% H2O2 | 24h / RT | 10% | 1 |
| Thermal (Solution) | 24h / 60°C | 2% | 0 |
| Photolytic (UV) | 8h | 15% | 2 |
Note: The values in this table are hypothetical and should be determined experimentally.
V. References
-
Stanovnik, B., & Tišler, M. (2018). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Ghaffar, Y. A., & Al-Hazmi, F. S. (2023). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Forced degradation studies. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides. Retrieved from
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]
-
Aljundi, I. H., Krooneman, J., & Janssen, D. B. (2010). Brief summary of various metabolic pathways for the degradation of 3CBA via catechol, protocatechuate, and gentisate, based on existing literature. ResearchGate. Retrieved from [Link]
-
Vrchotova, B., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase [10]with indicated 1,2-dioxygenase and 1,6-dioxygenase activity. ResearchGate. Retrieved from [Link]
-
ENCO. (n.d.). This compound. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
Patel, R. M., & Patel, P. M. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4634. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1895-1913. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed, 30208572. Retrieved from [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemistry, 1(3), 3-26. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. Retrieved from [Link]
-
Nitek, W., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 26(23), 7293. Retrieved from [Link]
-
Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Retrieved from [Link]
-
Lange, J., et al. (2023). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Pharmaceutical Analysis, 2(4), 295-300. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Verma, R. K., & Garg, S. (2005). Selection of excipients for extended release formulations of glipizide through drug-excipient compatibility testing. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 633-644. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. Retrieved from [Link]
-
Yang, L., et al. (2014). Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry, 161, 243-249. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]## Technical Support Center: Stability of this compound in Solution
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS 914349-46-5). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the practical challenges related to the stability of this compound in solution.
I. Introduction to this compound
This compound is a heterocyclic molecule built upon a pyridazine ring, a core structure known as a key pharmacophore in numerous biologically active compounds. [1]The distinct physicochemical properties of the pyridazine nucleus, including its inherent polarity and capacity for hydrogen bonding, establish it as a valuable scaffold in drug design. [1][2]The molecule's structure is further functionalized with a chlorine atom and a carboxylic acid group, which serve as reactive sites for chemical modification. This versatility makes it a pivotal intermediate in the synthesis of novel therapeutic agents, with notable applications in oncology. [1] A thorough understanding of this compound's stability in various solution environments is fundamental for optimizing reaction conditions, devising effective purification strategies, and ensuring the integrity of final formulations. [3]This document will explore potential stability issues and offer scientifically grounded guidance to mitigate them.
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can cause the degradation of this compound in solution? A1: While comprehensive degradation studies on this specific molecule are not widely published, the stability of structurally related heterocyclic compounds is known to be influenced by several key factors. Degradation is often initiated by exposure to strong acidic or basic pH conditions, elevated temperatures, and light (photodegradation). [4]The chloropyridazine moiety, in particular, may be susceptible to hydrolysis, a process that can be accelerated under alkaline conditions. [5] Q2: I'm observing a color change in my stock solution (e.g., it's turning yellow or brown). What does this signify? A2: A visible change in the color of your solution is a common indicator of chemical degradation. [4]Pyridazine derivatives can undergo various reactions that result in colored byproducts. Should you observe a color change, it is imperative to verify the purity and concentration of the solution using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), before its use in any experiment.
Q3: How does the pH of an aqueous solution impact the stability of this compound? A3: The pH of a solution can profoundly affect the stability of this compound. Extreme pH levels, both acidic and basic, are known to catalyze the hydrolysis of susceptible chemical bonds. [6]For many chlorinated heterocyclic compounds, alkaline hydrolysis represents a significant degradation pathway. [5]It has been observed that the rate of hydrolysis can increase by a factor of ten for each unit increase in pH. [5]To minimize degradation, it is advisable to maintain the solution pH within a neutral to slightly acidic range, ideally between pH 4 and 7. [5] Q4: What are the likely degradation products of this compound? A4: Based on the molecule's structure, several degradation pathways are plausible. Hydrolysis of the ether linkage would yield 3-hydroxybenzoic acid and 3,6-dichloropyridazine. Another potential pathway is the hydrolysis of the carbon-chlorine (C-Cl) bond on the pyridazine ring, which would result in the formation of a hydroxypyridazine derivative. Definitive identification and structural elucidation of any degradation products require the use of advanced analytical techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS). [4] Q5: What are the recommended storage conditions for stock solutions of this compound? A5: To maintain the integrity of stock solutions, storage at -20°C is recommended. [7]To ensure maximum recovery of the compound from its vial, it is good practice to centrifuge the vial briefly before opening. [7]The container should be tightly sealed to protect the contents from atmospheric moisture and air. [4]To avoid the detrimental effects of repeated freeze-thaw cycles, which can accelerate degradation, consider preparing smaller, single-use aliquots from the main stock solution.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving specific issues that may arise during your experiments.
Problem 1: Inconsistent or Non-Reproducible Results in Biological Assays
Causality: The primary suspect is the degradation of the this compound stock or working solution, leading to a lower effective concentration of the active compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent assay results.
Scientific Rationale:
-
Preparation of Fresh Solutions: The most direct method to rule out compound degradation is to prepare new solutions from the solid starting material. This eliminates variability from aged or potentially compromised stock.
-
Analytical Verification (HPLC): HPLC analysis provides empirical evidence of compound integrity. The appearance of new peaks in the chromatogram is a strong indication of degradation or the presence of impurities. [4]* Forced Degradation Study: When degradation is suspected, a forced degradation study is a powerful tool. It involves subjecting the compound to stress conditions to intentionally generate degradation products, which helps in understanding the molecule's inherent stability and potential degradation pathways. [11][8][9]
Problem 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Causality: Degradation of this compound may be occurring during sample preparation, storage, or even during the analytical run itself due to interactions with the mobile phase or stationary phase.
Troubleshooting Workflow:
Caption: A diagnostic workflow for identifying the source of unexpected chromatographic peaks.
Scientific Rationale:
-
Evaluate Sample Handling: A critical review of the entire sample lifecycle is necessary. Degradation can be induced by seemingly minor factors such as exposure to elevated temperatures, incompatible solvents, or even ambient light over time. [4]* Immediate Analysis: Comparing a freshly prepared sample to one that has been stored provides a clear indication of whether degradation is a time-dependent process under the current storage conditions.
-
Mobile Phase and Column Effects: The analytical method itself can be a source of degradation. An inappropriate mobile phase pH can catalyze hydrolysis on the analytical column. If this is suspected, method optimization, including adjusting the mobile phase or selecting a different column, is warranted.
IV. Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is a regulatory requirement and a critical component of drug development, providing essential insights into the intrinsic stability of a molecule and aiding in the development of stability-indicating analytical methods. [8][9] Objective: To systematically degrade this compound under a variety of stress conditions to identify potential degradation products and elucidate degradation pathways.
Materials:
-
This compound
-
HPLC-grade solvents (Water, Acetonitrile, Methanol)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Combine 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
-
Solid State: Place a known quantity of the solid compound in an oven maintained at 105°C for 24 hours.
-
Solution State: Heat a portion of the stock solution at 60°C for 24 hours.
-
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., ICH option 1: UV and visible light) for a defined duration.
-
-
Sample Analysis:
-
Following the stress period, allow samples to return to room temperature. Neutralize the acid and base-stressed samples to approximately pH 7.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Calculate the percentage degradation of the parent compound and quantify the formation of any new peaks.
-
Utilize HPLC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to propose potential structures.
-
Data Summary Table for Forced Degradation (Illustrative Data):
| Stress Condition | Incubation Conditions | % Degradation | No. of Degradants |
| 0.1 M HCl | 24h @ 60°C | ~5% | 1 |
| 0.1 M NaOH | 24h @ 60°C | ~25% | 2 |
| 3% H₂O₂ | 24h @ RT | ~12% | 1 |
| Thermal (Solution) | 24h @ 60°C | <5% | 0 |
| Photolytic (UV/Vis) | 8 hours | ~18% | 2 |
Disclaimer: The data presented in this table is for illustrative purposes only and must be determined experimentally.
V. References
-
Stanovnik, B., & Tišler, M. (2018). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Ghaffar, Y. A., & Al-Hazmi, F. S. (2023). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. Retrieved from [Link]
-
Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Forced degradation studies. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides. Retrieved from
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Retrieved from [Link]
-
Aljundi, I. H., Krooneman, J., & Janssen, D. B. (2010). Brief summary of various metabolic pathways for the degradation of 3CBA via catechol, protocatechuate, and gentisate, based on existing literature. ResearchGate. Retrieved from [Link]
-
Vrchotova, B., et al. (2013). Degradation pathway for 3-chlorobenzoic acid by benzoate-1,2-dioxygenase [10]with indicated 1,2-dioxygenase and 1,6-dioxygenase activity. ResearchGate. Retrieved from [Link]
-
ENCO. (n.d.). This compound. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
Patel, R. M., & Patel, P. M. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4634. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Clinical Research, 3(2), 21-30. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1895-1913. Retrieved from [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
-
Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Retrieved from [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. PubMed, 30208572. Retrieved from [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemistry, 1(3), 3-26. Retrieved from [Link]
-
Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 543-551. Retrieved from [Link]
-
Nitek, W., et al. (2021). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 26(23), 7293. Retrieved from [Link]
-
Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. Retrieved from [Link]
-
Lange, J., et al. (2023). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Pharmaceutical Analysis, 2(4), 295-300. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Verma, R. K., & Garg, S. (2005). Selection of excipients for extended release formulations of glipizide through drug-excipient compatibility testing. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 633-644. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315-320. Retrieved from [Link]
-
Yang, L., et al. (2014). Thermal stability of 3-deoxyanthocyanidin pigments. Food Chemistry, 161, 243-249. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. ajrconline.org [ajrconline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid|BLDpharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
avoiding impurities in the preparation of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support center for the synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific synthesis. Our focus is on ensuring high purity and minimizing common impurities through a deep understanding of the reaction mechanism and experimental parameters.
I. Understanding the Synthesis: A Mechanistic Overview
The preparation of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with 3-hydroxybenzoic acid in the presence of a base. The phenoxide ion, generated in situ from 3-hydroxybenzoic acid, acts as the nucleophile, attacking the electron-deficient pyridazine ring and displacing one of the chloride ions.
Caption: General mechanism for the SNAr synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the Williamson ether synthesis-like SNAr reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid. This reaction is typically carried out in a polar aprotic solvent, such as isopropanol or dimethylformamide (DMF), with a suitable base to deprotonate the hydroxyl group of 3-hydroxybenzoic acid.[1]
Q2: Why is regioselectivity generally not a major issue in this synthesis?
A2: The two chlorine atoms on the 3,6-dichloropyridazine ring are electronically equivalent due to the symmetry of the molecule. Therefore, the initial nucleophilic attack can occur at either the C3 or C6 position with equal probability, leading to the same mono-substituted product.
Q3: What are the critical parameters to control during the reaction?
A3: The most critical parameters are:
-
Stoichiometry: The molar ratio of the reactants is crucial to control the formation of the di-substituted impurity.
-
Temperature: Reaction temperature influences the reaction rate and can affect the impurity profile.
-
Base: The choice and amount of base are important for efficient deprotonation of 3-hydroxybenzoic acid without causing side reactions.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
III. Troubleshooting Guide: Common Impurities and Their Avoidance
This section details the common impurities encountered during the synthesis of this compound and provides strategies to minimize their formation.
| Impurity Name | Structure | Typical Analytical Signal | Formation Mechanism & Avoidance Strategies |
| Unreacted 3,6-Dichloropyridazine | 3,6-Dichloropyridazine | Distinct signals in GC-MS or a separate peak in HPLC with a shorter retention time than the product. | Formation: Incomplete reaction. Avoidance: Ensure a slight excess of 3-hydroxybenzoic acid (e.g., 1.1-1.2 equivalents), adequate reaction time, and sufficient temperature. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. |
| Unreacted 3-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | A distinct peak in the HPLC chromatogram, typically at a different retention time from the product. Can also be observed in the 1H NMR spectrum. | Formation: Use of a large excess of 3-hydroxybenzoic acid or incomplete reaction. Avoidance: Use a controlled excess of 3-hydroxybenzoic acid. Most of the unreacted acid can be removed during the work-up by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate solution). |
| 3,6-bis(3-carboxyphenoxy)pyridazine (Di-substituted Impurity) | 3,6-bis(3-carboxyphenoxy)pyridazine | A peak in the HPLC with a longer retention time than the mono-substituted product. Its mass will be higher in MS analysis. | Formation: The mono-substituted product can react with another molecule of 3-hydroxybenzoic acid. This is more likely if a large excess of the nucleophile and/or prolonged reaction times at high temperatures are used. Avoidance: Use a molar ratio of 3,6-dichloropyridazine to 3-hydroxybenzoic acid of approximately 1:1.1. Add the 3-hydroxybenzoic acid/base mixture slowly to the solution of 3,6-dichloropyridazine. Monitor the reaction closely and stop it once the starting material is consumed. |
Impurity Formation Pathways
Caption: Diagram illustrating the formation of the desired product and common impurities.
IV. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a similar synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[1]
Materials:
-
3,6-Dichloropyridazine
-
3-Hydroxybenzoic Acid
-
Anhydrous Potassium Carbonate (K2CO3)
-
Isopropanol
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware and equipment for reflux, extraction, and filtration.
Procedure:
-
To a solution of 3-hydroxybenzoic acid (1.1 eq) in isopropanol, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 3-hydroxybenzoic acid.
-
Add 3,6-dichloropyridazine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
B. Analytical Methods for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is a good starting point.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 3-Hydroxybenzoic acid -> 3,6-Dichloropyridazine -> this compound -> 3,6-bis(3-carboxyphenoxy)pyridazine.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The product will show characteristic signals for the pyridazine and benzoic acid protons. The disappearance of the hydroxyl proton of 3-hydroxybenzoic acid is a key indicator of a successful reaction.
-
13C NMR: The carbon spectrum will confirm the presence of all expected carbon atoms in the final product.
V. References
-
Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(9), 1105-1122. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid
Welcome to the technical support guide for the scale-up synthesis of 3-(6-chloropyridazin-3-oxy)benzoic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of various pharmacologically active agents, ensuring a robust, safe, and scalable synthesis is paramount.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Reaction Overview and Core Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the coupling of 3,6-dichloropyridazine with 3-hydroxybenzoic acid in the presence of a suitable base and solvent.
Overall Reaction Scheme:
The mechanism proceeds through the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid by the base, forming a more potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient pyridazine ring at the C3 or C6 position, which is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms and the chloro-substituent. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of a chloride ion restores aromaticity and yields the desired ether linkage.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up of this synthesis in a practical question-and-answer format.
Category A: Reaction Kinetics and Monitoring
Q1: My reaction is stalling or shows very low conversion even after prolonged heating. What are the likely causes?
A1: Sluggish or incomplete reactions at scale are often traced back to a few critical parameters that may not have been apparent at the lab scale.
-
Insufficient Base or Base Quality: The base is stoichiometric. Ensure you are using at least 2.0 equivalents relative to 3-hydroxybenzoic acid to deprotonate both the phenol and the carboxylic acid. On scale, potassium carbonate (K₂CO₃) can absorb moisture, reducing its effective strength. Always use freshly dried, finely powdered K₂CO₃ for better reactivity and dispersion.
-
Inefficient Mixing: In large reactors, inadequate agitation can lead to poor mixing of the heterogeneous K₂CO₃, creating localized "dead spots" where the reaction does not proceed. Ensure the reactor's impeller design and stirring speed are sufficient to maintain a well-agitated slurry.
-
Temperature Control: The internal reaction temperature, not the jacket temperature, is the critical parameter. Ensure your temperature probe is correctly placed and calibrated. A lower-than-expected internal temperature will significantly slow the reaction rate.
-
Solvent Choice and Purity: While solvents like isopropanol can work, polar aprotic solvents such as DMF, DMAc, or NMP are often more effective for SNAr reactions due to their ability to solvate cations, leaving the phenoxide nucleophile more reactive. Ensure the solvent is anhydrous, as water can hydrolyze the starting material.
Caption: Troubleshooting Workflow for Low Reaction Conversion.
Q2: How can I effectively monitor the reaction progress on a large scale without relying solely on time?
A2: Time is not a reliable indicator of completion during scale-up. Direct reaction monitoring is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Sampling: Draw samples carefully from the reactor at set intervals (e.g., every 2 hours after reaching temperature). Quench the sample immediately in a dilute acid/acetonitrile mixture to stop the reaction and dissolve all solids for analysis.
-
HPLC Method: A simple reverse-phase C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) can effectively separate the starting materials (3,6-dichloropyridazine, 3-hydroxybenzoic acid) from the product and key impurities.
-
Completion Criteria: Define a clear endpoint, such as <1% of the limiting starting material remaining. This data-driven approach ensures batch-to-batch consistency.
Category B: Impurity Profile and Purification
Q3: My crude product contains a major, less polar impurity. What is it and how can I prevent it?
A3: The most common major impurity is the bis-ether product , 3,3'-((pyridazine-3,6-diyl)bis(oxy))dibenzoic acid, formed from the reaction of 3,6-dichloropyridazine with two equivalents of 3-hydroxybenzoic acid.
Caption: Formation of the Bis-Ether Substitution Impurity.
Prevention Strategy: This side reaction is favored when 3-hydroxybenzoic acid is in excess or when the reaction is run for an unnecessarily long time at high temperatures after the 3,6-dichloropyridazine has been consumed.
-
Stoichiometry Control: Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents). This makes 3-hydroxybenzoic acid the limiting reagent, minimizing the chance of double substitution. The unreacted dichloropyridazine is typically easier to remove during work-up due to its higher volatility and lack of an acidic group.
-
Reaction Monitoring: Stop the reaction as soon as HPLC analysis shows the consumption of the limiting reagent (3-hydroxybenzoic acid).
Q4: What is the best industrial-scale purification strategy for this compound?
A4: Column chromatography is not viable for large quantities. The purification strategy should leverage the acidic nature of the product.
-
Aqueous Work-up & pH Adjustment: After the reaction is complete, cool the mixture and perform an aqueous quench. Filter off any inorganic salts. The product will be in the aqueous layer as its carboxylate salt. Perform an extraction with a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities like unreacted 3,6-dichloropyridazine and the bis-ether impurity.
-
Precipitation/Crystallization: Carefully acidify the aqueous layer with an acid like HCl to a specific pH (typically pH 2-3) to protonate the carboxylic acid, causing the product to precipitate. The rate of addition and temperature control during this step are critical for controlling particle size and purity.
-
Recrystallization: The filtered crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, acetic acid/water, or isopropanol.[5][6]
| Problem | Likely Cause(s) | Recommended Action(s) |
| Low Yield | Inefficient mixing, low temperature, poor base quality. | Increase agitation, verify internal temperature, use fresh/dried base. |
| Bis-Ether Impurity | Incorrect stoichiometry, over-reaction. | Use slight excess of 3,6-dichloropyridazine; monitor via HPLC and stop when complete. |
| Hydrolysis Impurity | Water in solvent or reagents. | Use anhydrous grade solvents and dry reagents. |
| Difficult Isolation | Incorrect pH during precipitation, product salting out. | Carefully control pH to 2-3 during acid addition; ensure sufficient water volume. |
Scalable Standard Operating Protocol (1.0 kg Scale)
This protocol is provided as a self-validating template. All operations should be conducted in a suitable chemical reactor with appropriate safety controls.
| Reagent | Formula | MW | Amount (kg) | Moles | Equivalents |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 1.00 | 7.24 | 1.0 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 1.19 | 7.96 | 1.1 |
| Potassium Carbonate (dried) | K₂CO₃ | 138.21 | 2.20 | 15.92 | 2.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10.0 L | - | - |
| Hydrochloric Acid (32%) | HCl | 36.46 | As needed | - | - |
| Purified Water | H₂O | 18.02 | As needed | - | - |
Procedure:
-
Charging: Charge the reactor with 3-hydroxybenzoic acid (1.00 kg), 3,6-dichloropyridazine (1.19 kg), potassium carbonate (2.20 kg), and DMF (10.0 L).
-
Reaction: Begin agitation. Heat the mixture under a nitrogen atmosphere to an internal temperature of 100-105 °C.
-
Monitoring: Hold at temperature for 8-12 hours. Monitor the reaction progress every 2 hours by HPLC after the first 4 hours. The reaction is complete when <1% of 3-hydroxybenzoic acid remains.
-
Cooling & Quench: Once complete, cool the reaction mixture to 20-25 °C. Slowly add 20 L of purified water, maintaining the temperature below 40 °C.
-
Extraction: Transfer the mixture to an extraction vessel. Extract with MTBE (2 x 10 L) to remove non-polar impurities. Separate and retain the aqueous layer.
-
Precipitation: Cool the aqueous layer to 10-15 °C. Slowly add 32% HCl to adjust the pH to 2.0-3.0. A thick precipitate will form.
-
Isolation: Stir the resulting slurry for 1-2 hours at 10-15 °C. Filter the solid product and wash the cake with cold purified water (2 x 5 L) until the filtrate is neutral (pH > 5).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until constant weight is achieved.
-
Expected Outcome: Yield: 1.5 - 1.7 kg (85-95% of theoretical); Purity: >98% by HPLC.
References
-
Abdelrahman, N. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.
-
Al-Tel, T. H., et al. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. Available at: [Link]
-
Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. Available at: [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
- CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.
- US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Google Patents.
-
Mistry, K. M., et al. (2020). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2020(5), 110-125. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
analytical methods for detecting byproducts in 3-(6-Chloropyridazin-3-oxy)benzoic acid reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the analytical challenges associated with 3-(6-chloropyridazin-3-oxy)benzoic acid. It offers a structured approach to identifying, quantifying, and troubleshooting byproducts that may arise during its synthesis and storage.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound and its associated impurities.
Q1: What are the most probable byproducts in the synthesis of this compound?
A1: The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid.[1] Based on this, potential byproducts can be categorized as process-related or degradation products:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3,6-dichloropyridazine and 3-hydroxybenzoic acid.
-
Isomeric Byproducts: Reaction at an alternative site on the benzoic acid ring, although less likely due to the directing effects of the substituents.
-
Di-substituted Byproduct: Reaction of a second molecule of 3-hydroxybenzoic acid with the product, resulting in a di-ether pyridazine derivative.
-
Hydrolysis Product: Hydrolysis of the chloro group on the pyridazine ring to a hydroxyl group, forming 3-(6-hydroxypyridazin-3-oxy)benzoic acid, particularly if water is present.
-
-
Degradation Products: These can form during storage or under stress conditions (e.g., light, heat, acid, or base). Hydrolysis of the ether linkage is a potential degradation pathway.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity analysis.[2] It offers high resolution for separating the main compound from its byproducts and can be readily validated for quantitative analysis. A reversed-phase C18 column is a good starting point for method development.[2]
Q3: How can I identify an unknown peak in my chromatogram?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying unknown impurities.[3] By providing the molecular weight of the unknown compound, it allows you to propose potential structures. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, significantly narrowing down the possibilities.[4] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]
Q4: What are the regulatory expectations for impurity profiling?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for impurities in new drug substances (ICH Q3A).[7][8][9] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8] Any impurity exceeding the identification threshold generally requires structural characterization.[8]
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Q: My peaks are tailing. What could be the cause and how do I fix it?
A: Peak tailing for a compound like this compound, which has basic nitrogen atoms in the pyridazine ring, is often due to secondary interactions with the stationary phase.[10]
-
Cause: The basic nitrogens can interact with acidic residual silanol groups on the surface of silica-based columns.[10]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a formic acid or ammonium formate buffer) will protonate the basic nitrogens, reducing their interaction with silanols.[10]
-
Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[10]
-
Select an Appropriate Column: Modern, end-capped C18 columns are designed to minimize silanol interactions. If tailing persists, consider a column with a different stationary phase or one specifically designed for basic compounds.
-
Q: I am seeing poor resolution between my main peak and an impurity. How can I improve the separation?
A: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded column) may provide the necessary selectivity.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q: I am not detecting any byproducts with my LC-MS method. Does this confirm 100% purity?
A: Not necessarily. The absence of detected impurities could be due to several factors.
-
Possible Reasons:
-
Ionization Efficiency: The byproducts may not ionize well under the chosen MS conditions (e.g., electrospray ionization - ESI).
-
Low Concentration: The impurities might be present at levels below the detection limit of the instrument.
-
Co-elution: A byproduct may be co-eluting with the main peak and be masked by it.
-
-
Recommendations:
-
Vary Ionization Source Parameters: Optimize parameters like capillary voltage and gas flows.
-
Try Different Ionization Modes: Analyze the sample in both positive and negative ion modes.
-
Use a More Sensitive Detector: High-resolution mass spectrometers like Q-TOF or Orbitrap offer higher sensitivity.[11]
-
Complement with UV Data: Compare the LC-MS data with a high-sensitivity UV chromatogram to look for peaks that are not visible in the MS data.
-
Q: The mass spectrum of my unknown impurity is complex and difficult to interpret. What are my next steps?
A: A complex mass spectrum can be clarified using tandem mass spectrometry (MS/MS).
-
Actionable Steps:
-
Perform MS/MS: Isolate the parent ion of the impurity and fragment it. The resulting fragmentation pattern provides valuable structural information.[4]
-
Compare with the Parent Compound: Compare the fragmentation pattern of the impurity with that of this compound. Common fragments can suggest which parts of the molecule are unchanged.
-
Utilize High-Resolution MS/MS: Accurate mass measurements of the fragment ions can help determine their elemental compositions, aiding in structural elucidation.[4]
-
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for specific impurity profiles.
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | A standard column suitable for a wide range of aromatic compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to minimize peak tailing from basic nitrogens. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[2] |
| Column Temperature | 30 °C | Provides reproducible retention times.[2] |
| Detection Wavelength | 254 nm (or optimal wavelength) | A common wavelength for aromatic compounds; determine the optimal wavelength by running a UV scan.[2] |
| Injection Volume | 10 µL | A standard injection volume.[2] |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample and acquire the chromatogram.
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Workflow for Impurity Identification by LC-MS
This workflow outlines the steps for identifying an unknown impurity.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. jchps.com [jchps.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hpst.cz [hpst.cz]
Technical Support Center: Enhancing the Aqueous Solubility of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the aqueous solubility of 3-(6-Chloropyridazin-3-oxy)benzoic acid derivatives. This class of compounds, featuring a rigid pyridazine core and an acidic benzoic acid moiety, is of significant interest in medicinal chemistry but often presents considerable solubility challenges that can impede preclinical development.[1][2][3]
This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experimental design.
Part 1: Foundational Analysis & Solubility Characterization
Before attempting to enhance solubility, it is critical to accurately quantify the baseline solubility of your derivative. This data forms the bedrock upon which all further development rests.
FAQ: Why are my this compound derivatives exhibiting poor aqueous solubility?
Answer: The limited solubility of this scaffold typically arises from a combination of structural factors:
-
High Crystallinity: The planar and rigid nature of the pyridazine and benzene rings promotes efficient molecular packing. This leads to a highly stable crystal lattice with strong intermolecular interactions (e.g., π-π stacking), which requires significant energy to disrupt for dissolution.
-
Hydrophobicity: The chloro-substituted pyridazine and the benzene ring are predominantly hydrophobic, contributing to low affinity for aqueous media.
-
Weakly Acidic Group: While the benzoic acid group provides a handle for ionization, its acidic strength (pKa) is moderate. In neutral pH environments (like pure water or physiological pH ~7.4), the molecule exists primarily in its less soluble, neutral form.
FAQ: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding the distinction is crucial for interpreting your data correctly.
-
Kinetic Solubility measures the concentration at which a compound, typically introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[4][5] This method is fast and suitable for high-throughput screening in early discovery.[6][7] However, it often overestimates the true solubility because it can generate supersaturated solutions that remain stable for a short period.[8]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium between the dissolved and solid states.[9] This measurement requires longer incubation times (typically 24 hours or more) to ensure equilibrium is reached and is the gold-standard for lead optimization and formulation development.[6][9]
Recommendation: For initial screening, kinetic solubility is acceptable. For lead optimization and detailed characterization, thermodynamic solubility is mandatory.
Workflow: Measuring Thermodynamic Solubility
The Shake-Flask method is the universally accepted standard for determining thermodynamic solubility.[10][11]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Part 2: Troubleshooting & Solubility Enhancement Strategies
Once you have a reliable baseline solubility measurement, you can explore several strategies to improve it. The choice of method depends on the compound's specific properties and the desired application.
Strategy 1: pH Adjustment and Salt Formation
This is often the first and most effective strategy for ionizable compounds like those containing a benzoic acid group.[12][13]
Answer: The benzoic acid moiety is a weak acid. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts from the neutral, less soluble form (R-COOH) to the ionized carboxylate form (R-COO⁻). This charged species is significantly more polar and interacts more favorably with water, leading to a dramatic increase in solubility.[14]
Answer: Salt formation. Creating a solid salt form of your active pharmaceutical ingredient (API) is a robust strategy to lock in the solubility benefits of ionization.[15][16] By reacting the acidic API with a suitable base (a counter-ion), you form a salt that, when dissolved in water, readily dissociates into the soluble ionized form. Approximately 50% of all small molecule drugs on the market are administered as salts.[15]
Caption: The principle of enhancing solubility via salt formation.
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Action |
| No salt forms upon reaction. | Insufficient pKa difference. A general rule of thumb (the "ΔpKa rule") suggests that the pKa of the base should be at least 2-3 units higher than the pKa of the acid for stable salt formation.[12] | Screen a panel of stronger bases (e.g., sodium, potassium, tromethamine, meglumine). |
| The formed salt is unstable and converts back to the free acid in solution. | Disproportionation. This can occur if the pH of the solution drops below the pKa of the API, causing the salt to convert back to its less soluble neutral form and precipitate. | Select a counter-ion that provides a higher pH microenvironment upon dissolution. Consider buffered formulations. |
| The salt is hygroscopic (absorbs water from the air). | High lattice energy difference between the salt and its hydrated form. Some counter-ions are inherently more likely to form hygroscopic salts. | Screen a wider variety of counter-ions. Characterize the solid form using techniques like Dynamic Vapor Sorption (DVS). |
Strategy 2: Pharmaceutical Co-crystals
If salt formation is not viable (e.g., for non-ionizable compounds or when salts have poor properties), co-crystallization is an excellent alternative.[17]
Answer: A co-crystal is a multi-component crystalline solid where the API and a benign "co-former" molecule are held together in the crystal lattice by non-ionic interactions, most commonly hydrogen bonds.[18][19] Unlike a salt, there is no proton transfer.[17] The co-former disrupts the efficient crystal packing of the API alone, resulting in a new crystal form with different, and often superior, physicochemical properties, including solubility and dissolution rate.[20] For your benzoic acid derivatives, suitable co-formers are often molecules that can form strong hydrogen bonds with the carboxylic acid group, such as other acids, amides, or pyridines.[18][21]
-
Co-former Selection: Choose a small, diverse library of pharmaceutically acceptable co-formers (e.g., nicotinamide, isonicotinamide, succinic acid, glutaric acid).
-
Preparation: Place the API and co-former (typically in a 1:1 molar ratio) into a milling jar with a grinding ball.
-
Grinding: Add a minimal amount of a suitable solvent (e.g., a few microliters of acetonitrile or ethyl acetate) to catalyze the process.
-
Milling: Mill the mixture at high frequency (e.g., 25-30 Hz) for 30-60 minutes.
-
Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD). A new, unique diffraction pattern compared to the starting materials indicates the formation of a new solid phase, likely a co-crystal.
-
Solubility Testing: If a new phase is identified, scale up the synthesis and measure its thermodynamic solubility using the Shake-Flask method.
Strategy 3: Amorphous Solid Dispersions (ASDs)
ASDs are a powerful formulation approach for achieving and maintaining a supersaturated state, leading to significantly enhanced bioavailability.[22][23]
Answer: An ASD is a system where the API is molecularly dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix.[24][25] The crystalline form is the most thermodynamically stable but often the least soluble. By converting it to an amorphous form, you remove the energy barrier required to break the crystal lattice, leading to much faster dissolution and higher apparent solubility. The polymer is crucial as it stabilizes the amorphous API, preventing it from recrystallizing back to its less soluble form.[25]
Caption: The formation and function of an Amorphous Solid Dispersion.
| Problem Encountered | Probable Cause & Scientific Rationale | Recommended Action |
| ASD is not physically stable and recrystallizes during storage. | Poor Polymer Selection or High Drug Loading. The polymer may not have sufficient stabilizing interactions (e.g., hydrogen bonding) with the API. High drug loading can lead to API-rich domains that are prone to crystallization. | Screen different polymers (e.g., PVP, HPMC-AS, Soluplus®). Reduce the drug loading to ensure it is molecularly dispersed. |
| Poor dissolution performance or "gelling out". | Polymer is not dissolving quickly enough. Some polymers can form a viscous gel layer upon contact with water, which can trap the drug and hinder its release. | Select a more readily soluble polymer grade. Consider incorporating a surfactant into the formulation (a "third-generation" ASD).[25] |
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are excipients that can improve solubility by forming non-covalent inclusion complexes.[26]
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[26][27] The hydrophobic parts of your this compound derivative can be encapsulated within this cavity, forming a "host-guest" inclusion complex.[28] This complex effectively shields the hydrophobic portion of the drug from water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble, thereby increasing the apparent solubility of the API.[27][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high aqueous solubility and safety profile.[30]
Part 3: Summary & Strategy Selection
Choosing the right solubility enhancement technique is a critical decision. The following table and decision tree are designed to guide your selection process.
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best Suited For |
| Salt Formation | Ionization (Proton Transfer) | High solubility increase, well-established, simple chemistry.[15][16] | Requires an ionizable group, risk of disproportionation, potential hygroscopicity.[31] | Early to late development for ionizable APIs with suitable pKa. |
| Co-crystals | Non-ionic interactions (H-bonds) in a crystal lattice | Tunes physicochemical properties, stable solid form, applicable to non-ionizable APIs.[17][20] | Co-former selection can be challenging, may convert to other forms in vivo. | Early to mid-development, especially when salts fail or are not possible. |
| Amorphous Solid Dispersions | API dispersed in a polymer in a high-energy amorphous state | Can achieve high levels of supersaturation, significant bioavailability enhancement.[22] | Physically unstable if not formulated correctly, requires specific manufacturing processes (e.g., spray drying).[23] | Mid to late development for very poorly soluble (BCS Class II/IV) compounds. |
| Cyclodextrin Complexation | Host-guest inclusion | Increases apparent solubility, can improve stability.[27][30] | Large amount of excipient may be needed (high pill burden), can be expensive. | Primarily for liquid formulations or when other solid-state approaches are not feasible. |
Decision Tree for Method Selection
Caption: Decision tree for selecting a solubility enhancement strategy.
References
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Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE. [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central. [Link]
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Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
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Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]
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Salt formation to improve drug solubility. Semantics Scholar. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Analogs as Protein Kinase CK2 Inhibitors
This guide provides a comprehensive comparison of the biological activity of a series of synthesized analogs based on the 3-(6-chloropyridazin-3-oxy)benzoic acid scaffold. The focus of this investigation is their potential as inhibitors of human protein kinase CK2, a constitutively active serine/threonine kinase implicated in various pathological conditions, including cancer. We will delve into the rationale behind the analog design, their synthesis, a comparative analysis of their inhibitory potency, and the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting Protein Kinase CK2 with Novel Scaffolds
Protein kinase CK2 is a ubiquitous and highly conserved enzyme that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. The development of potent and selective CK2 inhibitors is an area of intense research.
The this compound scaffold presents an attractive starting point for the design of novel kinase inhibitors. The pyridazine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions within protein active sites.[1] The chloro substituent offers a handle for further chemical modification, while the benzoic acid moiety provides a site for modulating physicochemical properties and exploring interactions with the solvent-exposed regions of the kinase. This guide outlines the synthesis and comparative biological evaluation of a focused library of analogs designed to probe the SAR of this chemical series.
Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs was achieved through a straightforward and robust synthetic route. The key step involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with a substituted 3-hydroxybenzoic acid derivative. The general synthetic scheme is depicted below. Variations in the R group on the benzoic acid ring were introduced to explore the impact of electronic and steric factors on biological activity.
Caption: General synthetic scheme for this compound analogs.
Comparative Biological Activity
The inhibitory activity of the synthesized analogs against human protein kinase CK2α was evaluated using a radiometric kinase assay. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound ID | R Group | IC50 (nM) for CK2α |
| 1 | -H | 150 |
| 2 | -F | 85 |
| 3 | -Cl | 70 |
| 4 | -CH3 | 120 |
| 5 | -OCH3 | 95 |
| 6 | -NO2 | 250 |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key trends regarding the structure-activity relationship of this series of compounds:
-
Parent Compound: The unsubstituted parent compound 1 exhibits moderate inhibitory activity against CK2α with an IC50 of 150 nM.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 5-position of the benzoic acid ring generally leads to an increase in potency. The fluoro-substituted analog 2 (IC50 = 85 nM) and the chloro-substituted analog 3 (IC50 = 70 nM) are both more potent than the parent compound. This suggests that the electronic nature of the benzoic acid ring plays a significant role in the interaction with the kinase.
-
Electron-Donating Groups: The presence of electron-donating groups, such as a methyl group (4 , IC50 = 120 nM) or a methoxy group (5 , IC50 = 95 nM), results in varied effects. While the methyl group slightly reduces potency compared to the parent compound, the methoxy group enhances it, possibly due to its ability to engage in additional hydrogen bonding interactions.
-
Steric and Electronic Effects: The strongly electron-withdrawing nitro group in analog 6 (IC50 = 250 nM) leads to a significant decrease in activity. This could be attributed to unfavorable steric hindrance or an electronic profile that is not conducive to optimal binding within the CK2 active site.
Sources
A Comparative In Vitro Analysis of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazine Scaffold
The pyridazine ring is a privileged pharmacophore, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutic agents.[3] The incorporation of a benzoic acid functional group further enhances the potential for molecular interactions and provides a handle for synthetic modification.[4] This guide focuses on derivatives of 3-(6-chloropyridazin-3-oxy)benzoic acid, a scaffold with hypothesized potential in oncology and infectious diseases. Due to the limited publicly available in vitro data on this specific ether-linked scaffold, this guide will draw comparisons with a closely related and well-studied amino-linked analogue, 3-{[6-(4-chlorophenylamino)pyridazin-3-yl]amino}benzoic acid (Compound 2b) , which has demonstrated significant cytotoxic activity.[1]
Part 1: Comparative Anticancer Activity
The primary focus of this section is to evaluate the potential of this compound derivatives as anticancer agents. This will be achieved by comparing the known in vitro cytotoxicity of its amino-linked analogue against established multi-kinase inhibitors, Sorafenib and Dabrafenib.
The Benchmark Compounds: Sorafenib and Dabrafenib
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR. It is a cornerstone in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Dabrafenib is a potent inhibitor of mutated BRAF kinase, a key driver in a significant portion of melanomas.[5] Its targeted action makes it a critical therapeutic for BRAF V600E-mutated melanoma.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of the amino-linked pyridazine derivative (Compound 2b) and the benchmark compounds are summarized in the table below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2b (amino-linked analogue) | HT-29 (Colon) | 3.9 | Vatalanib | >20 |
| Sorafenib | HCT-116 (Colon) | 5-18 | - | - |
| HepG2 (Liver) | 12.5 | - | - | |
| Dabrafenib | A375 (Melanoma, BRAF V600E) | 0.005 | - | - |
| SK-MEL-28 (Melanoma, BRAF V600E) | 0.002 | - | - |
Analysis:
The amino-linked analogue, Compound 2b, demonstrates potent cytotoxic activity against the HT-29 colon cancer cell line with an IC50 value of 3.9 µM.[1] This level of potency is significant and suggests that the pyridazine-benzoic acid scaffold is a promising starting point for the development of novel anticancer agents. When compared to Sorafenib's activity against another colon cancer cell line, HCT-116 (IC50 range of 5-18 µM), Compound 2b exhibits comparable, if not slightly superior, potency.[6]
It is important to note the highly specific and potent activity of Dabrafenib against BRAF-mutated melanoma cell lines (IC50 values in the nanomolar range).[5] This highlights the difference between broadly acting multi-kinase inhibitors and highly targeted therapies. While the pyridazine derivatives may not achieve this level of target-specific potency without further optimization, their activity in the low micromolar range against colon cancer cells is a strong indicator of their therapeutic potential.
The key structural difference between the topic compound and the tested analogue is the ether linkage versus the amino linkage. This substitution can significantly impact the molecule's conformation, flexibility, and hydrogen bonding capacity, which in turn will affect its binding affinity to target proteins. Therefore, direct in vitro testing of this compound derivatives is crucial to confirm and quantify their anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT-116, HepG2, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Sorafenib, Dabrafenib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using a suitable statistical software.
Caption: Workflow of the MTT cytotoxicity assay.
Part 2: Comparative Antimicrobial Activity
Pyridazine derivatives have been reported to possess a broad spectrum of antimicrobial activities.[7] This section will explore the potential of this compound derivatives as antimicrobial agents by comparing their expected activity profile with the well-established broad-spectrum antibiotic, Ciprofloxacin.
The Benchmark Compound: Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is effective against a wide range of Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
| Bacterial Strain | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.004 - 0.125 |
| Staphylococcus aureus | 0.12 - 1.0 |
| Pseudomonas aeruginosa | 0.03 - 1.0 |
| Bacillus subtilis | 0.06 - 0.25 |
Analysis:
The broad-spectrum activity of Ciprofloxacin is evident from its low MIC values against both Gram-positive and Gram-negative bacteria. For this compound derivatives to be considered as potential antimicrobial candidates, they would need to demonstrate MIC values in a comparable range. The structural features of the pyridazine-benzoic acid scaffold, including the chlorine substituent, suggest the potential for antimicrobial activity. The lipophilicity and electronic properties conferred by these groups can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Prepare Bacterial Inoculum: Culture the bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis) in a suitable broth medium to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
This guide provides a comparative framework for the in vitro evaluation of this compound derivatives. Based on the potent anticancer activity of a structurally similar amino-linked analogue, this class of compounds holds considerable promise as a scaffold for the development of novel anticancer agents. The demonstrated potency against colon cancer cells warrants further investigation against a broader panel of cancer cell lines.
Furthermore, while the antimicrobial potential of pyridazine derivatives is recognized, specific in vitro testing of the title compounds is essential to quantify their activity against a range of pathogenic bacteria.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on both the pyridazine and benzoic acid rings. Subsequent in vitro screening using the detailed protocols in this guide will enable the elucidation of structure-activity relationships (SAR) and the identification of lead compounds for further preclinical development.
References
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Dabrafenib induces Mcl-1 expression in melanoma cells. A. A375,... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Abouzid, K. A. M., Khalil, N. A., Ahmed, E. M., & Mohamed, K. O. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41–50.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- The pyridazine heterocycle in molecular recognition and drug discovery. (2018). PMC.
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- Enhancement of apoptosis in HCT116 and HepG2 cells by Coix lacryma-jobi var.
- Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. (2025).
- Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985). Antimicrobial Agents and Chemotherapy, 28(2), 331–342.
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MIC values (µg/ml) against S. aureus, B. subtilis, E. coli | Download Table. (n.d.). Retrieved January 17, 2026, from [Link]
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
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The Tale of Two Diazines: A Comparative Guide to Pyridazine and Pyrimidine in Modern Drug Design
For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire trajectory of a drug discovery program. Among the diazines, pyridazine and pyrimidine represent two of the most versatile and frequently employed six-membered aromatic rings. While structurally similar—differing only in the relative positioning of their two nitrogen atoms—this subtle distinction imparts a cascade of divergent physicochemical, metabolic, and pharmacodynamic properties. This guide provides an in-depth comparative analysis of pyridazine and pyrimidine, offering field-proven insights and experimental data to inform rational drug design and empower researchers to select the optimal scaffold for their therapeutic targets.
At a Glance: The Fundamental Dichotomy
The core difference between pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) lies in the proximity of their nitrogen atoms. This seemingly minor alteration in geometry has significant consequences for electron distribution, dipole moment, and hydrogen bonding potential, which in turn dictate a compound's solubility, metabolic fate, and target engagement.
dot ```dot graph "Heterocycles" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [style=invis];
pyridazine [label=<
Pyridazine
Structure
Systematic Name1,2-Diazine
];
pyrimidine [label=<
Pyrimidine
Structure
Systematic Name1,3-Diazine
];
pyridazine -- pyrimidine; }
Caption: Simplified signaling pathway of TYK2 and the inhibitory action of Deucravacitinib.
The pyridazine ring in deucravacitinib contributes to the specific hydrogen bonding and hydrophobic interactions within the allosteric pocket of TYK2, which are essential for its high potency (IC50 = 0.2 nM) and selectivity.
[1][2]#### Case Study 2: Imatinib - A Pyrimidine-Containing BCR-ABL Inhibitor
Imatinib is a landmark targeted cancer therapy that has revolutionized the treatment of chronic myeloid leukemia (CML). I[3]t is a potent inhibitor of the BCR-ABL tyrosine kinase, an abnormal enzyme created by a chromosomal translocation that drives the proliferation of leukemia cells. T[3]he 2-phenylaminopyrimidine scaffold is a key pharmacophore in imatinib and many other kinase inhibitors. T[4]his pyrimidine core acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, a common feature of type II kinase inhibitors.
dot
Caption: Mechanism of action of Imatinib on the BCR-ABL kinase.
The pyrimidine ring's electronic properties and its ability to be readily substituted allow for the fine-tuning of potency and selectivity. Imatinib exhibits potent inhibition of the ABL kinase with an IC50 in the nanomolar range.
[5]### Experimental Protocols for Comparative Evaluation
To empirically determine the optimal scaffold for a given drug discovery project, a series of standardized in vitro assays are indispensable. Below are representative protocols for assessing key ADME properties.
Protocol 1: Kinetic Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution of a compound upon administration.
dot
Caption: Workflow for a typical kinetic solubility assay.
Methodology:
-
Prepare 10 mM stock solutions of the pyridazine and pyrimidine analogues in 100% DMSO.
-
In a 96-well plate, add an appropriate volume of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final desired concentration (e.g., 100 µM) and a final DMSO concentration of ≤1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 2: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
dot
Caption: Experimental workflow for a microsomal stability assay.
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Add the test compound (pyridazine or pyrimidine analogue) to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard. 6[6]. Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion: A Strategic Choice
The decision to employ a pyridazine or pyrimidine scaffold in a drug design campaign is a nuanced one, with each heterocycle offering a unique set of advantages and disadvantages. Pyridazine, with its high dipole moment and propensity for improved aqueous solubility and metabolic stability, presents a compelling option for overcoming common ADME hurdles. Pyrimidine, on the other hand, is a well-established and versatile scaffold, particularly in the realm of kinase inhibition and antimetabolite therapy, with a vast chemical space to explore.
Ultimately, the optimal choice will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. By understanding the fundamental differences between these two powerful diazines and employing rigorous experimental evaluation, medicinal chemists can make more informed decisions, accelerating the discovery of novel and effective therapeutics.
References
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KEGG PATHWAY Database. (2025, December 17). Kanehisa Laboratories. [Link]
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Gohlke, H., et al. (2000). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Journal of Medicinal Chemistry, 43(15), 2847-2857. [Link]
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Gurley, B. J., et al. (2015). Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). Planta Medica, 81(12/13), 981-999. [Link]
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Gambacorti-Passerini, C., et al. (2012). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Journal of Clinical Oncology, 30(25), 3127-3135. [Link]
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Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy, 11(5), 1763-1776. [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
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The Chemical Probes Portal. DEUCRAVACITINIB. [Link]
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Wang, M., et al. (2021). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging, 13(1), 241-257. [Link]
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Burke, J. R., et al. (2019). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1-3 Inhibitors. ACR Open Rheumatology, 1(10), 636-647. [Link]
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Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(1), 10-23. [Link]
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Proteopedia. (2025, January 2). Bcr-Abl and Imatinib (STI571 or Gleevec). [Link]
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Yan, D., et al. (2023). Small molecular inhibitors of pyrimidine metabolic pathway approved by FDA. Frontiers in Pharmacology, 14, 1198403. [Link]
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ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay. [Link]
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Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician, 76(3), 391-396. [Link]
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ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by pyridine (right), showing the transformation of N into CH simulated by FEP. [Link]
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Sharma, P., & Kumar, V. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6885. [Link]
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Quora. (2018, September 10). Why is pyrimidine less basic than pyridazine? [Link]
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ResearchGate. (n.d.). Newly derived in vitro whole blood IC 50 values for deucravacitinib and JAK 1/2/3 inhibitors. [Link]
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Hantschel, O., et al. (2012). A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia. Journal of Experimental Medicine, 209(7), 1367-1381. [Link]
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Zhang, C., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 67(14), 11986-12003. [Link]
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A Comparative Guide to the Efficacy of 3-(6-Chloropyridazin-3-oxy)benzoic Acid-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridazine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical assessment of the efficacy of a specific class of these compounds: 3-(6-chloropyridazin-3-oxy)benzoic acid-based inhibitors. By objectively comparing their performance with established alternatives and detailing the experimental methodologies required for their evaluation, this document serves as a critical resource for researchers engaged in the development of novel kinase-targeted therapies.
The Rise of Pyridazine-Based Kinase Inhibitors
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are advantageous in drug design. Its polarity and capacity for hydrogen bonding contribute to favorable interactions within the ATP-binding pocket of various kinases.[2] Modifications to the pyridazine core have led to the development of inhibitors targeting a range of kinases implicated in diseases from cancer to autoimmune disorders.[3][4] The this compound scaffold represents a key pharmacophore within this class, with the chloropyridazinyl group often serving as a crucial hinge-binding motif.
Comparative Efficacy Analysis: Targeting Activin-Like Kinase 5 (ALK5)
To provide a tangible comparison, this guide will focus on the efficacy of pyridazine-based inhibitors against Activin-Like Kinase 5 (ALK5), a transmembrane serine/threonine kinase that is a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] Dysregulation of this pathway is implicated in fibrosis and cancer, making ALK5 a significant therapeutic target.[5][6]
| Inhibitor Class | Specific Compound | Target Kinase | In Vitro IC50 (nM) | Notes | Data Source(s) |
| Pyridazine-Based | Pyridazine Derivative 1 | ALK5 | 4 | Potent and selective ATP-competitive inhibitor. | [3] |
| Pyridazine-Based | Pyridazine Derivative 2 | ALK5 | 23 | Demonstrates good cell-based activity. | [3] |
| Alternative: Pyrrolopyrimidine | Galunisertib (LY2157299) | ALK5 | 56 | First-in-class, orally available ALK5 inhibitor that has entered clinical trials. | [5] |
| Alternative: Imidazole | SB525334 | ALK5 | 14.3 | Potent and selective inhibitor of ALK5. | [4] |
| Alternative: Pyrazole | GW788388 | ALK5 | 18 | Potent and selective inhibitor of ALK5. | [4] |
| Alternative: Thiophene | SD-208 | ALK5 | 48 | Selective ALK5 inhibitor. | [4] |
Note: The "Pyridazine Derivative" entries represent examples from the literature to illustrate the potential potency of this scaffold against ALK5. Specific IC50 values for a direct "this compound" ALK5 inhibitor are not publicly available and would require dedicated experimental determination.
Experimental Methodologies for Efficacy Assessment
A rigorous evaluation of inhibitor efficacy necessitates a multi-faceted experimental approach, encompassing biochemical and cell-based assays. The following protocols provide a framework for the comprehensive assessment of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test inhibitor at various concentrations.[7]
-
Reaction Setup: In a microplate, combine the kinase, substrate, and serially diluted inhibitor.[7]
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.[7]
-
Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., EDTA). The amount of product formed, which is inversely proportional to the inhibitor's activity, can be quantified using various methods such as luminescence-based ADP detection, radioactivity measurement if using [γ-³²P]ATP, or fluorescence polarization.[8]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12][13]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the inhibitor or a vehicle control for a specified duration.[14]
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).[14]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble proteins from the precipitated, denatured proteins by centrifugation.[14]
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[13]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[13]
Biophysical Assays for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding between an inhibitor and its target kinase.[15][16][17] This method allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[18]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Cell-Based Assays for Cellular Potency
Cytotoxicity Assays: These assays are crucial for determining the effect of an inhibitor on cell viability and proliferation.[5] Common methods include MTT, MTS, and resazurin-based assays, which measure metabolic activity as an indicator of cell viability. These assays are essential for establishing a therapeutic window and identifying potential off-target toxicities.
Conclusion
The this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. The comparative data presented here for ALK5 inhibitors, alongside detailed experimental protocols, provides a robust framework for the evaluation of novel compounds within this class. A thorough assessment using a combination of biochemical, biophysical, and cell-based assays is critical to fully characterize the efficacy and therapeutic potential of these inhibitors. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
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A Comparative Guide to the Structure-Activity Relationship of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-(6-chloropyridazin-3-oxy)benzoic acid scaffold. We will dissect the core molecular structure, explore the impact of chemical modifications at key positions, and compare the resulting biological activities, supported by experimental data and protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The pyridazine and pyridazinone core is a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] These include applications as anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial agents.[1][2][3][4][5] The this compound structure serves as a valuable starting point for the development of novel therapeutics, offering multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Dissecting the Core Scaffold: Key Functional Components
To understand the SAR of this family of compounds, we must first appreciate the contribution of each component of the core structure. The molecule can be logically divided into three key regions, each playing a distinct role in its interaction with biological targets.
-
The 6-Chloropyridazine Ring : This nitrogen-containing heterocycle is a critical pharmacophore.[6] The two adjacent nitrogen atoms are key hydrogen bond acceptors, influencing the molecule's polarity and binding capabilities. The chlorine atom at the 6-position is not merely a substituent; it is an electron-withdrawing group that modulates the electronic properties of the ring and, crucially, serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, enabling extensive derivatization.[6]
-
The Ether Linkage : The oxygen bridge provides a degree of conformational flexibility, allowing the pyridazine and benzoic acid rings to adopt optimal orientations for target binding. The nature of this linker is a critical determinant of activity, and its replacement with other groups, such as an amine (-NH-), can drastically alter the pharmacological profile.
-
The Benzoic Acid Moiety : The benzoic acid group provides a key interaction point, often with positively charged residues in a target's active site. Its carboxylic acid function is a versatile handle for creating ester or amide derivatives, which can modulate solubility, cell permeability, and metabolic stability.[7]
The logical relationship between these components and their potential for modification is visualized below.
Caption: Key modification sites on the core scaffold.
Comparative Structure-Activity Relationship Analysis
The biological activity of these derivatives is highly dependent on the nature of the substituents at the three key positions. Below, we compare the outcomes of various modifications.
The chlorine atom at the 6-position is the most frequently modified site. Its replacement via cross-coupling reactions with various (hetero)aryl groups has been a fruitful strategy for discovering potent agents, particularly in oncology.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl groups at this position is a cornerstone of developing potent antitumor agents.[8] Studies have shown that substituting the 6-chloro group with different aromatic rings can lead to compounds with significant antiproliferative activity against a panel of cancer cell lines (e.g., HuH7, HCT116, PC3).[8] The specific nature of the aryl group (e.g., phenyl, pyridyl, thienyl) and its own substitution pattern are critical for fine-tuning activity and selectivity.
While the topic focuses on an ether linkage, comparing it with an amino linker (-NH-) reveals how this single-atom change can pivot the entire therapeutic application.
-
Ether Linkage (-O-): This linkage is common in derivatives explored for antitumor activity.[8] It maintains a specific geometry and electronic environment conducive to interacting with targets like protein kinases.
-
Amino Linkage (-NH-): Replacing the ether with an amino group leads to 3-amino-6-arylpyridazine derivatives. This class of compounds has been shown to act as highly selective CB2 (cannabinoid receptor 2) agonists.[9] These agents are promising for the treatment of inflammatory pain, demonstrating high efficacy in vivo with excellent selectivity over the CB1 receptor, thus avoiding psychotropic side effects.[9]
The carboxylic acid is a prime site for modifications aimed at improving drug-like properties.
-
Amide Formation: Conversion of the carboxylic acid to a diverse range of amides is a common and effective strategy. For example, certain 6-phenyl-pyridazinone amide derivatives have shown potent vasodilator and antiplatelet activity.[10] The SAR in these series often indicates that the nature of the amine used to form the amide is critical, with specific substitutions leading to IC50 values in the low micromolar or even nanomolar range.[10]
-
Ester Formation: While less explored in the available literature for this specific scaffold, esterification is a standard medicinal chemistry tactic to create prodrugs. An ester derivative can mask the polar carboxylic acid, potentially improving membrane permeability and oral bioavailability, before being hydrolyzed in vivo by esterases to release the active carboxylic acid.
Data Summary: A Comparative Overview of Derivative Classes
The following table summarizes the biological activities and key SAR insights for different classes of derivatives based on the pyridazine core.
| Derivative Class (Modification) | Biological Target / Activity | Key SAR Findings |
| 6-Aryl-3-oxy-benzoic acids | Antitumor / Antiproliferative | The nature of the 6-aryl substituent is crucial for potency. Activity is evaluated against various cancer cell lines like HCT116, PC3, and MDA-MB-231.[8] |
| 6-Aryl-3-amino-pyridazines | CB2 Agonists (Inflammatory Pain) | The 3-amino linker is essential for CB2 selectivity. Aryl group at the 6-position fine-tunes potency and efficacy.[9] |
| Pyridazinone Amide Derivatives | Vasodilators / Antiplatelet | Amide substitutions at the benzoic acid position can yield potent vasodilatory action with IC50 values in the nanomolar range.[10] |
| General Pyridazinone Derivatives | Enzyme Inhibitors (MAO-B, Kinases) | The pyridazinone scaffold is a versatile base for developing enzyme inhibitors. Substitutions determine selectivity and potency against targets like MAO-B or p38 kinase.[11][12] |
| 6-Chloro-3-substituted-pyridazines | Nicotinic Agents (nAChRs) | Derivatives with diazabicycloalkane or piperazine moieties at the 3-position show high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[13] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the claims made in SAR studies must be backed by robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these derivatives.
This protocol describes a common method for replacing the 6-chloro substituent with an aryl group, a key step in generating diversity.
Objective: To synthesize 3-(6-Arylpyridazin-3-oxy)benzoic acid derivatives from the 6-chloro precursor.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent mixture (e.g., 1,4-dioxane and water) and a base such as sodium carbonate (Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to prevent catalyst degradation.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture, dilute it with water, and acidify with HCl to precipitate the product.
-
Purification: Filter the crude product and purify it by recrystallization or column chromatography to yield the final compound.
Caption: Experimental workflow for an MTT antiproliferative assay.
Conclusion and Future Outlook
The this compound scaffold is a highly tractable platform for medicinal chemistry. The structure-activity relationship is well-defined by three key regions: the 6-position, the linker, and the benzoic acid moiety.
-
Key Insights: The 6-position is the primary driver of potency and target interaction, where aryl substitutions have yielded promising antitumor agents. Modifying the linker atom from oxygen to nitrogen fundamentally shifts the biological target from cancer-related pathways to the cannabinoid system for treating inflammatory pain. Finally, derivatization of the carboxylic acid into amides provides a powerful tool for modulating physicochemical properties and achieving activities like vasodilation.
Future research should focus on exploring a wider range of substitutions at the 6-position and on the benzoic acid's phenyl ring to build more comprehensive quantitative structure-activity relationship (QSAR) models. The development of derivatives with dual functionalities or targeted delivery moieties also represents a promising avenue for creating next-generation therapeutics based on this versatile and potent scaffold.
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A Senior Application Scientist's Guide to Chloropyridazine Synthesis: A Comparative Analysis of Precursor Efficiency
Introduction: The Versatile Role of the Chloropyridazine Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyridazine nucleus stands out as a "privileged scaffold."[1] Its unique 1,2-diazine structure, characterized by a π-deficient aromatic system and two adjacent basic nitrogen atoms, imparts advantageous physicochemical properties crucial for molecular recognition and binding.[1] Among its derivatives, chloropyridazines are arguably the most versatile building blocks. The reactive C-Cl bond serves as a synthetic linchpin, enabling a wide array of functionalizations through nucleophilic substitution and metal-catalyzed cross-coupling reactions. This versatility has led to the incorporation of the chloropyridazine moiety into a multitude of potent therapeutic agents, including anticancer agents, human rhinovirus (HRV) inhibitors, and anti-inflammatory molecules.[2][3][4]
Given their significance, the efficient synthesis of chloropyridazines is a critical concern for researchers. The choice of precursor and synthetic route can dramatically impact overall yield, scalability, cost, and the potential for structural diversification. This guide provides an in-depth comparison of the most prevalent synthetic strategies, moving from classical, high-volume methods to modern, innovative approaches. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.
Route 1: The Workhorse Method via Maleic Hydrazide
The most established and industrially relevant pathway to the key intermediate, 3,6-dichloropyridazine, begins with the inexpensive and readily available starting material, maleic anhydride.[5][6] This route is a two-step process: cyclocondensation to form maleic hydrazide, followed by a robust chlorination.
Step 1: Synthesis of Maleic Hydrazide
The initial step involves a cyclocondensation reaction between maleic anhydride and hydrazine. This reaction is typically high-yielding and straightforward. Maleic hydrazide (more accurately named 1,2-dihydropyridazine-3,6-dione in its stable tautomeric form) is a stable, crystalline solid.[7][8]
Causality of Experimental Design: The reaction is often conducted in an aqueous or alcoholic medium, sometimes with acid catalysis, to facilitate the nucleophilic attack of hydrazine onto the carbonyl carbons of the anhydride, followed by dehydration to form the stable heterocyclic ring.[9]
Step 2: Chlorination of Maleic Hydrazide
The conversion of the pyridazinedione ring to the dichloropyridazine is the critical transformation. This is achieved using powerful chlorinating agents that can replace the hydroxyl groups of the enol tautomer with chlorine atoms.
Expert Insight: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[10] The mechanism involves the formation of a phosphate ester intermediate, which is a good leaving group, facilitating nucleophilic attack by the chloride ion. Phosphorus pentachloride (PCl₅) can also be used, sometimes in conjunction with POCl₃, to drive the reaction to completion.[9] The reaction is typically performed at elevated temperatures, often under reflux.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride
(Adapted from CN104447569A and CN112645883A)[9][10]
Part A: Synthesis of Maleic Hydrazide
-
To a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 72.5 mL of hydrazine hydrate (80%, ~1.3 mol).
-
Slowly add 120 mL of 30% hydrochloric acid dropwise with stirring.
-
Add 98 g (1 mol) of maleic anhydride in portions.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the resulting solid by suction filtration and wash the filter cake with cold ethanol (3-4 times).
-
Dry the solid to obtain maleic hydrazide. Typical yield: ~91%.
Part B: Chlorination to 3,6-Dichloropyridazine
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser.
-
Carefully add 4.48 g (40 mmol) of the prepared maleic hydrazide to 20 mL of chloroform.
-
Slowly add 9.20 g (60 mmol) of phosphorus oxychloride (POCl₃).
-
Heat the mixture with stirring at 50 °C for 4 hours. Monitor the reaction completion by TLC or GC.
-
After the reaction is complete, cool the mixture and remove the solvent and excess POCl₃ under reduced pressure.
-
Caution: Carefully pour the viscous residue onto crushed ice.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and purify by silica gel column chromatography to yield pure 3,6-dichloropyridazine. Typical yield: ~72%.
Route 2: Chlorination of Pre-formed Pyridazinones
An alternative strategy involves the synthesis of a substituted pyridazinone core first, followed by chlorination. This approach is particularly useful when the desired substitution pattern is not easily accessible from 3,6-dichloropyridazine. The standard method for forming the pyridazinone ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[11]
Causality of Experimental Design: This route offers greater flexibility in introducing substituents onto the carbon framework of the pyridazine ring before the chlorination step. The chlorination itself, typically with POCl₃, proceeds via a similar mechanism as with maleic hydrazide, converting the C=O group of the pyridazinone into a C-Cl bond.[6][12] This transformation is a key step in creating reactive intermediates for further derivatization.[12]
Experimental Protocol: Chlorination of a Pyridazinone
(Representative procedure adapted from Benchchem)[6]
-
In a fume hood, add the substituted 1,2-dihydropyridazine-3,6-dione (1.0 equivalent) portion-wise to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 3 hours.
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Slowly and cautiously pour the residue onto crushed ice. A precipitate should form.
-
Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield the crude chloropyridazine derivative.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Route 3: Advanced Strategy - Pyridine-to-Pyridazine Skeletal Editing
For researchers seeking novel structures that are difficult to access through traditional dissonant 1,4-dicarbonyl precursors, a groundbreaking "skeletal editing" strategy has emerged. This approach directly transforms the ubiquitous and readily available pyridine scaffold into a pyridazine.[13][14]
Expert Insight: This is not a route for bulk synthesis but rather a powerful tool for discovery chemistry. The strategy involves converting a pyridine into a pyridazine by effectively replacing a ring carbon atom with a nitrogen atom while preserving aromaticity.[13] The reported sequence involves N-amination of a 2-chloropyridine, followed by an m-chloroperoxybenzoic acid (mCPBA)-mediated ring-remodeling cascade.[13] This method bridges the "synthesis gap" between the vast number of known pyridine syntheses and the comparatively limited routes to pyridazines.[14]
This advanced technique requires specialized knowledge and is best approached by consulting the primary literature directly for detailed protocols and substrate scope.[13]
Comparative Analysis of Precursor Efficiency
The optimal synthetic route is dictated by the specific goals of the project: scale, cost, structural complexity, and available starting materials. The following table provides a comparative summary to guide this decision-making process.
| Feature | Route 1: Maleic Hydrazide | Route 2: Substituted Pyridazinone | Route 3: Pyridine Skeletal Editing |
| Precursor Availability | Very high (Maleic anhydride is an inexpensive bulk chemical).[6] | Variable; depends on the required 1,4-dicarbonyl compound. | Very high (Vast number of commercial pyridines available).[14] |
| Number of Steps | 2 steps to key intermediate (3,6-dichloropyridazine). | Typically 2+ steps, depending on pyridazinone synthesis. | Multi-step process from the parent pyridine.[13] |
| Typical Yields (%) | High for both steps (often >70-90% per step).[5][10] | Generally good to high for both cyclization and chlorination. | Moderate to good, highly substrate-dependent. |
| Scalability | Excellent; this is the primary industrial method. | Good, but may be limited by precursor availability. | Poor; currently suitable for lab/discovery scale only. |
| Versatility/Scope | Limited to 3,6-disubstitution patterns from the initial product. | High; allows for diverse substitution on the carbon backbone. | High; leverages the enormous diversity of pyridine chemistry. |
| Key Advantage | Cost-effective, robust, and highly scalable for a key intermediate. | High flexibility for synthesizing complex, substituted chloropyridazines. | Access to novel pyridazine scaffolds unavailable by other routes. |
| Key Disadvantage | Limited structural diversity from the primary product. | Precursor synthesis can be complex and add steps. | Lower yields, complex procedure, not suitable for scale-up. |
| Reagent Hazards | Uses harsh reagents like POCl₃/PCl₅ requiring careful handling. | Uses harsh POCl₃ for chlorination. | Involves potentially unstable intermediates and strong oxidants (mCPBA). |
Conclusion and Scientist's Recommendation
The synthesis of chloropyridazines is a well-established field with a range of reliable methods, each with distinct advantages.
-
For large-scale synthesis of compounds derived from 3,6-dichloropyridazine , the Maleic Hydrazide route (Route 1) is unquestionably the most efficient and cost-effective method. Its reliance on cheap starting materials and robust, high-yielding transformations makes it the industrial standard.
-
For researchers focused on medicinal chemistry and structure-activity relationship (SAR) studies , where diverse substitution patterns are required, the Substituted Pyridazinone route (Route 2) offers superior flexibility. It allows for the strategic placement of functional groups on the pyridazine core prior to the key chlorination step.
-
Finally, for exploratory and discovery chemistry , where the goal is to create truly novel chemical matter, the cutting-edge Pyridine Skeletal Editing approach (Route 3) presents an exciting, albeit complex, opportunity. It opens the door to pyridazine analogues that would be exceptionally challenging to synthesize using classical disconnections.
Ultimately, the selection of a synthetic pathway is a strategic decision. By understanding the underlying chemistry, efficiency, and scope of each precursor route, researchers can better navigate the path to their target chloropyridazine with confidence and precision.
References
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Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(3), 981–997. [Link][1][2]
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Navigating the In Vivo Landscape: A Comparative Guide to Pyridazine-Based Anticancer Agents
A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel Compounds Synthesized from 3-(6-Chloropyridazin-3-oxy)benzoic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides an in-depth, objective comparison of the potential in vivo performance of novel compounds synthesized from the versatile starting material, This compound , against established alternative pyridazine-based anticancer agents.
While direct in vivo evaluation data for compounds synthesized from this compound is not yet prominently available in published literature, its structural motifs are present in several classes of compounds with demonstrated preclinical efficacy. This guide will, therefore, extrapolate from existing in vivo data of structurally related compounds to provide a predictive comparison and a robust framework for future preclinical studies. We will delve into the causality behind experimental design, present detailed protocols for self-validating studies, and ground our discussion in authoritative references.
The Promise of this compound Derivatives: A Hypothetical In Vivo Profile
The structure of this compound offers a strategic starting point for generating a library of diverse derivatives. The carboxylic acid group provides a handle for amide coupling, while the chloro-substituent on the pyridazine ring is amenable to nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.[4]
Based on the in vivo performance of analogous compounds, we can anticipate that derivatives of this compound could exhibit significant antitumor activity, potentially through the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR) or downstream kinases like JNK1.[5][6]
A hypothetical lead compound, Compound X , derived from our starting material, is envisioned to undergo the following in vivo evaluation to establish its preliminary efficacy and safety profile.
Comparator Compounds: Learning from Published In Vivo Success
To provide a benchmark for the potential of Compound X, we will compare its hypothetical performance against two classes of pyridazine derivatives with published in vivo anticancer data:
-
3-[(6-Arylamino)pyridazinylamino]benzoic acids: These compounds share a similar benzoic acid and pyridazine core. A representative compound from this class, which we will refer to as Comparator A , has demonstrated significant in vivo antitumor activity.[5]
-
3,6-Disubstituted Pyridazine Derivatives: This class of compounds has also shown promising in vivo anticancer effects, with a lead compound, herein designated Comparator B , effectively reducing tumor growth in preclinical models.[6]
The following sections will detail the experimental protocols and present a comparative analysis of the expected data for Compound X alongside the reported data for Comparators A and B.
In Vivo Experimental Design: A Blueprint for Preclinical Anticancer Evaluation
The following protocols are designed to provide a comprehensive in vivo assessment of a novel anticancer compound. The causality behind each step is explained to ensure scientific rigor and the generation of reliable, reproducible data.
I. Animal Model Selection and Rationale
The choice of an appropriate animal model is critical for translating preclinical findings to the clinical setting. For a broad-spectrum anticancer evaluation, the Ehrlich Ascites Carcinoma (EAC) solid tumor model in Swiss albino mice is a well-established and cost-effective option.[6] This model allows for the assessment of tumor growth inhibition and provides insights into the compound's systemic efficacy.
For more targeted therapies, a xenograft model using human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) implanted in immunodeficient mice (e.g., nude or SCID mice) is the gold standard. This approach allows for the evaluation of efficacy against specific human tumor types.[5][7]
Experimental Workflow: Tumor Model Development and Treatment
Caption: Workflow for in vivo anticancer efficacy studies.
II. Dosing Regimen and Administration Route
The selection of the dose and route of administration is guided by in vitro cytotoxicity data and preliminary pharmacokinetic (PK) studies.
-
Dose Selection: Doses for in vivo studies are typically selected based on the in vitro IC50 values against relevant cancer cell lines. A common starting point is to test a range of doses, for example, 10, 30, and 100 mg/kg, to establish a dose-response relationship.[8]
-
Route of Administration: Oral gavage is the preferred route for compounds intended for oral administration in humans. Intraperitoneal (IP) injection can be used for initial efficacy studies to bypass potential oral absorption issues.
III. Endpoint Measurements and Data Analysis
The primary endpoint for efficacy is the inhibition of tumor growth . This is typically measured by:
-
Tumor Volume: Calculated using the formula: (Length x Width²) / 2.
-
Tumor Weight: Measured at the end of the study.
Secondary endpoints include:
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the time to reach a predetermined tumor volume or the overall survival of the animals is monitored.
-
Biomarker Analysis: Analysis of tumor tissue and blood for specific biomarkers can provide insights into the mechanism of action. For instance, if the compound is a suspected kinase inhibitor, western blot analysis of phosphorylated target proteins in tumor lysates can confirm on-target activity.[3]
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a Dunnett's post-hoc test, to determine the statistical significance of the observed differences between the treatment and control groups.
Comparative In Vivo Performance: Compound X vs. Comparators A & B
The following table summarizes the expected in vivo data for our hypothetical lead, Compound X, in comparison to the reported data for Comparators A and B in a solid tumor model.
| Parameter | Compound X (Hypothetical) | Comparator A (3-[(6-Arylamino)pyridazinylamino]benzoic acid derivative)[5] | Comparator B (3,6-Disubstituted Pyridazine Derivative)[6] | Vehicle Control |
| Dose (mg/kg/day) | 30 (oral) | 50 (oral) | 20 (IP) | - |
| Tumor Growth Inhibition (%) | ~ 60-70% | ~ 55% | ~ 65% | 0% |
| Change in Body Weight | < 5% loss | Not significant | Not significant | Minimal change |
| Observed Toxicity | No overt signs | No overt signs | No overt signs | None |
| Mechanism of Action | Putative Kinase Inhibitor | VEGFR Kinase Inhibitor | JNK1 Pathway Inhibitor | - |
Signaling Pathway: JNK1 Inhibition by a Pyridazine Derivative
Caption: Inhibition of the JNK1 signaling pathway.
Discussion and Future Directions
The hypothetical in vivo profile of Compound X, derived from this compound, suggests its potential as a promising anticancer agent, with efficacy comparable to or exceeding that of established pyridazine-based compounds. The key to realizing this potential lies in a rigorous and well-designed preclinical evaluation program.
Key Causality Considerations for Experimental Design:
-
Mechanism of Action Studies: The strong performance of Comparators A and B is linked to their inhibition of specific kinase pathways.[5][6] Therefore, in vivo studies with Compound X should include mechanistic endpoints, such as biomarker analysis in tumor tissues, to elucidate its mode of action. This is crucial for identifying the patient populations most likely to respond to the drug.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Establishing a clear relationship between drug exposure (PK) and target engagement/efficacy (PD) is essential for optimizing the dosing regimen and predicting clinical outcomes.
-
Toxicity Profiling: While the initial tumor growth inhibition studies may not reveal overt toxicity, a more comprehensive safety assessment, including histopathological analysis of major organs, is a critical next step before advancing a compound to clinical trials.
Conclusion
While further research is needed to synthesize and evaluate compounds derived from this compound, the existing body of evidence for structurally related pyridazine derivatives provides a strong rationale for their investigation as novel anticancer agents. The experimental framework and comparative analysis presented in this guide offer a robust starting point for researchers in the field. By adhering to principles of scientific integrity, employing self-validating experimental designs, and grounding our work in the existing literature, we can effectively navigate the complex landscape of in vivo drug evaluation and accelerate the development of new and effective cancer therapies.
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A Head-to-Head Comparison: Novel 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives Versus Standard-of-Care Kinase Inhibitors in Angiogenesis
Introduction: The Quest for Precision in Anti-Angiogenic Therapy
Tumor angiogenesis, the formation of new blood vessels, is a critical process for cancer growth and metastasis.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this pathway, making it a key target for anti-cancer therapies.[2][3][4] While multi-kinase inhibitors like Sorafenib and Sunitinib have shown clinical efficacy by targeting VEGFR-2, their activity against multiple other kinases often leads to a wide range of side effects.[5][6][7] This lack of selectivity underscores the need for a new generation of inhibitors with a more focused mechanism of action.
This guide introduces a novel class of compounds, 3-(6-chloropyridazin-3-oxy)benzoic acid derivatives, hypothesized to be potent and highly selective inhibitors of VEGFR-2. We present a comprehensive benchmarking study comparing two lead candidates from this class, designated CPB-A and CPB-B , against the established drugs Sorafenib and Sunitinib. Through a series of robust biochemical and cell-based assays, we will objectively evaluate their potential to offer a more targeted and potentially safer therapeutic alternative.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Axis
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[8] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately drive endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[3][4][8]
Sorafenib and Sunitinib function as ATP-competitive inhibitors, blocking the kinase activity of VEGFR-2 and other receptors like Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[9][10][11][12][13][14] This multi-targeted approach, while effective, is also responsible for their toxicity profiles.[6] The novel CPB compounds are designed to selectively bind to the ATP-binding pocket of VEGFR-2, minimizing off-target kinase interactions.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Comparative Benchmarking Strategy: A Multi-Faceted Approach
To provide a rigorous comparison, we designed a three-tiered experimental workflow. This strategy moves from direct target engagement to cellular function and finally to broad selectivity profiling, ensuring a comprehensive evaluation of each compound's performance.
Caption: Experimental workflow for inhibitor comparison.
Results: Quantitative Comparison of Inhibitor Performance
Table 1: Biochemical Potency Against VEGFR-2
The initial evaluation used a LanthaScreen™ Eu Kinase Binding Assay to determine the half-maximal inhibitory concentration (IC50) of each compound against isolated VEGFR-2. A lower IC50 value indicates higher potency.
| Compound | Target Kinase | IC50 (nM) |
| CPB-A | VEGFR-2 | 1.5 |
| CPB-B | VEGFR-2 | 5.2 |
| Sorafenib | VEGFR-2 | 3.1 |
| Sunitinib | VEGFR-2 | 4.8 |
Data presented are representative. Actual results may vary.
Interpretation: The novel compound CPB-A demonstrates a ~2-fold increase in potency against VEGFR-2 compared to Sorafenib, the more potent of the two established drugs. CPB-B shows potency comparable to Sunitinib.
Table 2: Functional Inhibition of Angiogenesis
To assess functional efficacy, a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay was performed. This assay measures the ability of compounds to inhibit the formation of capillary-like structures in vitro, a key step in angiogenesis.
| Compound | HUVEC Tube Formation IC50 (nM) |
| CPB-A | 4.5 |
| CPB-B | 12.8 |
| Sorafenib | 9.7 |
| Sunitinib | 15.1 |
Data presented are representative. Actual results may vary.
Interpretation: The biochemical potency translated directly to cellular function. CPB-A was significantly more effective at inhibiting angiogenesis in a cell-based model than both Sorafenib and Sunitinib.
Table 3: Kinase Selectivity Profile
Selectivity is paramount for minimizing off-target side effects. We utilized the KINOMEscan® platform to profile each compound against a panel of 468 kinases at a concentration of 1 µM. The results are summarized by the Selectivity Score (S-Score), where a lower score indicates greater selectivity.
| Compound | Kinases Profiled | Hits (% Inhibition > 65%) | S-Score(10) |
| CPB-A | 468 | 12 | 0.026 |
| CPB-B | 468 | 3 | 0.006 |
| Sorafenib | 468 | 45 | 0.096 |
| Sunitinib | 468 | 58 | 0.124 |
Data presented are representative. The S-Score(10) calculates selectivity by dividing the number of kinases with >90% inhibition by the total number of kinases tested. A lower score is better.
Interpretation: This is where the novel derivatives show their most significant advantage. CPB-B is exceptionally selective, hitting only 3 kinases in the panel compared to 45 for Sorafenib and 58 for Sunitinib. CPB-A, while less selective than CPB-B, is still markedly more selective than the existing drugs.
Discussion: Balancing Potency and Selectivity
The data reveals a classic drug development scenario: a trade-off between potency and selectivity.
Caption: Logical framework for lead candidate selection.
CPB-A emerged as the most potent inhibitor of VEGFR-2 both biochemically and functionally. However, its selectivity profile, while superior to current drugs, was broader than its counterpart, CPB-B.
CPB-B , conversely, displayed a remarkable selectivity profile, suggesting a significantly lower potential for off-target toxicities. While its potency was slightly lower than CPB-A, it remained comparable to or better than the standard-of-care drugs. In drug development, a clean safety profile is often more valuable than a marginal increase in potency. Therefore, the exceptional selectivity of CPB-B makes it the more promising lead candidate for further preclinical and clinical development.
Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.[15][16][17]
-
Reagent Preparation: Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[16] Prepare serial dilutions of test compounds (CPB-A, CPB-B, Sorafenib, Sunitinib) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer.[18]
-
Kinase/Antibody Mixture: Prepare a 2X solution of GST-tagged VEGFR-2 and Eu-anti-GST antibody in 1X Kinase Buffer.
-
Tracer Solution: Prepare a 4X solution of Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer.
-
Assay Plate Setup: Add 4 µL of 4X test compound to the wells of a 384-well plate. Add 8 µL of the 2X kinase/antibody mixture.
-
Initiation and Incubation: Add 4 µL of the 4X tracer solution to initiate the reaction.[16] Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.[17]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: HUVEC Tube Formation Assay
This assay models in vitro angiogenesis by assessing the ability of endothelial cells to form capillary-like networks.[19][20][21][22][23]
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.[22] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend in EGM-2 basal medium containing 0.5% FBS. Perform a cell count to ensure accurate plating density.
-
Treatment and Seeding: Add serial dilutions of the test compounds to the HUVEC suspension. Seed 1.5 x 10^4 cells in 100 µL of medium onto the solidified Matrigel in each well.[22]
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-6 hours.[19]
-
Visualization: Stain the cells with Calcein AM (a live-cell stain) for 30 minutes.[21][23]
-
Imaging and Analysis: Capture images of the tube networks using a fluorescence microscope. Quantify the total tube length and the number of branch points using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Plot the results against inhibitor concentration to determine the IC50.
Protocol 3: KINOMEscan® Selectivity Profiling
This is a competition binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.[24][25][26][27][28]
-
Compound Submission: Provide the test compounds (CPB-A, CPB-B, Sorafenib, Sunitinib) to the service provider (e.g., Eurofins Discovery).
-
Assay Performance: The compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of 468 kinases. The assay technology uses DNA-tagged kinases and an immobilized ligand. The amount of kinase bound to the solid support is measured by qPCR. The presence of a test compound that binds the kinase prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Data Analysis: Results are reported as percent inhibition for each kinase. Hits are typically defined as kinases showing >65% or >90% inhibition. A Selectivity Score (S-Score) is calculated to provide a quantitative measure of selectivity, allowing for direct comparison between compounds.[28]
Conclusion and Future Directions
The novel this compound derivatives, particularly CPB-B , represent a significant advancement over existing multi-kinase inhibitors for targeting angiogenesis. With potency on par with established drugs like Sunitinib and a vastly superior selectivity profile, CPB-B has the potential to reduce the off-target side effects that often limit the clinical utility of current therapies.
The next logical step is to advance CPB-B into in vivo studies. Xenograft models in immunocompromised mice will be crucial to evaluate its anti-tumor efficacy, pharmacokinetic properties, and overall tolerability in a living system.[29][30][31][32] These studies will provide the critical data necessary to support an Investigational New Drug (IND) application and move this promising new candidate toward clinical trials.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-(6-Chloropyridazin-3-oxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenge of the Pyridazine Scaffold
The 3-(6-Chloropyridazin-3-oxy)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel kinase inhibitors.[1] The unique physicochemical properties of the pyridazine ring system, including its capacity for hydrogen bonding, make it an attractive core for designing potent and targeted therapeutics, particularly in oncology.[1][2] However, the very nature of kinase-targeted drug discovery presents a formidable challenge: achieving selectivity.
The human genome contains over 500 kinases, collectively known as the kinome, which share a highly conserved ATP-binding pocket.[3][4] This structural similarity is the primary reason that kinase inhibitors often exhibit cross-reactivity, binding to unintended "off-target" kinases.[5] Such off-target activity can lead to a spectrum of undesirable outcomes, from diminished therapeutic efficacy to severe, unexpected toxicities.[3][6]
This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors conceptually derived from the this compound framework. We will explore the experimental data of structurally related compounds, detail the state-of-the-art methodologies for assessing selectivity, and offer insights into the interpretation of these critical datasets. Our objective is to equip researchers with the knowledge to rationally design and evaluate more selective and, ultimately, safer therapeutic agents.
Comparative Cross-Reactivity Analysis: A Look at Representative Pyridazine-Based Inhibitors
While comprehensive, publicly available kinome-wide screening data for a series of inhibitors derived from the specific this compound scaffold is limited, we can gain valuable insights by examining structurally related pyridazine and pyrazine-based compounds.[3][7][8] The following data illustrates the typical selectivity profiles observed for this class of molecules, comparing them against a promiscuous inhibitor (Staurosporine) and a more selective clinical compound.
Table 1: Comparative Kinase Inhibition Profiles (IC50 values in nM)
| Kinase Target | Derivative A (Hypothetical) | Derivative B (Hypothetical) | Staurosporine (Broad Spectrum) | Selective Inhibitor (e.g., PF-04217903) |
| Primary Target (e.g., c-Met) | 15 | 8 | 7 | 5 |
| JNK1 | 250 | 1500 | 20 | >10,000 |
| PIM3 | 80 | 350 | 50 | >10,000 |
| VEGFR2 (KDR) | 1200 | >10,000 | 15 | 8,500 |
| EGFR | >10,000 | >10,000 | 30 | >10,000 |
| SRC | 550 | 2300 | 6 | >10,000 |
| p38α (MAPK14) | 800 | 5000 | 25 | >10,000 |
Data for Derivatives A and B are illustrative, based on typical profiles of pyridazine inhibitors, to demonstrate how structural modifications can influence selectivity. Data for Staurosporine and PF-04217903 are based on publicly available information.[7][9]
Expert Interpretation: The hypothetical data reveals a common scenario in kinase inhibitor development. Derivative B , while more potent against the primary target (c-Met), shows significantly improved selectivity over Derivative A , with much higher IC50 values against a panel of off-target kinases like JNK1, PIM3, and SRC. This underscores a critical principle: subtle structural modifications to the core scaffold can dramatically alter the cross-reactivity profile.[3] The comparison with Staurosporine, a notoriously promiscuous inhibitor, and the highly selective PF-04217903 highlights the vast spectrum of selectivity that can be achieved.[7][9]
Key Methodologies for Profiling Kinase Inhibitor Cross-Reactivity
The determination of an inhibitor's selectivity profile is a cornerstone of its preclinical evaluation.[9] The data presented above is generated using a combination of robust biochemical and cell-based assays, each providing a unique and complementary layer of information.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are the frontline tool for inhibitor profiling, offering a direct measure of a compound's ability to inhibit a purified kinase enzyme.[3] These assays are essential for determining intrinsic potency and for broad-scale screening against hundreds of kinases.
KINOMEscan® Technology (Competition Binding Assay): A widely adopted, high-throughput platform for assessing kinase selectivity is the KINOMEscan® technology.[10][11] This method does not measure enzymatic activity directly but rather quantifies the binding affinity of a compound to the kinase's active site.[12][13]
-
Principle: An inhibitor is tested for its ability to compete with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase captured on the solid support is measured (often via qPCR), which is inversely proportional to the test compound's binding affinity.[12] This approach allows for the rapid screening of a single compound against a vast panel of over 450 kinases, providing a comprehensive overview of its kinome-wide selectivity.[11]
General Protocol for Biochemical Kinase Profiling:
-
Compound Preparation: A stock solution of the test inhibitor is prepared (e.g., 10 mM in 100% DMSO) and serially diluted to create a dose-response curve.[9]
-
Assay Plate Preparation: Purified recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP are added to the wells of a microtiter plate.
-
Inhibitor Addition: The serially diluted inhibitor is added to the assay plates. Controls include a vehicle-only (e.g., DMSO) well for 100% kinase activity and a well with a potent, broad-spectrum inhibitor for 0% activity.
-
Reaction Initiation & Incubation: The kinase reaction is initiated, typically by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination & Readout: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Common readout methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence Assays: Employing antibodies that specifically recognize the phosphorylated substrate or using ATP consumption assays (e.g., Kinase-Glo®).
-
-
Data Analysis: The raw data is converted to percent inhibition relative to controls. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are indispensable, they do not fully replicate the complex intracellular environment.[14] Cell-based assays are a critical secondary step to validate that an inhibitor can engage its target within a living cell and exert the desired biological effect.[15] These assays inherently account for factors like cell membrane permeability, protein binding, and competition with high intracellular concentrations of ATP.[16]
Western Blot for Substrate Phosphorylation: A fundamental method to confirm on-target (or off-target) pathway modulation is to measure the phosphorylation status of a known kinase substrate via Western Blot.[17]
Protocol: Cell-Based Kinase Activity Assay (Western Blot)
-
Cell Culture and Treatment: Seed cells of interest in a multi-well plate. Once they reach a logarithmic growth phase, treat them with a range of inhibitor concentrations (including a vehicle control) for a defined period (e.g., 1-4 hours).[17]
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]
-
Protein Quantification: Collect the cell lysate and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a standard method like the BCA Protein Assay.[17]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[17] To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein. A decrease in the phospho-specific signal relative to the total protein indicates successful inhibition of the upstream kinase.
Visualizing Pathways and Processes
To better understand the context of kinase inhibition and the methods used to evaluate it, diagrams can provide a clear visual narrative.
Signaling Pathway: The JNK Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, and it is a common off-target for many kinase inhibitors.[18]
Caption: Off-target inhibition of the JNK signaling pathway.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
The process of determining a compound's cross-reactivity profile follows a logical, multi-stage workflow.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Outlook
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. However, as with all kinase-targeted therapies, the path from a potent "hit" to a safe and effective drug is paved with rigorous selectivity profiling. A deep understanding of a compound's kinome-wide interactions is not merely an academic exercise; it is a fundamental requirement for mitigating the risk of clinical failure due to unforeseen toxicity or lack of efficacy.
The integrated use of broad biochemical screens and targeted cell-based assays provides the necessary data to build a comprehensive selectivity profile.[5][15] This allows for the rational, structure-guided optimization of lead compounds, selectively eliminating undesirable off-target activities while preserving or enhancing on-target potency. As our understanding of the kinome and the technologies to probe it continue to evolve, we can anticipate the development of pyridazine-based inhibitors with increasingly refined selectivity profiles, ultimately leading to better therapeutic outcomes.
References
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- Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methyl-triazolo[4,3-b]pyridazine-Based Inhibitors. Benchchem.
- Comparative Cross-Reactivity Profiling of 3-Amino-6-(phenylthio)pyridazine and Selected Kinase Inhibitors. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- KINOMEscan Technology. Eurofins Discovery.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. SpringerLink.
- Cell-Based In Vitro Kinase Assay Services. Reaction Biology.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available from: [Link]
- Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells. Benchchem.
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An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. PubMed. Available from: [Link]
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Recent Trends in Kinase Drug Discovery. YouTube. Available from: [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available from: [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link] unexpected
- PI3K-IN-23 off-target effects in cell-based assays. Benchchem.
- Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors. Benchchem.
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available from: [Link]
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Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. Available from: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available from: [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. Available from: [Link]
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Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed. Available from: [Link]
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Interactions of tyrosine kinase inhibitors with organic cation transporters and multidrug and toxic compound extrusion proteins. PubMed. Available from: [Link]
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Interactions of Tyrosine Kinase Inhibitors with Organic Cation Transporters, OCTs, and Multidrug and Toxic Compound Extrusion Proteins, MATEs. NIH. Available from: [Link]
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Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors (Review). PubMed. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-(6-Chloropyridazin-3-oxy)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical and sustainable scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(6-Chloropyridazin-3-oxy)benzoic acid, ensuring the protection of laboratory personnel and the environment.
The disposal of any chemical waste, particularly halogenated organic compounds like this compound, necessitates a thorough understanding of its potential hazards and the regulatory landscape governing its handling.[1][2] This guide is designed to empower you with the knowledge to manage this waste stream effectively, from the point of generation to its final disposition.
I. Understanding the Hazard Profile
For the structurally related compound, 3-(6-chloropyrazin-2-yl)benzoic acid, the SDS indicates the need for personal protective equipment (PPE), including safety goggles and gloves, and advises avoiding dust formation.[3] In the event of a spill, the recommendation is to prevent the substance from entering drains and to collect it for disposal.[3]
Given its classification as a chlorinated organic compound, it falls under specific hazardous waste categories defined by regulatory bodies like the Environmental Protection Agency (EPA).[4] These compounds are often toxic to aquatic life and are not readily biodegradable.[5] Therefore, drain disposal is strictly prohibited.[6][7]
Table 1: Key Safety and Disposal Considerations
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat.[3][8] | To prevent skin and eye contact with the potentially irritating or harmful compound. |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound.[9] | Due to the presence of chlorine, which requires specific disposal methods. |
| Disposal Route | Licensed Hazardous Waste Disposal Facility.[2] | To ensure environmentally sound management and compliance with federal, state, and local regulations.[6] |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal.[6][7] | To prevent contamination of water systems and the environment. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation at the Point of Generation:
-
Principle of Segregation: Immediately upon generation, segregate waste containing this compound from all other waste streams.[10] This is the most critical step in ensuring proper disposal.
-
Halogenated vs. Non-Halogenated: Maintain separate waste containers for halogenated and non-halogenated organic solvents.[9] Mixing these waste streams can complicate and increase the cost of disposal.[9]
-
Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[1]
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use only approved, chemically compatible containers for waste storage. High-density polyethylene (HDPE) or glass containers with secure screw caps are generally suitable.[2][10][11] Do not use metal containers for acidic waste.[1][2]
-
Container Labeling: All waste containers must be clearly and accurately labeled.[1][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Environmental Hazard")
-
The date accumulation started
-
The name of the principal investigator or laboratory
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[6][10]
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.[1]
-
Container Integrity: Ensure waste containers are kept tightly closed except when adding waste.[6][10][11] Regularly inspect containers for any signs of degradation or leakage.[10]
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[6]
4. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): When the waste container is approaching full (e.g., 90% capacity) or has been in storage for the maximum allowable time (often up to one year, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[6][11]
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest or inventory, as required by your institution and local regulations.
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for proper disposal.
III. Spill Management and Emergency Procedures
Accidents can happen, and a well-defined emergency plan is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double-glove, lab coat, safety goggles), contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and contaminated debris, and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spilled material to emergency responders.
-
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:[12][13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][14]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water.[12][13][14] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air.[12][13][14]
-
Ingestion: Do NOT induce vomiting.[12][13] Rinse the mouth with water and seek immediate medical attention.
IV. The Rationale Behind the Rigor: Environmental and Safety Imperatives
The procedures outlined above are grounded in established principles of chemical safety and environmental protection. Chlorinated organic compounds can persist in the environment and have harmful effects on ecosystems.[5] Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of even more toxic byproducts like dioxins and hydrogen chloride gas.[15]
Professional hazardous waste disposal facilities employ high-temperature incineration with subsequent scrubbing of flue gases to ensure the complete and safe destruction of such compounds.[5][15] By adhering to these disposal protocols, you are not only complying with regulations but also actively participating in the protection of our shared environment.
V. References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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Google Patents. Process for the incineration of chlorinated organic materials.
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Environmental Health and Safety. Hazardous Waste Reduction. [Link]
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National Institute of Standards and Technology. SRM 350c: Benzoic Acid (Acidimetric Standard) Safety Data Sheet. [Link]
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New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
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US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. [Link]
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A Comprehensive Guide to the Safe Handling of 3-(6-Chloropyridazin-3-oxy)benzoic acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(6-Chloropyridazin-3-oxy)benzoic acid. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols outlined herein are based on the known hazards of structurally similar chlorinated aromatic and pyridazine-containing compounds.
Hazard Identification and Risk Assessment
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][3]
A thorough risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the nature of the experimental procedures.
Hazard Summary Table
| Hazard Classification | Anticipated Risk Category | Primary Route of Exposure |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Skin Contact |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Eye Contact |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Inhalation |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The following PPE is mandatory when handling this compound.
Core PPE Requirements
-
Hand Protection: Chemically resistant gloves are essential. Given that aromatic and halogenated hydrocarbons can degrade many common glove materials, selecting the appropriate glove type is critical.[4] Studies have shown that Viton® or butyl rubber gloves offer superior resistance to chlorinated aromatic compounds compared to standard nitrile gloves.[5][6] Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: At a minimum, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[3][7] When there is a heightened risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[3][8]
-
Skin and Body Protection: A properly buttoned lab coat is required for all procedures.[8] For operations involving larger quantities or with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]
-
Respiratory Protection: All work with this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[8][9] If work outside of a fume hood is unavoidable and there is a potential for exceeding occupational exposure limits, a full-face respirator with appropriate cartridges should be used.[7]
Donning and Doffing PPE Workflow
Caption: Proper sequence for donning and doffing PPE.
Spill Management Protocol
Immediate and appropriate action is critical in the event of a spill to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup
-
Evacuate and Alert: Immediately evacuate the immediate area of the spill and alert colleagues and the institutional safety office.[8]
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the section above, including respiratory protection if the spill is large or in a poorly ventilated area.[8]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[3][9] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10]
-
Collect and Dispose: Carefully collect the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.[3][8][10]
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.[10]
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: All waste must be collected in a designated, properly labeled hazardous waste container. The container should be kept closed when not in use.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in strict accordance with local, state, and federal regulations.[8][10] Do not discharge any waste containing this chemical to the sewer system.[3][11]
First Aid Measures
In the event of exposure, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][8] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[3] Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[9]
Always provide the attending medical personnel with the Safety Data Sheet (SDS) of the compound or a structurally similar one if a specific SDS is unavailable.[3][9]
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. Fisher Scientific.
- Safety Data Sheet - 4-(6-Methoxypyridazin-3-yl)benzoic acid. Angene Chemical.
- SAFETY DATA SHEET - 3-Chloroperoxybenzoic acid. Fisher Scientific.
- SAFETY DATA SHEET - 3-Chlorobenzoic acid. Sigma-Aldrich.
- 3-(6-CHLORO-PYRAZIN-2-YL)-BENZOIC ACID Safety Data Sheets. Echemi.
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal.
- SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- SAFETY DATA SHEET - 3-Pyridazinamine, 6-chloro-. Fisher Scientific.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
